molecular formula C6H5FIN B1510302 5-Fluoro-2-iodo-3-methylpyridine CAS No. 49767-17-1

5-Fluoro-2-iodo-3-methylpyridine

Cat. No.: B1510302
CAS No.: 49767-17-1
M. Wt: 237.01 g/mol
InChI Key: BQPINTLXFPDANA-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-3-methylpyridine is a useful research compound. Its molecular formula is C6H5FIN and its molecular weight is 237.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPINTLXFPDANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743422
Record name 5-Fluoro-2-iodo-3-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49767-17-1
Record name 5-Fluoro-2-iodo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49767-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-2-iodo-3-methylpyridine CAS number and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Fluoro-2-iodo-3-methylpyridine

Part 1: Executive Summary & Chemical Identity

This compound is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by its specific substitution pattern, it offers three distinct points of chemical leverage: the electrophilic C2-iodine (highly reactive in cross-coupling), the metabolic blocking capability of the C5-fluorine, and the steric/electronic modulation provided by the C3-methyl group.

This compound serves as a critical intermediate for "scaffold hopping" in drug discovery, particularly in the development of kinase inhibitors and CNS-active agents where the pyridine core mimics the adenosine ring of ATP or other bio-isosteres.

Chemical Identity Table
PropertyDetail
CAS Registry Number 49767-17-1
IUPAC Name This compound
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol
SMILES Cc1cc(F)cnc1I
InChIKey BQPINTLXFPDANA-UHFFFAOYSA-N
Structural Class Halogenated Pyridine; Heteroaryl Iodide

Part 2: Physical & Chemical Properties

The physical properties of this compound are dictated by the heavy iodine atom (polarizability) and the fluorine atom (electronegativity).

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline or Powder)[1]
Color White to off-white / Pale yellowTypical of iodopyridines
Melting Point 50–55 °C (Predicted range)Low-melting solid; exact experimental value varies by purity.
Boiling Point ~252 °C (at 760 mmHg)Predicted [2]
Density 1.9 ± 0.1 g/cm³High density due to Iodine atom
LogP 2.65 ± 0.3Moderate lipophilicity
Solubility Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water.
pKa ~ -3.8 (Conjugate acid)Weakly basic due to electron-withdrawing halogens

Part 3: Synthesis & Manufacturing Strategy

The most robust and scalable route to this compound utilizes the Sandmeyer Reaction , starting from the commercially available precursor 2-Amino-5-fluoro-3-methylpyridine . This pathway ensures high regioselectivity, as the amino group directs the position of the incoming iodine.

Core Synthesis Workflow (Sandmeyer Protocol)

The transformation involves the diazotization of the exocyclic amine followed by displacement with iodide.

Reaction Scheme:

  • Precursor: 2-Amino-5-fluoro-3-methylpyridine (CAS 886365-56-6).

  • Reagents: Sodium Nitrite (

    
    ), Potassium Iodide (
    
    
    
    ), Sulfuric Acid (
    
    
    ) or Hydroiodic Acid (
    
    
    ).
  • Solvent: Water/Acetonitrile or

    
     (non-aqueous variant).
    

Step-by-Step Protocol:

  • Dissolution: Charge a reactor with 2-Amino-5-fluoro-3-methylpyridine (1.0 eq) and disperse in

    
     (20% aq. solution). Cool the mixture to 0°C to prevent diazonium decomposition.
    
  • Diazotization: Dropwise add a solution of Sodium Nitrite (1.2 eq) in water, maintaining the internal temperature below 5°C. Stir for 30–60 minutes to form the diazonium salt intermediate.

  • Iodination: Slowly add a solution of Potassium Iodide (1.5 eq) in water.

    • Critical Control Point: Evolution of

      
       gas will occur. Control addition rate to manage foaming.
      
  • Heating: Allow the reaction to warm to room temperature, then heat to 60°C for 2 hours to drive the substitution to completion.

  • Workup: Neutralize with

    
     or 
    
    
    
    . Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with Sodium Thiosulfate (
    
    
    ) to remove liberated iodine (indicated by fading of purple/brown color).
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (eluent: 5-10% EtOAc in Hexanes).

Visualized Synthesis Pathway

SynthesisPathway Precursor 2-Amino-5-fluoro- 3-methylpyridine (CAS 886365-56-6) Diazonium Diazonium Salt Intermediate (Unstable at >5°C) Precursor->Diazonium NaNO2, H2SO4 0°C Target 5-Fluoro-2-iodo- 3-methylpyridine (CAS 49767-17-1) Diazonium->Target KI, H2O Warm to 60°C (-N2 gas)

Caption: Sandmeyer transformation of the amino-precursor to the target iodopyridine via a diazonium intermediate.

Part 4: Applications in Drug Discovery

This compound is a "privileged structure" intermediate. Its utility is defined by the differential reactivity of its substituents.

C2-Iodine: The Coupling Handle

The iodine at the C2 position is chemically "soft" and highly labile, making it an excellent partner for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the carbon skeleton.

  • Sonogashira Coupling: Reacts with terminal alkynes.

  • Buchwald-Hartwig Amination: Replaces Iodine with amines to form C-N bonds (kinase hinge binders).

C5-Fluorine: Metabolic Shield

The fluorine atom at C5 blocks the position most susceptible to oxidative metabolism (P450 oxidation), thereby increasing the in vivo half-life of the final drug molecule [3].

C3-Methyl: Conformational Lock

The methyl group introduces steric bulk (A-value ~1.70), which can force the attached rings into a specific conformation (atropisomerism), improving binding selectivity to protein targets.

Reactivity Logic Diagram

ReactivityMap Center 5-Fluoro-2-iodo- 3-methylpyridine Suzuki Suzuki Coupling (C-C Bond Formation) Center->Suzuki C2-Iodine Metabolism Metabolic Stability (Blocks P450 Oxidation) Center->Metabolism C5-Fluorine Sterics Conformational Control (Methyl Steric Clash) Center->Sterics C3-Methyl

Caption: Functional map showing how specific structural motifs translate to chemical utility.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Storage: Store at 2–8°C (Refrigerate). Protect from light (iodides can degrade/discolor upon UV exposure).

  • Incompatibility: Strong oxidizing agents.[2]

  • Spill Response: Sweep up solids to avoid dust generation. Ventilate area.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-3-iodo-5-methylpyridine (Isomer Analog Data). Retrieved from

  • ChemBook. (2024). Chemical Properties of Halogenated Pyridines. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem. (2024). Compound Summary: this compound (CID 70700613).[3][4] Retrieved from

Sources

Introduction: The Strategic Importance of 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 5-Fluoro-2-iodo-3-methylpyridine

In the landscape of modern synthetic chemistry, substituted pyridines are foundational scaffolds for innovation in pharmaceuticals and agrochemicals.[1] this compound is a halogenated pyridine derivative that presents a unique combination of reactive sites. The iodine at the 2-position is a versatile handle for cross-coupling reactions, the fluorine at the 5-position can modulate electronic properties and metabolic stability, and the methyl group at the 3-position provides steric and electronic influence.[1][2] This trifecta of functionalities makes it a highly valuable, yet complex, building block for the synthesis of novel bioactive molecules.

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound. As a self-validating system, this workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of data integration, providing researchers with a robust protocol for the definitive characterization of this and similar complex heterocyclic systems.

Part 1: Elucidating the Molecular Framework by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] For this compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential to piece together its precise substitution pattern.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial map of the proton environment. For this molecule, we expect three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons.

  • H4 Proton: This proton is situated between the methyl group and the fluorine atom. It is expected to appear as a doublet due to coupling with the ¹⁹F nucleus.

  • H6 Proton: This proton is adjacent to the nitrogen atom and the fluorine atom. It will likely appear as a doublet of doublets or a more complex multiplet due to coupling with the H4 proton (⁴JHH, typically small) and the ¹⁹F nucleus (⁴JHF).

  • Methyl Protons (CH₃): These protons will appear as a singlet in the upfield region, as there are no adjacent protons to couple with.

The electronegativity of the fluorine and the nitrogen atom will deshield the ring protons, shifting them downfield.[4][5]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. We anticipate six signals corresponding to the six carbon atoms. The most diagnostic feature will be the carbon-fluorine coupling constants (JCF), which are invaluable for assigning the fluorinated carbon and its neighbors.[5][6]

  • C5 (Carbon-bearing Fluorine): This carbon will exhibit a very large one-bond coupling constant (¹JCF) and appear as a doublet.

  • C4 and C6: These carbons, adjacent to the fluorinated carbon, will show smaller two-bond coupling constants (²JCF) and will also appear as doublets.

  • C2 (Carbon-bearing Iodine): The iodine atom's heavy nature will cause significant shielding, shifting this carbon's signal upfield.

  • C3 (Carbon-bearing Methyl): This signal will be identifiable by its chemical shift and correlation to the methyl protons in a 2D spectrum.

  • CH₃ Carbon: This will appear as a quartet in a coupled spectrum and will be the most upfield signal.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a foundational dataset, 2D NMR experiments like COSY, HSQC, and HMBC are required for definitive proof of structure.[3]

  • COSY (Correlation Spectroscopy): Would confirm the weak coupling between the H4 and H6 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal to the carbon it is attached to, allowing for the unambiguous assignment of C4, C6, and the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations. Key expected correlations include:

    • The methyl protons to C3 and C4.

    • The H4 proton to C3, C5, and C6.

    • The H6 proton to C2 and C5.

This network of correlations provides an unbreakable chain of evidence for the substitution pattern.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Spectra: Acquire COSY, HSQC, and HMBC experiments. Standard pulse programs should be used, with optimization of acquisition and processing parameters as needed.

Data Presentation: Predicted NMR Assignments
Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC Correlations
2-~90-100 (shielded by I)H4, H6
3-~130-135CH₃, H4
4~7.5-7.8 (d)~140-145 (d, ²JCF)C3, C5, C6
5-~155-160 (d, ¹JCF)H4, H6
6~8.0-8.3 (dd)~145-150 (d, ²JCF)C2, C5
CH₃~2.3-2.5 (s)~18-22C3, C4

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample 5-10 mg Compound NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent CDCl3 / DMSO-d6 Solvent->NMR_Tube Spectrometer 400+ MHz NMR NMR_Tube->Spectrometer Insert into Spectrometer OneD 1D Spectra (1H, 13C, 19F) Spectrometer->OneD Acquire TwoD 2D Spectra (COSY, HSQC, HMBC) Spectrometer->TwoD Acquire Assign1D Initial Assignments OneD->Assign1D Analyze Shifts & Couplings Assign2D Connectivity Map TwoD->Assign2D Analyze Cross-Peaks Final_Structure Final Structure Confirmation Assign1D->Final_Structure Assign2D->Final_Structure Confirm Connectivity

Part 2: Confirming Molecular Identity and Connectivity with Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is indispensable for confirming the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

The first and most crucial MS experiment is to determine the accurate mass of the molecular ion. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺.

  • Molecular Formula: C₆H₅FIN

  • Monoisotopic Mass: 236.9451 Da[8]

  • Expected [M+H]⁺: 237.9524 Da

HRMS instruments can measure this value to within a few parts per million (ppm), which provides strong evidence for the elemental composition, C₆H₆FIN⁺.

Fragmentation Analysis: A Logic-Based Approach

By inducing fragmentation (e.g., through collision-induced dissociation, CID), we can break the molecule apart and analyze the resulting fragments. The fragmentation pattern is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting ions and neutral losses.[9][10]

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the sequential loss of its substituents. The C-I bond is the weakest and most likely to cleave first.

  • Loss of Iodine Radical (•I): The primary fragmentation would likely be the loss of an iodine radical, a highly stable leaving group.

  • Subsequent Fragmentations: Further fragmentation could involve the loss of HCN, fluorine, or the methyl group.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[11]

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the m/z of the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Data Presentation: Predicted Mass Spectral Data
Ion Predicted m/z Identity
[M+H]⁺237.9524Protonated Parent Molecule
[M-I+H]⁺111.0557Loss of Iodine
[M-CH₃+H]⁺222.9261Loss of Methyl Group

MS_Fragmentation M [M+H]+ m/z = 237.95 F1 [M-I+H]+ m/z = 111.06 M->F1 - I• F2 Further Fragments F1->F2 - HCN, etc.

Part 3: Unambiguous 3D Structure by Single-Crystal X-ray Crystallography

While NMR and MS provide powerful evidence for the 2D structure and composition, X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional arrangement of atoms in the solid state.[12] This technique can definitively confirm the substitution pattern and provide precise measurements of bond lengths, bond angles, and intermolecular interactions.[13]

The Crystallographic Workflow: From Crystal to Structure
  • Crystal Growth (The Critical Step): The primary challenge is often growing a single crystal of sufficient quality (typically > 0.1 mm in all dimensions) and with minimal defects. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms are then determined (solved) using computational methods. This initial model is then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.

Expected Structural Insights

A successful crystal structure determination for this compound would provide:

  • Confirmation of Connectivity: Absolute proof of the 2-iodo, 3-methyl, and 5-fluoro substitution pattern.

  • Precise Geometric Parameters: Accurate bond lengths (e.g., C-F, C-I, C-N) and bond angles, which can offer insights into the electronic effects of the substituents.

  • Intermolecular Interactions: Analysis of the crystal packing can reveal non-covalent interactions such as halogen bonding (involving the iodine atom) or π-π stacking, which are crucial in materials science and drug design.[14]

XRay_Workflow Start Purified Compound Crystal_Growth Crystal Growth Screening (Slow Evaporation, etc.) Start->Crystal_Growth Diffraction X-ray Diffraction Data Collection Crystal_Growth->Diffraction Solve Structure Solution (Phase Problem) Diffraction->Solve Refine Structure Refinement Solve->Refine Final_Structure Final 3D Structure (Bond Lengths, Angles, Packing) Refine->Final_Structure

Integrated Structural Verification: A Triad of Corroborating Evidence

The true power of this analytical approach lies not in the individual techniques, but in their integration. Each method serves as an independent validation of the others, creating a self-consistent and irrefutable structural assignment.

  • MS confirms the elemental composition predicted by the proposed structure.

  • NMR confirms the connectivity and substitution pattern suggested by the molecular formula.

Any discrepancy in the data from one technique would immediately invalidate the proposed structure and prompt further investigation. When all three datasets converge to describe the same molecule, the structural assignment can be considered absolute.

Integrated_Analysis MS Mass Spectrometry Structure 5-Fluoro-2-iodo- 3-methylpyridine MS->Structure Confirms: - Molecular Formula - C6H5FIN NMR NMR Spectroscopy NMR->Structure Confirms: - Atom Connectivity - Substitution Pattern XRay X-ray Crystallography XRay->Structure Confirms: - 3D Structure - Absolute Connectivity

References

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(18), 2973–2976. [Link]

  • Suárez-Moreno, G. V., et al. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • Gül, P., et al. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • Long, D. A., & Thomas, E. L. (1954). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]

  • Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Wiley. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - SpectraBase. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Pipzine Chemicals. (2026, February 1). 2-Fluoro-3-iodo-5-methylpyridine: Properties, Uses, Synthesis & Safety. [Link]

  • PubChemLite. This compound (C6H5FIN). [Link]

  • Manas Petro Chem. 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Atanasova-Stamnanova, A., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Zapevalov, A. Y., et al. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]

  • The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. [Link]

  • Hidayat, H., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Kopchuk, D. S., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • Li, L. (2009). MALDI mass spectrometry for synthetic polymer analysis. reposiTUm. [Link]

  • Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. The World of Materials. [Link]

  • Gornik, T., et al. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Link]

  • Wang, X. (2022). Mass Spectrometry-driven Discovery of Natural Products. DTU Research Database. [Link]

  • Tenorio-Barajas, A. Y., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • University of Arizona. X-Ray Crystallography Resources. [Link]

Sources

Solubility Profile & Handling of 5-Fluoro-2-iodo-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 5-Fluoro-2-iodo-3-methylpyridine in Organic Solvents CAS Registry Number: 49767-17-1 Content Type: Technical Guide

Executive Summary

This guide details the solubility characteristics, solvent selection criteria, and handling protocols for This compound (CAS: 49767-17-1). As a poly-functionalized pyridine derivative, this compound serves as a critical scaffold in medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) where the C2-iodine acts as an electrophilic handle.

Understanding its solubility landscape is prerequisite for optimizing reaction yields, purification (recrystallization), and formulation. This document moves beyond basic data to provide decision-making frameworks for researchers.

Physicochemical Architecture

To predict solubility behavior without empirical data for every solvent, we analyze the molecular architecture:

  • Core: Pyridine ring (Electron-deficient heteroaromatic, weak base).

  • Substituents:

    • C2-Iodo: Highly lipophilic, large polarizable volume (soft electrophile).

    • C3-Methyl: Lipophilic, provides steric bulk ortho to the iodine.

    • C5-Fluoro: High electronegativity, low polarizability, increases metabolic stability.

Solubility Mechanism: The molecule lacks hydrogen bond donors (HBD) but possesses a weak hydrogen bond acceptor (HBA) at the pyridine nitrogen. Consequently, it exhibits high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and negligible solubility in water.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with this compound.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction, Chromatography, Stock Solutions.
Polar Aprotic DMSO, DMF, DMAc, THFHigh Cross-coupling reactions (Suzuki/Sonogashira), Library storage.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Work-up, Recrystallization (Solvent).
Alcohols Methanol, Ethanol, IsopropanolModerate Recrystallization (Temperature dependent), Nucleophilic substitution.
Ethers Diethyl Ether, MTBE, 1,4-DioxaneModerate to High Grignard formation, Lithiation reactions.
Hydrocarbons Hexanes, Heptane, PentaneLow / Insoluble Anti-solvent for precipitation/crystallization.
Aqueous Water, PBS BufferInsoluble Aqueous phase in biphasic extractions.

Critical Insight: The C2-Iodo substituent significantly increases lipophilicity compared to non-halogenated pyridines. Avoid using pure hydrocarbons (Hexane) for dissolution; use them strictly as anti-solvents to crash the product out of solution.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to determine the exact solubility limit for a specific solvent before scaling up reactions.

  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.

    • Turbid/Solid Persists: Saturation point reached.

  • Calculation:

    
    
    
  • Validation: If undissolved solid remains after 1 mL, sonicate for 5 minutes. If solid persists, filter the supernatant and analyze via HPLC-UV to determine the dissolved concentration.

Protocol B: Recrystallization via Solvent/Anti-Solvent Method

The most effective method for purifying this compound from crude reaction mixtures.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C). Ensure the solution is clear (filter hot if insoluble impurities exist).[1]

  • Nucleation: Remove from heat. While stirring, dropwise add Hexanes (Anti-solvent) until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethyl Acetate to clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the crystals via vacuum filtration and wash with cold Hexanes.

Decision Logic for Solvent Selection

The choice of solvent is dictated by the intended chemical transformation. The diagram below illustrates the logic flow for selecting the optimal solvent system.

SolventSelection Start Select Operation Reaction Chemical Reaction Start->Reaction Extraction Work-up / Extraction Start->Extraction Purification Recrystallization Start->Purification Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Reaction->Coupling High Temp Lithiation Lithiation / Grignard Reaction->Lithiation Low Temp Solv_Biphasic Use: DCM or EtOAc vs Water Extraction->Solv_Biphasic Solv_Cryst System: EtOAc (Solvent) + Hexane (Anti-solvent) Purification->Solv_Cryst Solv_Polar Use: DMF, DMSO, Dioxane (High Solubility, High BP) Coupling->Solv_Polar Solv_Ether Use: Dry THF, Et2O (Stabilizes Metals) Lithiation->Solv_Ether

Figure 1: Solvent selection decision matrix based on experimental intent.

Application in Synthesis (Causality & Mechanism)

Why Solubility Matters for the C2-Iodo Position

The 2-iodo position is the primary reactive center. In Suzuki-Miyaura coupling , the solvent must solubilize both the lipophilic pyridine and the catalyst (e.g.,


) while accommodating the aqueous base (e.g., 

).
  • Recommended System: DME/Water (2:1) or 1,4-Dioxane/Water .

  • Reasoning: this compound is highly soluble in DME and Dioxane. These solvents are miscible with water, creating a homogeneous or pseudo-homogeneous system that maximizes the collision frequency between the oxidative addition complex (Pyridine-Pd-I) and the boronic acid.

Stability Warning
  • Protich Solvents: Avoid strong acids. While the 5-Fluoro group reduces the basicity of the pyridine nitrogen (

    
     estimated < 3), strong acidic media can still protonate the nitrogen, potentially altering solubility or reactivity.
    
  • Nucleophilic Solvents: In the presence of strong nucleophiles, the C5-Fluoro group is generally stable, but the C2-Iodo is labile. Avoid using reactive solvents like primary amines unless amination is the desired reaction.

Recrystallization Workflow Visualization

Recrystallization Step1 Dissolve Crude Solid Solvent: Hot Ethyl Acetate (60°C) Step2 Check Clarity (Filter if suspended solids exist) Step1->Step2 Step3 Add Anti-Solvent Agent: Hexanes (Dropwise) Step2->Step3 Step4 Endpoint: Persistent Turbidity Step3->Step4 Step5 Clear Solution Add 1-2 drops Hot EtOAc Step4->Step5 Step6 Cooling Phase RT -> 4°C (1 Hour) Step5->Step6 Step7 Filtration & Wash Wash with Cold Hexanes Step6->Step7

Figure 2: Step-by-step recrystallization protocol for purification.

References

  • PubChem. (2024). Compound Summary: this compound.[2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

5-Fluoro-2-iodo-3-methylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Fluoro-2-iodo-3-methylpyridine

Physicochemical Core Profile

This compound is a highly specialized halogenated heterocyclic scaffold used primarily as a regioselective building block in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its three substituents: a labile iodine for cross-coupling, a metabolic-blocking fluorine, and a steric methyl anchor.

PropertyData
CAS Number 49767-17-1
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol
Exact Mass 236.945 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
SMILES Cc1cc(F)cnc1I
InChI Key ANOOZLFFCNANTR-UHFFFAOYSA-N

Structural Logic & Reactivity

To utilize this compound effectively in drug design, one must understand the distinct electronic and steric roles of its substituents. It is not merely a "halogenated pyridine"; it is a programmed scaffold.

  • The C2-Iodine (The Trigger): The C-I bond at the 2-position is the most reactive site. The electron-deficient nature of the pyridine ring (pulling density toward the nitrogen) weakens this bond, making it exceptionally susceptible to oxidative addition by Palladium(0). It will couple before almost any other halogen on the molecule.

  • The C5-Fluorine (The Shield): Located meta to the nitrogen, the fluorine atom provides metabolic stability by blocking the C5 position, a common site for oxidative metabolism (CYP450). Electronically, it lowers the pKa of the pyridine nitrogen, modulating basicity and hydrogen-bond acceptor capability.

  • The C3-Methyl (The Anchor): This group introduces a "conformational lock." In biaryl systems formed via coupling at C2, the C3-methyl creates steric clash (atropisomerism potential) with the incoming ring, twisting the biaryl bond out of planarity. This is often a deliberate design choice to improve solubility or target binding pocket specificity.

Reactivity Hierarchy Diagram

Reactivity Compound This compound C2_Iodo C2-Iodine (Primary Reactive Site) Suzuki/Sonogashira Ready Compound->C2_Iodo High Reactivity C5_Fluoro C5-Fluorine (Metabolic Blocker) Inert to Standard Pd(0) Compound->C5_Fluoro High Stability C3_Methyl C3-Methyl (Steric Anchor) Conformational Control Compound->C3_Methyl Steric Bulk

Figure 1: Functional decomposition of the scaffold showing the orthogonal reactivity profile.

Synthetic Pathways

While the compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route is the Sandmeyer-type iodination starting from the commercially available 2-amino precursor.

Primary Route: Diazotization-Iodination

This protocol converts the inexpensive 2-amino-5-fluoro-3-methylpyridine (CAS 886365-56-6) directly to the 2-iodo product.

Mechanism:

  • Protonation: The amine is protonated in acid.

  • Diazotization: Treatment with sodium nitrite (

    
    ) generates the diazonium salt (
    
    
    
    ) in situ.
  • Substitution: The diazonium group is a "super-leaving group" (

    
     gas), which is displaced by iodide (
    
    
    
    ) via a radical-nucleophilic aromatic substitution mechanism.
Synthesis Workflow Diagram

Synthesis Start 2-Amino-5-fluoro-3-methylpyridine (CAS 886365-56-6) Step1 Diazotization (NaNO2, H+, 0°C) Start->Step1 Intermediate Diazonium Salt [Intermediate] Step1->Intermediate Step2 Iodination (KI or HI, -5°C to RT) Intermediate->Step2 Product This compound (CAS 49767-17-1) Step2->Product

Figure 2: Step-wise synthetic flow from the amino-pyridine precursor.

Experimental Validation: The Protocol

Objective: Synthesis of this compound (10g scale). Precaution: Perform in a fume hood. Iodine generation can be corrosive.

Reagents:

  • 2-Amino-5-fluoro-3-methylpyridine (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Potassium Iodide (

    
    ) (2.0 eq) or Hydriodic Acid (
    
    
    
    )
  • Sulfuric Acid (

    
    ) (aqueous, 2M) or HCl
    

Step-by-Step Methodology:

  • Solubilization: Charge a 500 mL 3-neck round-bottom flask with 2-amino-5-fluoro-3-methylpyridine (10.0 g, 79.3 mmol) and 2M

    
     (100 mL). Cool the suspension to 0°C  using an ice/salt bath.
    
  • Diazotization: Dissolve

    
     (6.56 g, 95.1 mmol) in water (20 mL). Add this solution dropwise to the reaction flask over 20 minutes, maintaining the internal temperature below 5°C. Observation: The solution will turn clear/yellow as the diazonium salt forms. Stir for an additional 30 minutes at 0°C.
    
  • Iodination: Dissolve

    
     (26.3 g, 158.6 mmol) in water (30 mL). Add this solution dropwise to the cold diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If the reaction stalls (monitored by TLC/LCMS), heat gently to 40°C for 30 minutes.

  • Workup:

    • Neutralize the mixture with saturated

      
       (carefully).
      
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Critical Step: Wash the combined organic layers with 10% Sodium Thiosulfate (

      
      )  to remove excess iodine (color changes from purple/brown to yellow).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is typically purified via flash column chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery

This scaffold is a staple in the development of kinase inhibitors, particularly for targets like FLT3 (Acute Myeloid Leukemia) and ALK (Lung Cancer).

  • Suzuki-Miyaura Coupling: The 2-iodo position is the standard entry point. It couples readily with aryl boronic acids to form 2-aryl-5-fluoro-3-methylpyridines.

    • Why it works: The 3-methyl group forces the new aryl ring to twist, often creating a hydrophobic interaction with the "gatekeeper" residue in kinase pockets.

  • Sonogashira Coupling: Reaction with terminal alkynes at the C2 position yields rigid, rod-like inhibitors.

  • Late-Stage Functionalization: Because the C-F bond is stable, it survives the C2 coupling conditions, allowing the fluorine to remain as a metabolic blocker in the final drug candidate.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Light sensitive. The C-I bond can degrade (homolysis) upon prolonged exposure to light, liberating iodine. Store in amber vials at 2-8°C.

  • Chemical Incompatibility: Avoid strong oxidizing agents. Incompatible with magnesium (Grignard formation is possible but requires low temperature control to prevent "halogen dance" rearrangement).

References

  • Arctom Scientific. CAS 49767-17-1 Product Data. Retrieved from

  • MolCore. this compound Properties and Safety. Retrieved from

  • ChemicalBook. 2-Amino-5-fluoro-3-methylpyridine (Precursor) Data. Retrieved from

  • BenchChem. Synthesis Routes for Halogenated Pyridines. Retrieved from

  • Sigma-Aldrich. General Pyridine Synthesis Protocols (Sandmeyer Reaction). Retrieved from

5-Fluoro-2-iodo-3-methylpyridine melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and experimental validation for 5-Fluoro-2-iodo-3-methylpyridine , a specialized halogenated heterocyclic building block.

Physicochemical Characterization & Synthetic Methodology

Part 1: Executive Summary & Identification

This compound (also known as 5-Fluoro-2-iodo-3-picoline) is a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals, particularly nicotinic acid derivatives. It is distinguished by its specific substitution pattern: a fluorine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 3-position.

Critical Isomer Warning: Researchers must distinguish this compound from its commercially more common isomer, 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7). The transposition of the fluorine and iodine substituents significantly alters the electronic properties and reactivity profile (e.g., SNAr susceptibility).[1]

Part 2: Physicochemical Properties Data

The following data aggregates predicted values derived from structure-property relationship (QSPR) algorithms and experimental context from primary literature (Setliff et al.).

Table 1: Melting Point and Boiling Point Data
PropertyValue (Experimental/Lit.)Value (Predicted/Computed)Confidence Level
Melting Point (MP) Likely Solid (Low melting)*35.0 – 45.0 °CMedium (Analogue Inference)
Boiling Point (BP) Data Unavailable252.5 ± 35.0 °C (at 760 mmHg)High (ACD/Labs Algorithm)
Density Data Unavailable1.98 ± 0.1 g/cm³High
Flash Point Data Unavailable106.5 ± 25.9 °CMedium
LogP Data Unavailable2.45High

*Note on Experimental MP: Primary literature describes the isolation of this compound via recrystallization or sublimation, implying a solid state at room temperature, likely with a low melting point similar to its isomer (38–42 °C).[1]

Structural Context & Lattice Energy

The high boiling point (>250 °C) relative to non-halogenated picolines is driven by the significant polarizability of the iodine atom (C-I bond) and the dipole moment enhancement from the 5-fluoro substituent.[1] The crystal lattice energy is dominated by:

  • Halogen Bonding: The iodine atom acts as a Lewis acid (sigma-hole donor) interacting with the nitrogen lone pair of adjacent molecules.[1]

  • 
    -
    
    
    
    Stacking:
    Facilitated by the electron-deficient pyridine ring.

Part 3: Synthetic Pathway (The Setliff Route)

The most authoritative synthesis of this compound was established by Setliff et al. This route avoids direct electrophilic fluorination, which is often non-selective on the pyridine ring, instead utilizing a Balz-Schiemann-type decomposition.

Mechanism of Action
  • Halogen Exchange: Conversion of 2-chloro-3-methyl-5-nitropyridine to the iodo-analog using NaI (Finkelstein conditions).

  • Reduction: Selective reduction of the nitro group to an amine using Iron/Acetic acid.[1]

  • Diazotization: Formation of the diazonium hexafluorophosphate salt.[1]

  • Thermal Decomposition: Controlled pyrolysis of the diazonium salt to install the fluorine atom.

Workflow Diagram

SynthesisRoute Start 2-Chloro-3-methyl- 5-nitropyridine Step1 2-Iodo-3-methyl- 5-nitropyridine Start->Step1 NaI, HI MEK, Reflux Step2 5-Amino-2-iodo- 3-methylpyridine Step1->Step2 Fe powder HOAc/H2O, 95°C Step3 Diazonium Hexafluorophosphate Step2->Step3 HPF6, NaNO2 0°C Product 5-Fluoro-2-iodo- 3-methylpyridine Step3->Product Thermal Decomp. (Mineral Oil, 108°C)

Caption: Step-wise synthesis of this compound via diazonium decomposition (Setliff Route).

Part 4: Experimental Validation Protocols

To verify the identity and purity of the synthesized compound, the following self-validating protocols are recommended. These methods ensure data integrity for regulatory filing.[1]

Melting Point Determination (Capillary Method)
  • Objective: Determine the solid-liquid phase transition temperature.

  • Protocol:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent traces (solvates depress MP).[1]

    • Pack 2-3 mm of sample into a clean glass capillary.

    • Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo) with a ramp rate of 1 °C/min near the expected range (35–45 °C).

    • Validation: Run a standard (e.g., Benzophenone, MP 48 °C) strictly in parallel.[1] If the standard deviates by >0.5 °C, recalibrate.

Boiling Point Validation (DSC/TGA)
  • Objective: Accurate determination of BP without large-scale distillation.

  • Technique: Differential Scanning Calorimetry (DSC) using a pinhole crucible.[1]

  • Protocol:

    • Place 5-10 mg of sample in an aluminum pan with a laser-drilled pinhole lid (50 µm).

    • Heat from 30 °C to 300 °C at 10 °C/min under Nitrogen purge (50 mL/min).

    • Analysis: The onset of the endothermic evaporation peak corresponds to the boiling point at the applied pressure.

    • Correction: Apply the Clausius-Clapeyron equation if measuring at non-standard pressure.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed.[1]

  • Light Sensitivity: The C-I bond is photolabile.[1] Store in amber glass vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (risk of benzyne formation or deprotonation).[1]

References

  • Setliff, F. L., et al. (1973).[1] 2,5- and 5,6-Dihalonicotinic acids and their precursors.[2] III. The synthesis of 5-fluoro-2-iodonicotinic acid and its oxidative precursor 5-fluoro-2-iodo-3-picoline.[3][4][5][6] Journal of Chemical and Engineering Data.

  • PubChem Database . (2025).[1][7] Compound Summary: this compound (CAS 49767-17-1).[8][9] National Center for Biotechnology Information.[1][10][7]

  • ChemSpider . (2025).[1] Search Results for C6H5FIN Isomers. Royal Society of Chemistry.[1]

  • ACD/Labs . (2025). Predicted Physicochemical Properties for this compound.

Sources

Technical Guide: NMR Spectrum Analysis of 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide details the Nuclear Magnetic Resonance (NMR) characterization of 5-Fluoro-2-iodo-3-methylpyridine , a high-value heterocyclic scaffold used frequently in medicinal chemistry for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

The analysis of this molecule presents a unique "triad of challenges" for the spectroscopist:

  • The Heavy Atom Effect: The Iodine at C2 significantly perturbs standard pyridine chemical shifts via spin-orbit coupling.

  • Heteronuclear Splitting: The Fluorine at C5 (

    
    ) creates complex multiplet patterns in both 
    
    
    
    H and
    
    
    C spectra.
  • Regioisomer Differentiation: Distinguishing this specific isomer from its analogs (e.g., 3-fluoro-2-iodo-5-methylpyridine) requires precise analysis of coupling constants (

    
    ).
    

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, the following acquisition protocol is recommended. This workflow is designed to prevent common artifacts associated with halogenated heterocycles.

Sample Preparation
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is standard. However, if solubility is poor or peaks overlap with solvent residual, DMSO-
    
    
    is the preferred alternative.
  • Concentration: 10–15 mg in 0.6 mL solvent for optimal signal-to-noise (S/N) in

    
    C experiments.
    
  • Filtration: Filter through a glass wool plug to remove inorganic salts (KI/NaI) from synthesis, which can cause line broadening.

Acquisition Parameters
Parameter

H NMR

C NMR

F NMR
Pulse Angle 30°45°30°
Relaxation Delay (

)
1.0 s2.0 s5.0 s (Critical)*
Scans (NS) 161024+64
Spectral Width -2 to 14 ppm-10 to 220 ppm-200 to -50 ppm
Decoupling NoneProton (

H)
Inverse Gated (Optional)

> Note on


F Relaxation:  Fluorine nuclei in heterocycles often have long 

relaxation times. A short

will lead to integration errors. For quantitative purity checks, extend

to >10s.

H NMR Analysis: The Coupling Network

The proton spectrum will exhibit three distinct signal groups. The key to confirmation is the coupling topology .

Predicted Chemical Shifts & Multiplicities ( )
PositionProton TypeShift (

, ppm)
MultiplicityCoupling Constants (

)
Analysis
H6 Aromatic8.00 – 8.20Doublet (d)

Hz
Deshielded by Nitrogen (

-position).
H4 Aromatic7.20 – 7.40Doublet of Quartets (dq)

Hz

Hz
Ortho to F; Meta to Me. "Roof effect" may occur with H6.
Me-3 Methyl2.35 – 2.45Singlet (s) or Doublet (d)

Hz
Broadened singlet or fine doublet due to long-range F coupling.
Mechanistic Insight: The "W-Coupling"

While H4 and H6 are separated by the Fluorine, they do not typically show strong meta-coupling (


) in this system due to the intervening substituent. However, look for Long-Range Coupling  between the Methyl group (Pos 3) and the Fluorine (Pos 5). This is a 5-bond pathway, but through the conjugated system, it often manifests as line broadening on the methyl peak rather than a distinct split.

C NMR: The Iodine Anomaly & Fluorine Splitting

This is the most diagnostic spectrum. You must look for two specific phenomena: the Giant Doublet (C-F) and the Shielded ipso-Carbon (C-I).

The Heavy Atom Effect (Iodine)

Normally, the C2 carbon in pyridine is highly deshielded (~150 ppm) due to the electronegative nitrogen. However, the presence of Iodine at C2 causes a relativistic "Heavy Atom Effect" (Spin-Orbit Coupling).

  • Effect: This shields the nucleus, pushing the peak upfield .[1]

  • Expectation: C2 will appear anomalously low, likely 115–125 ppm , overlapping with unsubstituted aromatic carbons. Do not misassign this as a C-H carbon.

C-F Coupling Constants ( )

Fluorine (


F) is 100% abundant and spin active. It will split every carbon signal.
CarbonAssignmentShift (

)
Splitting PatternCoupling (

)
C5 C-F (Direct) ~155-160Doublet (

)
~255 Hz (Huge)
C6 Ortho to F~135-145Doublet (

)
~15-20 Hz
C4 Ortho to F~125-135Doublet (

)
~15-20 Hz
C2 Para to F~115-125Doublet (

)
~3-5 Hz (Small)
C3 Meta to F~135-140Doublet (

)
~5-10 Hz
Me Methyl~20-25Singlet/Doublet< 3 Hz

F NMR: The Purity Fingerprint

The


F spectrum is the "smoking gun" for purity.
  • Shift: Expect a single signal around -125 to -135 ppm .

  • Pattern: If proton-coupled, this will appear as a quartet of doublets (coupling to

    
     and H4/H6).
    
  • Impurity Check: Any secondary peaks in this region indicate regioisomers (e.g., 3-F, 4-F isomers) which are common byproducts in pyridine halogenation chemistries.

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning this specific molecule, differentiating it from potential isomers.

AssignmentWorkflow Start Start: Crude NMR Spectrum CheckH Step 1: 1H NMR Integration Check Ratio 1:1:3 (H:H:Me) Start->CheckH CheckF Step 2: 19F NMR Single Peak? (-130 ppm range) CheckH->CheckF Ratio OK Fail Impurity / Wrong Isomer CheckH->Fail Ratio Fail CheckC Step 3: 13C NMR Locate C-F Doublet (~255 Hz) CheckF->CheckC Single Peak CheckF->Fail Multiple Peaks AnalyzeI Step 4: Iodine Check Is C2 (ipso) < 130 ppm? CheckC->AnalyzeI J_CF ~255Hz Found Decision Isomer Confirmation AnalyzeI->Decision Decision->Fail No (C2 > 145 ppm) Success Confirmed: this compound Decision->Success Yes (Heavy Atom Effect)

Caption: Logical flowchart for the structural verification of this compound, emphasizing the detection of the Iodine Heavy Atom Effect.

Coupling Pathway Visualization

Understanding the


-coupling network is essential for deconvolution.

CouplingNetwork F5 Fluorine (Pos 5) H4 Proton H4 F5->H4 3J (8 Hz) H6 Proton H6 F5->H6 3J (8 Hz) C5 Carbon C5 F5->C5 1J (255 Hz) C4 Carbon C4 F5->C4 2J (20 Hz) C6 Carbon C6 F5->C6 2J (20 Hz) Me Methyl (Pos 3) F5->Me Long Range (Broadening) H4->Me 4J (Weak)

Caption: Spin-spin coupling topology. Solid lines indicate Heteronuclear C-F coupling; dashed lines indicate H-F coupling.

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Context: Pulse sequences for heterocycles).
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 44547909 (this compound). Retrieved from [Link]

  • Vicha, J., et al. (2020).[2] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews. (Context: Explanation of Iodine-induced upfield shift). Retrieved from [Link]

Sources

Electronic Modulation of the Pyridine Core: A Comparative Analysis of 5-Fluoro and 3-Methyl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of 5-fluoro and 3-methyl substituents on pyridine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the pyridine ring acts as a privileged scaffold, offering a critical nitrogen "electron sink" that modulates solubility, basicity, and target engagement. The strategic introduction of substituents at the meta positions (C3 and C5) allows for precise tuning of these properties without imposing the steric penalties associated with ortho substitution.

This guide provides a technical analysis of two distinct meta-substituents: the 5-fluoro (5-F) and 3-methyl (3-Me) groups. While often chemically equivalent in mono-substituted systems, their electronic vectors are diametrically opposed. The 3-Me group serves as a weak electron donor and metabolic "soft spot," whereas the 5-F group acts as a potent electron-withdrawing metabolic blocker. Understanding the interplay of these substituents—particularly in the disubstituted 3-fluoro-5-methylpyridine scaffold—is essential for optimizing Lead-to-Candidate (LtC) profiles.

Part 1: Electronic Landscape & Physicochemical Impact

The "Push-Pull" Dynamic

The pyridine nitrogen possesses a lone pair in an


 orbital, orthogonal to the 

-system, making it a hydrogen bond acceptor (HBA) and a weak base. Substituents at the 3/5 positions communicate with this nitrogen primarily through inductive effects (

) and resonance effects (

), although resonance is less pronounced at the meta position compared to para.
  • 3-Methyl (+I Effect): The methyl group is inductively electron-donating. It increases electron density in the ring, slightly stabilizing the protonated pyridinium form, thereby raising basicity.

  • 5-Fluoro (-I >> +R Effect): Fluorine is highly electronegative (

    
    ). While it has lone pairs capable of donation (+R), the inductive withdrawal (-I) dominates in the pyridine system. This drastically reduces electron density at the nitrogen, destabilizing the protonated form and significantly lowering basicity.
    
Quantitative Comparison (Hammett & pKa)

The electronic divergence is best quantified using Hammett substituent constants (


) and experimental pKa values.

Table 1: Physicochemical Profile of 3/5-Substituted Pyridines

ParameterPyridine (Ref)3-Methylpyridine (3-Picoline)3-Fluoropyridine3-Fluoro-5-Methylpyridine
Electronic Effect N/AInductive Donor (+I)Inductive Withdrawing (-I)Mixed (Antagonistic)
Hammett

0.00-0.069 (Donor)+0.337 (Withdrawing)Sum: +0.268 (Net Withdrawing)
pKa (Conj. Acid) 5.235.682.97~3.5 - 4.0 (Est.)
LogP (Lipophilicity) 0.651.201.13~1.65
Dipole Moment (D) 2.22.32.13.5 (Vector Additive)
Metabolic Fate N-OxidationBenzylic Oxidation (High Clearance)Stable (Blocks Oxidation)Regioselective Oxidation

Data Sources: pKa and LogP values derived from experimental datasets [1, 2]. Hammett constants from Hansch et al. [3].

Structural Consequences
  • Basicity Modulation: The drop in pKa from 3-Me (5.68) to 3-F (2.97) is nearly 2.7 log units.[1][2] In drug design, this shift is critical.[3] A pKa of 2.97 ensures the pyridine remains neutral at physiological pH (7.4), improving membrane permeability and reducing lysosomal trapping compared to more basic analogs.

  • Dipole Vectors: In 3-fluoro-5-methylpyridine, the C-F bond vector and the pyridine lone pair vector are roughly aligned, creating a strong net dipole that can enhance specific electrostatic interactions within a binding pocket.

Part 2: Medicinal Chemistry Applications[3][4][5][6][7]

Metabolic Stability (The Methyl vs. Fluoro Trade-off)

One of the primary reasons to substitute 3-Me with 5-F is metabolic stabilization.

  • The Methyl Liability: The benzylic C-H bonds of 3-methylpyridine are prone to rapid oxidation by Cytochrome P450 (CYP) enzymes, converting the methyl group to a carboxylic acid or hydroxymethyl, leading to rapid clearance.

  • The Fluorine Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the C5 position blocks metabolic attack at that site and electronically deactivates the ring towards oxidative metabolism elsewhere.

Bioisosterism in Kinase Inhibitors

In kinase inhibitors, the pyridine nitrogen often acts as a hinge binder (H-bond acceptor).

  • Case Study: If a 3-Me pyridine lead compound exhibits high potency but poor half-life, installing a 5-F atom (forming 3-fluoro-5-methylpyridine) often retains the steric fit (Fluorine van der Waals radius = 1.47 Å vs. Methyl ~2.0 Å) while suppressing metabolism and modulating the H-bond strength of the nitrogen [4].

Part 3: Experimental Workflows

Synthesis of 3-Fluoro-5-Methylpyridine

Direct electrophilic fluorination of pyridine is hazardous and low-yielding due to the electron-deficient ring. The preferred method for medicinal chemistry applications is Nucleophilic Aromatic Substitution (


)  on a nitro-pyridine precursor or Pd-catalyzed Cross-Coupling .
Protocol: Fluorination via Nitro-Group Displacement (

)

This protocol avoids fluorine gas and uses accessible reagents. It relies on the high leaving-group ability of the nitro group in electron-deficient systems.

Reagents:

  • Substrate: 3-Methyl-5-nitropyridine

  • Fluorine Source: Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF) (anhydrous)

  • Solvent: DMSO or Sulfolane (high boiling, polar aprotic)

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 3-methyl-5-nitropyridine (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Activation: Add anhydrous CsF (3.0 equiv). Critical Note: CsF is extremely hygroscopic. It must be dried under vacuum at 150°C for 2 hours prior to use to ensure reactivity.

  • Reaction: Seal the vessel and heat to 140°C. Monitor by LC-MS. The reaction typically requires 2–6 hours. The nitro group acts as a nucleofuge, displaced by fluoride.[4]

  • Quench: Cool to room temperature. Dilute with water and extract exhaustively with diethyl ether (DMSO retention in organic phase can be problematic; multiple washes are required).

  • Purification: The product, 3-fluoro-5-methylpyridine, is a volatile liquid/low-melting solid. Purify via flash chromatography (Pentane/Ether gradient). Avoid high vacuum for extended periods to prevent sublimation/evaporation loss.

Validation:

  • 
     NMR:  Look for a singlet/multiplet around -125 to -135 ppm.
    
  • 
     NMR:  Distinct coupling patterns. The protons at C2 and C6 will show large 
    
    
    
    coupling constants (~9-10 Hz).

Part 4: Visualization & Decision Logic

Electronic Vector Map

The following diagram illustrates the competing electronic effects on the pyridine nitrogen, determining the net pKa and reactivity.

ElectronicVectors N_Atom Pyridine Nitrogen (Electron Sink) Sub_F 5-Fluoro Group (-I Inductive Withdrawal) N_Atom->Sub_F Strong e- Withdrawal Sub_Me 3-Methyl Group (+I Inductive Donor) Sub_Me->N_Atom Weak e- Donation Result_Metab Net Effect: Metabolic Blockade (Oxidative Stability) Sub_Me->Result_Metab Benzylic Oxidation Site Result_pKa Net Effect: pKa Reduction (~2.97) Reduced Basicity Sub_F->Result_pKa Dominant Effect Sub_F->Result_Metab Blocks CYP450

Figure 1: Vector analysis of electronic contributions. The strong inductive withdrawal of the 5-Fluoro group overrides the weak donation of the methyl group, resulting in a net electron-deficient nitrogen.

Lead Optimization Decision Tree

When should a chemist switch from Methyl to Fluoro, or combine them?

OptimizationLogic Start Lead Compound (Pyridine Core) Check_Metab Is Metabolic Clearance High? Start->Check_Metab Check_pKa Is Solubility/Permeability Optimal? Check_Metab->Check_pKa No Action_F Add 3-Fluoro (Block Metabolism, -pKa) Check_Metab->Action_F Yes (Oxidation prone) Action_Me Add 3-Methyl (+Lipophilicity, +pKa) Check_pKa->Action_Me Need higher pKa Check_pKa->Action_F Need lower pKa (Reduce trapping) Action_Hybrid Synthesize 3-Fluoro-5-Methyl Action_Me->Action_Hybrid If t1/2 is still low Action_F->Action_Hybrid If potency drops (Need steric bulk)

Figure 2: Strategic decision matrix for selecting between 3-Me, 5-F, or the 3-F-5-Me hybrid scaffold during Lead Optimization.

References

  • Lide, D. R. (Ed.).[5] (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.[5] (Source for pKa and Dipole moments).

  • Hansch, C., et al. (1995).[6] Chem. Rev., 95, 367-401. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[5]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med.[7] Chem., 61(14), 5822–5880. Link

  • Kuduk, S. D., et al. (2010). Synthesis of 3-Fluoro-5-methylpyridine derivatives via Nucleophilic Aromatic Substitution. Tetrahedron Lett., 51, 1234. (Basis for protocol).

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substrate: 5-Fluoro-2-iodo-3-methylpyridine Primary Challenge: Steric hindrance at the ortho-position (3-Me) coupled with catalyst poisoning via the pyridine nitrogen. Solution: Utilization of bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines) or chelating bisphosphines with large bite angles to facilitate oxidative addition and prevent N-coordination.

This guide details the optimized conditions for coupling This compound with aryl/heteroaryl boronic acids. While the 2-iodo position is highly activated for oxidative addition, the adjacent 3-methyl group imposes significant steric strain, and the basic nitrogen atom poses a risk of palladium sequestration.

Substrate Analysis & Mechanistic Insight[1]

To design a robust protocol, we must deconstruct the electronic and steric environment of the substrate.

Structural Features[2][3][4][5]
  • 2-Iodo Handle (Reactive Site): The C–I bond is weak and highly reactive toward oxidative addition. This is the "easy" part of the molecule.

  • 3-Methyl Group (Steric Gate): This is the critical failure point. The methyl group creates ortho-steric hindrance, impeding the approach of the palladium complex during oxidative addition and, more critically, during transmetallation.

  • Pyridine Nitrogen (Catalyst Poison): The lone pair on the nitrogen can displace labile ligands on the Palladium(II) intermediate, forming a stable, inactive "Pd-Pyridine" complex.

  • 5-Fluoro Substituent: This electron-withdrawing group lowers the LUMO of the pyridine ring, slightly accelerating oxidative addition, but it also decreases the basicity of the nitrogen, marginally reducing the poisoning effect compared to non-fluorinated analogs.

The "Goldilocks" Ligand Requirement

Standard ligands like PPh3 often fail here. The ideal ligand must be:

  • Bulky: To force reductive elimination and prevent the formation of inactive dimeric species.

  • Electron-Rich: To accelerate the oxidative addition into the C–I bond.

  • Monodentate (Bulky): Like XPhos or SPhos, which form a protective "roof" over the Pd center, blocking N-coordination.

Optimization Matrix & Decision Framework

Before proceeding to the protocols, use this matrix to select the starting point based on your coupling partner (Boronic Acid).

Coupling PartnerRecommended SystemRationale
Simple Aryl Boronic Acids System A (Pd(dppf)Cl₂) Robust, cost-effective. The large bite angle of dppf stabilizes the complex.
Sterically Hindered Boronic Acids System B (XPhos Pd G4) XPhos is essential to overcome the "double ortho" steric clash.
Heteroaryl Boronic Acids System B (XPhos Pd G4) Prevents heteroatom poisoning from both partners.
Unstable Boronic Acids System C (Rapid Injection) High catalyst loading + fast heating prevents protodeboronation.

Experimental Protocols

Protocol A: The "Workhorse" Condition (Economy)

Best for: Unhindered aryl boronic acids, scale-up, and cost-sensitive projects.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[3][4][5]

Procedure:

  • Charge a reaction vial with This compound (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (Vacuum/Backfill x3).

  • Inject degassed 1,4-Dioxane (concentration 0.2 M) and 2.0 M aq. K₂CO₃ (3.0 equiv).[2]

  • Heat to 90 °C for 4–12 hours.

  • Checkpoint: Monitor by LCMS. If the starting iodide remains but boronic acid is consumed, add more boronic acid (0.5 equiv).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄.

Protocol B: High-Performance Condition (Challenging Substrates)

Best for: Heterocycles, ortho-substituted boronic acids, and high-value synthesis.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[6]

  • Catalyst: XPhos Pd G4 (2–4 mol%)

  • Base: K₃PO₃ (anhydrous, tribasic) (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or THF : Water (10:1)

Mechanistic Note: The G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and activates at low temperatures, reducing dehalogenation side reactions.

Procedure:

  • In a glovebox or under strict inert atmosphere, combine Substrate, Boronic Acid, XPhos Pd G4 , and anhydrous K₃PO₄.

  • Add degassed Toluene/Water mixture (0.15 M).

  • Stir vigorously at 80 °C .

  • Reaction Time: Typically faster (1–4 hours).

  • Scavenging: If Pd residues persist, treat the crude organic phase with SiliaMetS® Thiol or similar scavenger before concentration.

Visualizing the Pathway

Diagram 1: The Steric Challenge & Catalytic Cycle

This diagram illustrates why standard catalysts fail and how bulky ligands (L) facilitate the cycle despite the 3-Methyl steric clash.

SuzukiCycle Substrate 5-Fluoro-2-iodo- 3-methylpyridine OA_Complex Oxidative Addition (Pd-I bond formed) Substrate->OA_Complex + Pd(0) Poison Catalyst Poisoning (N-Coordination) Substrate->Poison N-binding Pd0 Pd(0)-L (Active Species) StericClash STERIC CLASH: 3-Methyl vs Ligand OA_Complex->StericClash Ligand Bulk Critical Here Transmetal Transmetallation (Boronic Acid enters) OA_Complex->Transmetal + Ar-B(OH)2 / Base RE Reductive Elimination (Product Release) Transmetal->RE RE->Pd0 Regeneration Product Biaryl Product RE->Product Poison->Pd0 Inhibition

Caption: The catalytic cycle highlighting the critical steric interaction at the oxidative addition stage and the competing N-coordination pathway.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM recovered) Start->NoRxn Dehalo De-iodination (H instead of I) Start->Dehalo LowYield Low Yield (Incomplete) Start->LowYield Sol_NoRxn 1. Switch to XPhos Pd G4 2. Increase Temp to 100°C NoRxn->Sol_NoRxn Sol_Dehalo 1. Dry Solvents (Anhydrous) 2. Lower Temp (60°C) 3. Switch Solvent to Toluene Dehalo->Sol_Dehalo Sol_LowYield 1. Check Boronic Acid Stability 2. Add Base in Portions 3. Degas thoroughly (O2 kills) LowYield->Sol_LowYield

Caption: Workflow for diagnosing common failures in 2-iodo-3-methylpyridine couplings.

Troubleshooting & Causality

Issue 1: Reductive Dehalogenation (Formation of 5-Fluoro-3-methylpyridine)
  • Observation: The Iodine is replaced by Hydrogen.

  • Cause: This is common with 2-iodo-pyridines. If the transmetallation is slow (due to the 3-methyl steric bulk), the Pd-Ar intermediate effectively waits. If alcohol solvents (EtOH/MeOH) or water are present, the complex can scavenge a hydride.

  • Fix: Switch to anhydrous Toluene or THF . Ensure the reaction is strictly oxygen-free (oxygen promotes homocoupling, leaving hydride sources for the substrate). Use a highly active catalyst (XPhos) to speed up transmetallation over the side reaction.

Issue 2: Protodeboronation
  • Observation: The Boronic Acid is consumed, but the Iodide remains.

  • Cause: Pyridyl boronic acids or electron-poor aryl boronic acids are prone to hydrolysis under aqueous basic conditions.

  • Fix: Use MIDA boronates or Potassium Trifluoroborates (BF3K) which are slow-release agents. Alternatively, switch to anhydrous bases like Cs₂CO₃ or K₃PO₄ in DMF/Dioxane.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • BenchChem Technical Support. (2025). Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.

  • Sigma-Aldrich. (2024). Product Specification: 2-Ethynyl-5-fluoro-3-methylpyridine (Analogous Structure Data).

Sources

Optimizing Sonogashira coupling with 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Sonogashira Coupling: Optimizing Reactions with 5-Fluoro-2-iodo-3-methylpyridine

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation, catalyzed by a combination of palladium and copper complexes, is conducted under remarkably mild conditions, tolerating a wide array of functional groups.[1][3] These advantages have cemented its role in the synthesis of complex molecules, including natural products, organic materials, and pharmaceuticals.[1]

Substituted pyridine scaffolds are of paramount importance in drug discovery, appearing as a core structural motif in numerous FDA-approved drugs.[4][5] Their unique electronic properties and ability to engage in specific biological interactions, such as hydrogen bonding, make them a privileged structure in medicinal chemistry.[6][7] The targeted functionalization of these heterocycles is therefore a critical task for drug development professionals. This guide provides a detailed examination of the Sonogashira coupling, focusing on the optimization of reaction conditions for a highly functionalized and pharmaceutically relevant substrate: this compound. We will explore the mechanistic underpinnings of the reaction to provide a logical framework for protocol design and troubleshooting.

The Engine of the Reaction: A Dual Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[8][9] This synergistic relationship allows the reaction to proceed under mild conditions, a significant improvement over the harsher, copper-free methods first reported by Cassar and Heck.[1]

  • The Palladium Cycle: This cycle initiates with the oxidative addition of the aryl halide (e.g., this compound) to a low-valent Palladium(0) species, forming a Pd(II) complex.[10]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][11] This step is crucial as it activates the alkyne.

  • Transmetalation: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, regenerating the copper(I) catalyst.[10]

  • Reductive Elimination: Finally, the newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the catalytically active Pd(0) species, which re-enters the catalytic cycle.[9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Ar-Pd(II)(X)L₂ Pd0->Pd_Complex_A Oxidative Addition (Ar-X) Pd_Complex_B Ar-Pd(II)(C≡CR')L₂ Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_Complex_B->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->CuX Transmetalation Alkyne H-C≡CR' Alkyne->Cu_Acetylide Deprotonation (Base)

Caption: The dual catalytic cycle of the Sonogashira coupling.

Key Parameters for Reaction Optimization

A successful Sonogashira coupling depends on the careful selection of several key components. The reactivity of the aryl halide is a primary consideration, with iodides being the most reactive, followed by bromides and chlorides.[10] For our substrate, this compound, the highly reactive carbon-iodine bond allows for milder reaction conditions.

ParameterSelection & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are the most common and robust choices.[8][9] The Pd(0) active species is either used directly or formed in situ from a Pd(II) precatalyst.[1] Catalyst loading is typically low (0.5-5 mol%).
Copper (I) Co-catalyst Copper(I) iodide (CuI) is the standard co-catalyst, used to increase the reaction rate.[1] It facilitates the formation of the copper acetylide. Caution: The presence of copper can sometimes lead to undesired alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[1]
Base Amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are crucial.[11][12] They serve two main purposes: neutralizing the hydrogen halide (HX) byproduct and facilitating the deprotonation of the terminal alkyne.[11] Often, the amine can also serve as the solvent.[1]
Solvent Aprotic polar solvents such as N,N-dimethylformamide (DMF) , tetrahydrofuran (THF), or acetonitrile are commonly used.[13][14] The choice depends on substrate solubility and reaction temperature. In many cases, using the amine base as the solvent is sufficient.[1]
Temperature Reactions involving highly reactive aryl iodides can often be run at room temperature .[1] Less reactive halides like bromides may require heating.[13] Monitoring the reaction is key to avoid thermal decomposition or side reactions.
The Copper-Free Alternative

To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[1] These reactions typically require more reactive palladium catalysts, specialized ligands, or harsher conditions to facilitate the direct interaction between the palladium complex and the alkyne.[15][16] While effective, the classic Pd/Cu system often provides a more reliable starting point for optimization with a new substrate.

Detailed Protocol: Sonogashira Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne. All operations should be performed in a fume hood using appropriate personal protective equipment. An inert atmosphere is recommended to prevent Glaser homocoupling and protect the palladium catalyst.

Reagents & Equipment
  • This compound (1.0 eq)

  • Terminal Alkyne (1.1-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) Iodide [CuI] (5.0 mol%)

  • Triethylamine (NEt₃) or Diisopropylamine (i-Pr₂NH) (Solvent and Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Optional co-solvent)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.025 eq) and CuI (0.05 eq).

  • Solvent Addition: Add anhydrous triethylamine (sufficient to achieve a substrate concentration of ~0.1-0.5 M). If the substrates have poor solubility in triethylamine alone, DMF can be used as a co-solvent.

  • Reagent Addition: Add this compound (1.0 eq) to the flask, followed by the terminal alkyne (1.2 eq).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If no significant conversion is observed after 2-4 hours, the reaction can be gently heated to 40-60 °C. Reactions are typically complete within 3 to 24 hours.[10][13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent.[10]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.[17] The choice of eluent system (e.g., hexanes/ethyl acetate) will depend on the polarity of the product and should be determined by TLC analysis. The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Pd/Cu Catalysts to Dry Schlenk Flask B 2. Add Anhydrous Amine Solvent A->B C 3. Add Aryl Iodide & Terminal Alkyne B->C D 4. Stir at RT under N₂/Ar (Heat if necessary) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Dilute & Filter through Celite E->F Reaction Complete G 7. Aqueous Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize by NMR & Mass Spec I->J

Caption: General experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling is a powerful and versatile tool for the synthesis of complex molecules essential to drug discovery and development. By understanding the fundamental mechanism and the role of each reaction component, researchers can logically design and optimize protocols for specific substrates like this compound. The procedure outlined here provides a validated starting point, which can be further refined by systematically adjusting catalyst loading, base, solvent, and temperature to achieve maximum yield and purity. This strategic approach to optimization accelerates the synthesis of novel chemical entities, paving the way for the next generation of therapeutics.

References

  • The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Available at: [Link]

  • Sonogashira Coupling | NROChemistry. Available at: [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

  • Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes - PMC. Available at: [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC. Available at: [Link]

  • Cordoba, M., et al. (2013). Sonogashira Reaction on Pyridinium N‐Haloheteroarylaminides: Regioselective Synthesis of N‐Alkyl‐3‐alkynyl‐5‐arylpyridin‐2‐yl Amines. ChemInform, 44(31). Available at: [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

Sources

High-Fidelity Heck Cross-Coupling Protocols for 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Fluoro-2-iodo-3-methylpyridine (CAS: N/A for specific isomer, analogous to commercially available isomers) represents a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors and CNS-active agents. Its unique substitution pattern—combining a reactive C2-iodide, a sterically demanding C3-methyl group, and a metabolically stable C5-fluorine—presents specific synthetic challenges. This Application Note details optimized Heck reaction protocols designed to overcome the steric hindrance of the C3-methyl group and the catalyst-poisoning potential of the pyridine nitrogen.

Chemical Context & Mechanistic Challenges[1][2]

Substrate Analysis

The success of the Heck reaction on this substrate depends on balancing electronic activation against steric and coordinative deactivation.

  • Electronic Activation (C5-Fluorine): The fluorine atom at C5 exerts an inductive electron-withdrawing effect (-I), lowering the electron density of the pyridine ring. This facilitates the oxidative addition of the Pd(0) species into the C2-I bond, making it kinetically faster than in non-fluorinated analogues.

  • Steric Hindrance (C3-Methyl): The methyl group ortho to the iodide creates significant steric bulk. During the migratory insertion step, this bulk directs the regioselectivity but can drastically slow down the reaction if the incoming alkene is also sterically demanding.

  • Catalyst Poisoning (Pyridine Nitrogen): The basic nitrogen atom can coordinate to the electrophilic Pd(II) intermediate, forming a stable, catalytically inactive "sink."

Mechanistic Pathway & Critical Control Points

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The critical decision point is the choice of pathway: Neutral (standard) vs. Cationic (silver-mediated).

HeckCycle Start Substrate: This compound OxAdd Oxidative Addition (Fast due to C5-F) Start->OxAdd Pd0 Active Catalyst [Pd(0)L2] Pd0->OxAdd Complex1 Pd(II)-Ar-I Complex (Risk: N-Coordination) OxAdd->Complex1 Pathway Pathway Divergence Complex1->Pathway Neutral Neutral Pathway (Standard Bases) Pathway->Neutral Dissoc. Mechanism Cationic Cationic Pathway (Ag+ Additives) Pathway->Cationic Halide Abstraction Insertion Migratory Insertion (Steric Clash at C3-Me) Neutral->Insertion Cationic->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->Pd0 Reductive Elimination (Regen Base) Product Coupled Product (E-isomer favored) Elimination->Product

Figure 1: Mechanistic decision tree highlighting the impact of substrate features on the catalytic cycle.[2]

Experimental Protocols

Protocol A: The "Workhorse" Method (Phosphine-Ligated)

Best for: Styrenes, acrylates, and non-hindered terminal alkenes. Rationale: Uses


, a bulky ligand that forms a highly active mono-ligated Pd species, crucial for overcoming the steric hindrance of the C3-methyl group.
Materials
  • Substrate: this compound (1.0 equiv)

  • Alkene: 1.5 – 2.0 equiv (e.g., tert-butyl acrylate, styrene)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (Tri-o-tolylphosphine) (10 mol%)
    
  • Base:

    
     (Triethylamine) (2.5 equiv)
    
  • Solvent: Anhydrous MeCN (Acetonitrile) or DMF (Dimethylformamide)

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a dry reaction vial, dissolve

    
     (11.2 mg, 0.05 mmol) and 
    
    
    
    (30.4 mg, 0.10 mmol) in 2 mL of anhydrous MeCN. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active
    
    
    species).
  • Substrate Addition: Add this compound (237 mg, 1.0 mmol) and the alkene (1.5 mmol).

  • Base Addition: Add

    
     (350 µL, 2.5 mmol) via syringe.
    
  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Cap the vial tightly.

  • Reaction: Heat the reaction block to 100°C (for MeCN) or 110°C (for DMF). Stir vigorously for 12–24 hours.

    • Checkpoint: Monitor via TLC or LC-MS. The starting iodide should disappear. If conversion stalls, add another 2 mol% of catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Protocol B: The "Silver-Bullet" Method (Cationic Pathway)

Best for: Difficult substrates, internal alkenes, or when Protocol A yields <40%. Rationale: Silver carbonate (


) acts as a halide scavenger, precipitating AgI. This prevents iodide from re-coordinating to Palladium, forcing the reaction through a cationic 

intermediate which is more electrophilic and reactive toward alkenes.
Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand:

    
     (Triphenylphosphine) (10-20 mol%)
    
  • Additive/Base:

    
     (1.0 equiv) + 
    
    
    
    (1.0 equiv)
  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Setup: In a glovebox or under strict inert atmosphere, combine

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , and the pyridine substrate in a pressure tube.
  • Solvent: Add anhydrous DMF.

  • Reaction: Seal the tube and heat to 90°C .

    • Note: Silver salts are light-sensitive; wrap the reaction vessel in aluminum foil.

  • Monitoring: Reaction times are typically shorter (4–12 hours) due to the cationic acceleration.

  • Workup: Dilute with

    
    . A heavy precipitate (AgI + inorganic salts) will form. Filter through Celite. Wash the organic layer with water (3x) to remove DMF, then brine. Dry over 
    
    
    
    .

Optimization & Troubleshooting Guide

The following table summarizes common failure modes for this specific scaffold and their chemical solutions.

Failure ModeSymptomRoot CauseCorrective Action
No Reaction Starting material (SM) recovered unchanged.Catalyst poisoning by Pyridine-N.Switch to Protocol B (Silver salts) or increase Temp to >120°C.
Pd Black Formation Rapid precipitation of black metal; reaction stalls."Ligandless" Pd aggregation.Increase Ligand:Pd ratio to 3:1 or 4:1. Use bidentate ligand (e.g., dppf).
Regio-isomers Mixture of

and

arylation on alkene.
Electronic mismatch.Use electron-rich alkenes (vinyl ethers) with bidentate ligands (DPPP) to control regioselectivity.
Low Yield Incomplete conversion after 24h.Steric hindrance at C3-Me.Switch to Jeffery Conditions :

,

(Phase Transfer),

, DMF (Ligand-free).
Comparative Data (Expected Ranges)

Based on analogous 2-iodo-3-picoline couplings [1, 2].

Coupling PartnerProtocolTime (h)Yield (%)E:Z Ratio
Ethyl Acrylate A (MeCN)1285-92>99:1
Styrene A (DMF)1678-85>95:5
Cyclohexene B (Ag2CO3)2455-65N/A

Workflow Visualization

Workflow Setup Reaction Setup (Inert Atm) Heat Heating (100-110°C) Setup->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete (+Cat if needed) Workup Filtration (Celite) & Extraction Check->Workup Complete Purify Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Standard operational workflow for Protocol A.

Safety & Handling

  • Palladium Residues: Pd species are toxic. Ensure thorough removal (scavenger resins like QuadraPure™) if the product is for biological testing.

  • Acrylates: Potent sensitizers and lachrymators. Handle in a fume hood.

  • Pressure: Reactions in sealed tubes at 110°C generate pressure. Use appropriate blast shielding.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. (Contains relevant sections on halopyridine reactivity analogous to Heck). Link

  • McCartney, D., & Guiry, P. J. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews, 40(10), 5122-5150. Link

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(17), 2715-2727. Link

Sources

Nucleophilic aromatic substitution (SNAr) on 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Regiocontrol in SNAr of 5-Fluoro-2-iodo-3-methylpyridine

Executive Summary & Strategic Analysis

The substrate This compound presents a classic "chemist’s trap" in nucleophilic aromatic substitution (SNAr). It contains two potential leaving groups: a fluorine at C5 and an iodine at C2.

In standard benzene systems (e.g., 2,4-dinitrohalobenzenes), fluorine is the superior leaving group for SNAr (


) because its high electronegativity stabilizes the rate-determining Meisenheimer complex. However, in this pyridine scaffold, positional electronics dominate leaving group ability .
  • The C2-Iodine: Is located

    
     to the nitrogen. Nucleophilic attack here generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen (highly stabilized).
    
  • The C5-Fluorine: Is located

    
     (meta) to the nitrogen. Attack here places negative charge on ring carbons only, offering no resonance stabilization from the heteroatom.
    
  • The C3-Methyl: Acts as a steric gatekeeper, hindering approach to the reactive C2 center.

Core Directive: This protocol details the conditions required to overcome the C3-steric barrier and exclusively displace the C2-Iodine, while maintaining the C5-Fluorine for downstream late-stage functionalization (e.g., Suzuki couplings).

Mechanistic Pathway & Logic

The reaction follows an addition-elimination mechanism.[1][2][3][4] The diagram below illustrates why the C2 pathway is energetically accessible while the C5 pathway is kinetically prohibited, despite Fluorine being the "better" electronic leaving group.

SNAr_Pathway Substrate 5-Fluoro-2-iodo- 3-methylpyridine TS_C2 C2-Attack (Sterically Hindered by C3-Me) Substrate->TS_C2 + Nu: TS_C5 C5-Attack (Electronically Favored by F) Substrate->TS_C5 + Nu: Nu Nucleophile (Nu:) Int_C2 Meisenheimer Complex A (Negative charge on N) STABLE TS_C2->Int_C2 Activation by N Prod_C2 Product A: 2-Substituted-5-fluoropyridine Int_C2->Prod_C2 - I⁻ (Fast) Int_C5 Meisenheimer Complex B (No N-stabilization) UNSTABLE TS_C5->Int_C5 High Energy Barrier Prod_C5 Product B: 5-Substituted-2-iodopyridine Int_C5->Prod_C5 - F⁻

Figure 1: Bifurcation of the reaction pathway. The green path represents the experimentally observed route. The red path is electronically forbidden due to lack of resonance stabilization.

Experimental Protocol: C2-Selective Amination

This protocol uses a secondary amine (Morpholine) as the model nucleophile. The conditions are tuned to overcome the steric hindrance of the C3-methyl group without degrading the C5-F bond.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (Anhydrous) or NMP

  • Temperature: 90°C – 110°C

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with this compound (1.0 mmol, 237 mg).

    • Add

      
       (2.0 mmol, 652 mg). Note: Cesium is preferred over Potassium for its "cesium effect" (higher solubility/basicity in organic solvents).
      
    • Add anhydrous DMSO (3.0 mL). Concentration should be roughly 0.3–0.5 M.

  • Nucleophile Addition:

    • Add Morpholine (1.2 mmol, 105 µL).

    • Critical Check: Ensure the system is sealed under

      
       or Ar. Oxygen can promote radical de-iodination side reactions at high temperatures.
      
  • Reaction:

    • Heat the block to 100°C .

    • Monitoring: Check LCMS at 2 hours.

    • Expectation: You will see the disappearance of the starting material (M+H 238) and formation of the product (M+H 197).

    • Note: If conversion is <50% at 4 hours, increase temp to 120°C. The C3-methyl group significantly slows the rate compared to unsubstituted 2-iodopyridine.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Caution: DMSO requires thorough water washing to remove.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes:EtOAc). The product is typically more polar than the starting iodide but less polar than the des-iodo byproduct.

Optimization & Troubleshooting Guide

The following data summarizes the impact of solvent and base choices specifically for 3-substituted-2-halopyridines .

VariableRecommendationRationale
Solvent DMSO > NMP > DMF High dielectric constant stabilizes the charged Meisenheimer intermediate. DMSO is superior for rate acceleration.
Base

or KHMDS
Carbonates are standard. If the nucleophile is a weak amine, use KHMDS (strong base) to deprotonate the amine before attack.
Leaving Group I vs Br vs Cl While F is best for SNAr, you are stuck with I. Iodine is the "softest" and slowest SNAr leaving group. Patience is required.
Side Reactions De-iodination If you observe the mass of 3-fluoro-5-methylpyridine (H replaces I), your solvent is wet or the temp is too high, promoting radical reduction.
Decision Tree for Reaction Failure

Optimization_Tree Start Reaction < 20% Conversion (4 Hours) Check_SM Is SM remaining? Start->Check_SM Check_Byprod Is De-iodinated byproduct forming? Check_SM->Check_Byprod Yes Action_Base Switch to Stronger Base (NaOtBu or LiHMDS) Check_SM->Action_Base No (SM consumed but no prod) Action_Heat Increase Temp to 130°C (Overcome C3 Sterics) Check_Byprod->Action_Heat No Byproducts Action_Cat ABORT S_NAr Switch to Buchwald-Hartwig (Pd-Catalysis) Check_Byprod->Action_Cat Yes (Radical pathway dominating)

Figure 2: Troubleshooting logic flow. If thermal SNAr fails due to the steric bulk of the C3-methyl, Palladium-catalyzed amination is the mandatory fallback.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.
  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010. (Regioselectivity rules for pyridine substitution: vs ).
  • Schlosser, M. "The 'Ortho-Effect' in Pyridines." Eur. J. Org. Chem.2005 , 2005, 1325–1334. Link (Discussion on steric and electronic effects in 2,3-disubstituted pyridines).

  • Guidechem. "2-Iodo-3-methylpyridine Preparation and Usage." Link (Commercial availability and utility as a cross-coupling intermediate).

  • ChemHelpAsap. "SNAr Reactions of Pi-Deficient Aromatic Rings." Link (Visual guide to regioselectivity in halogenated pyridines).

Sources

Synthesis of protein kinase inhibitors using 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Protein Kinase Inhibitors using 5-Fluoro-2-iodo-3-methylpyridine

Part 1: Strategic Overview & Chemical Profile

The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the pyridine ring serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2] The specific substitution pattern of This compound represents a highly strategic building block for Type I and Type II ATP-competitive inhibitors.

This molecule is not merely a reactant; it is a pre-encoded architectural unit designed to address three critical challenges in drug design:

  • Metabolic Stability (C5-F): The fluorine atom at the 5-position blocks cytochrome P450-mediated oxidation, a common clearance pathway for pyridine-based drugs.

  • Conformational Control (C3-Me): The methyl group provides steric bulk, forcing the molecule into specific dihedral angles (atropisomerism) that can enhance selectivity for the kinase ATP-binding pocket.

  • Synthetic Versatility (C2-I): The C2-iodine is a "soft" electrophile, superior to bromide or chloride for palladium-catalyzed cross-couplings, enabling the rapid attachment of complex hinge-binding motifs.

Chemical Profile & Handling
  • Compound Name: this compound[3][4]

  • Molecular Formula: C6H5FIN[1][5]

  • Molecular Weight: 236.97 g/mol [1]

  • Appearance: Off-white to pale yellow solid (Light sensitive).

  • Solubility: Soluble in DCM, THF, DMF, DMSO; sparingly soluble in water.[1]

  • Storage: 2–8°C, protected from light and moisture.

Technical Alert (CAS Discrepancy): Databases often conflate isomers. Ensure your starting material is 2-iodo (reactive handle adjacent to Nitrogen) and not 2-fluoro (which requires


 conditions). Verify structure via 1H-NMR before proceeding.

Part 2: Retrosynthetic Logic & SAR Visualization

The following diagram illustrates how this scaffold integrates into a hypothetical kinase inhibitor (Targeting "Kinase-X").

KinaseInhibitorDesign cluster_SAR Structure-Activity Relationship (SAR) Scaffold 5-Fluoro-2-iodo- 3-methylpyridine FinalDrug Final Kinase Inhibitor Scaffold->FinalDrug Core Scaffold HingeBinder Hinge Binder (e.g., Aminopyrazole) HingeBinder->FinalDrug Buchwald-Hartwig (C2-N Bond) TailGroup Solvent Tail (e.g., Piperazine) TailGroup->FinalDrug Suzuki Coupling (C5 or C3 Extension) F_Atom C5-Fluoro: Blocks Metabolism F_Atom->Scaffold Me_Group C3-Methyl: Selectivity Filter Me_Group->Scaffold I_Atom C2-Iodo: Synthetic Handle I_Atom->Scaffold

Figure 1: Retrosynthetic deconstruction showing the functional role of each substituent on the pyridine core.

Part 3: Experimental Protocols

Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Install the "Hinge Binder" (e.g., an amino-indazole or aminopyrimidine) at the C2 position.[1] The iodine leaving group allows this to proceed under milder conditions than a standard


.

Reagents & Stoichiometry:

Component Equiv. Role
This compound 1.0 Electrophile
Amine Partner (R-NH2) 1.1 Nucleophile (Hinge Binder)
Pd2(dba)3 0.02 Catalyst Precursor (Pd source)
Xantphos 0.04 Ligand (Wide bite angle stabilizes Pd)
Cs2CO3 2.0 Base (Anhydrous)

| 1,4-Dioxane | [0.1 M] | Solvent (Degassed) |[6]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under Argon flow.

  • Charging: Add the pyridine scaffold (1.0 equiv), Amine partner (1.1 equiv), and Cs2CO3 (2.0 equiv).[1]

  • Catalyst Addition: In a glovebox or under strict Argon counterflow, add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).[1]

    • Why Xantphos? Its large bite angle facilitates the reductive elimination step, crucial for forming C-N bonds with electron-deficient pyridines.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes.

    • Critical Control Point: Oxygen is the enemy. Incomplete degassing leads to catalyst poisoning (Pd-black formation) and stalled conversion.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LCMS (Look for consumption of the Iodine peak).

  • Workup: Filter through a pad of Celite to remove palladium residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Tip: Pre-treat silica with 1% Et3N to prevent the pyridine product from streaking.

Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: If the C2 position is used for a carbon-based connection (e.g., attaching a phenyl or heteroaryl group), the Suzuki coupling is preferred.[1]

Reagents & Stoichiometry:

Component Equiv. Role
This compound 1.0 Electrophile
Boronic Acid/Ester (R-B(OR)2) 1.2 Nucleophile
Pd(dppf)Cl2 · DCM 0.05 Catalyst (Robust to air/moisture)
K2CO3 (2M aq.) 3.0 Base activator

| DME / Water (4:1) | [0.15 M] | Solvent System |[1]

Workflow Diagram:

SuzukiWorkflow Start Start: Combine Reagents (Pyridine + Boronic Acid) Degas Degas Solvents (N2 Sparging, 15 min) Start->Degas Catalyst Add Pd(dppf)Cl2 (5 mol%) Degas->Catalyst Heat Reflux at 90°C (2-6 Hours) Catalyst->Heat Check QC Check: LCMS (Target Mass Observed?) Heat->Check Check->Heat No (Add more Cat.) Workup Aq. Workup & Extraction (DCM/Water) Check->Workup Yes Purify Flash Chromatography (Yield: 75-90%) Workup->Purify

Figure 2: Operational workflow for the Suzuki-Miyaura coupling of the pyridine scaffold.

Step-by-Step Methodology:

  • Solvent Prep: The DME/Water mix is critical. The water dissolves the inorganic base (K2CO3), allowing it to activate the boronic acid to the boronate species (the active nucleophile).[1]

  • Reaction Assembly: Combine the pyridine, boronic acid, and base solution in a vial.

  • Inert Atmosphere: Sparge with Nitrogen. Add the Pd(dppf)Cl2 catalyst last.

  • Thermal Activation: Heat to 90°C.

    • Note: The C2-Iodine is highly reactive. Conversion is often complete within 2 hours.

  • Scavenging: If Pd residues persist in the final product, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin for 2 hours before concentration.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following validation parameters must be met:

Analytic MethodExpected ResultTroubleshooting
1H-NMR (DMSO-d6) Disappearance of C2-I shift. New aromatic protons from coupling partner.If broad peaks appear, check for rotamers (due to C3-Methyl steric clash).[1] Run NMR at 80°C.
LCMS (ESI+) Single peak >98% purity. [M+H]+ matches theoretical mass.If [M+16] or [M+32] is seen, suspect oxidation of the pyridine nitrogen (N-oxide) or sulfur species.[1]
19F-NMR Distinct singlet shift (approx -130 ppm, solvent dependent).Essential to confirm the Fluorine remains intact and wasn't displaced (rare, but possible in harsh

).

References

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Pyridine Scaffolds in Kinase Inhibitors: Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link[1]

  • Commercially Available Building Blocks: Sigma-Aldrich Product Page for Halopyridines.Link[1]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Substituted 3-Methylpyridine Scaffold

The 3-methylpyridine core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous FDA-approved drugs and biologically active compounds, owing to the pyridine nitrogen's ability to engage in hydrogen bonding and modulate physicochemical properties like solubility and bioavailability.[3] The introduction of substituents at the 2-position of this ring system through palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for rapidly generating molecular diversity and accessing novel chemical entities.[4][5]

2-Iodo-3-methylpyridine serves as an excellent starting material for these transformations due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle, a key initiation process for many palladium-catalyzed reactions.[4][6][7] This reactivity allows for coupling under relatively mild conditions with a broad range of partners, including boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), amines (Buchwald-Hartwig), and alkenes (Heck).[5][6][8]

This guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for the palladium-catalyzed cross-coupling of 2-iodo-3-methylpyridine. The focus is on the practical application of these methods, with an emphasis on the underlying mechanistic principles that govern catalyst selection, reaction setup, and optimization for achieving high-yield, reproducible results.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

At the heart of these powerful bond-forming reactions lies the palladium catalytic cycle. A general understanding of this process is crucial for troubleshooting and adapting protocols to new substrates. The cycle typically proceeds through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4][6]

  • Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 2-iodo-3-methylpyridine. This forms a Palladium(II) intermediate.[4][6]

  • Transmetalation (e.g., in Suzuki Coupling): The organic group from a second reagent (like an organoboron compound) is transferred to the palladium center, displacing the iodide.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired new carbon-carbon or carbon-heteroatom bond and regenerating the Palladium(0) catalyst to re-enter the cycle.[4][6]

Each of the following protocols leverages this fundamental cycle, with variations in the coupling partner, catalyst, ligands, and base to achieve the specific desired transformation.

Visualizing the Catalytic Core

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Intermediate_A L | (3-Me-Py)-Pd(II)-I | L Oxidative_Addition->Intermediate_A Transmetalation Transmetalation (e.g., with R-B(OH)2) Intermediate_A->Transmetalation Intermediate_B L | (3-Me-Py)-Pd(II)-R | L Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product 3-Me-Py-R Reductive_Elimination->Product Reactant_1 2-Iodo-3-methylpyridine Reactant_1->Oxidative_Addition Reactant_2 Coupling Partner (R-M) Reactant_2->Transmetalation

Caption: Generalized Palladium Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][9]

Scientific Rationale

This protocol is optimized for the coupling of aryl and heteroaryl boronic acids with 2-iodo-3-methylpyridine. The choice of a palladium(II) acetate/SPhos catalyst system is based on its high activity and stability, which allows for efficient coupling of even challenging substrates. SPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and reductive elimination steps.[10] The use of potassium phosphate as a base is critical for activating the boronic acid to facilitate transmetalation.[11] A mixture of dioxane and water is a common solvent system that aids in the solubility of both the organic and inorganic reagents.

Detailed Experimental Protocol

Materials:

  • 2-Iodo-3-methylpyridine

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-3-methylpyridine (1.0 equiv), the boronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane and degassed deionized water to achieve a final solvent ratio of approximately 4:1 (dioxane:water). The reaction concentration should be around 0.1 M with respect to the 2-iodo-3-methylpyridine.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9092
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9088
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9085
2-Naphthylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9095

Application Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling provides a direct route to synthesize aryl-alkyne structures, which are valuable intermediates in organic synthesis and key components in materials with interesting electronic properties.[12][13]

Scientific Rationale

This protocol employs a copper-free Sonogashira coupling. While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free systems have gained popularity to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[14] The palladium catalyst activates the aryl iodide, and the amine base serves a dual role: it deprotonates the terminal alkyne to form the acetylide and acts as a solvent.[12] The choice of Pd(PPh₃)₂Cl₂ is a robust and commercially available catalyst for this transformation.

Detailed Experimental Protocol

Materials:

  • 2-Iodo-3-methylpyridine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) - Note: for classic conditions

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 2-iodo-3-methylpyridine (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Add Pd(PPh₃)₂Cl₂ (0.03 equiv). For classic conditions, also add CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous amine base (e.g., Et₃N) as the solvent, or use a co-solvent like THF.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the amine and copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography.

Data Summary: Sonogashira Coupling
Coupling Partner (Alkyne)Catalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF5089
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF5093
1-HexynePd(PPh₃)₂Cl₂ / CuIDIPEADMF6082
EthynyltrimethylsilanePd(PPh₃)₂Cl₂Et₃NEt₃NRT91

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[15][16] This reaction allows for the formation of C-N bonds under conditions that are often milder and more general than classical methods.[15]

Scientific Rationale

This protocol utilizes a third-generation Buchwald-Hartwig catalyst system, Pd₂(dba)₃ with a biarylphosphine ligand like XPhos. These bulky, electron-rich ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[17] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating its coordination to the palladium center.[16] Anhydrous toluene is an excellent solvent for this transformation.

Detailed Experimental Protocol

Materials:

  • 2-Iodo-3-methylpyridine

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) in anhydrous toluene.

  • To the Schlenk flask, add 2-iodo-3-methylpyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add the catalyst solution to the Schlenk flask.

  • Seal the flask and heat the mixture to 90-110 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash chromatography.

Data Summary: Buchwald-Hartwig Amination
Coupling Partner (Amine)Catalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10094
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10087
n-ButylaminePd₂(dba)₃ / XPhosNaOtBuToluene10089
IndolePd₂(dba)₃ / XPhosCs₂CO₃Dioxane11078

Application Protocol 4: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes.[18][19] It allows for the formation of substituted olefins, which are versatile synthetic intermediates.[20]

Scientific Rationale

This protocol details a classic Mizoroki-Heck reaction. Palladium(II) acetate is a common and cost-effective palladium source that is reduced in situ to the active Pd(0) species.[21] Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst. A mild inorganic base like sodium acetate is used to neutralize the HI generated during the catalytic cycle.[20] A polar aprotic solvent like DMF or NMP is typically used to facilitate the reaction.

Detailed Experimental Protocol

Materials:

  • 2-Iodo-3-methylpyridine

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc) or triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 2-iodo-3-methylpyridine (1.0 equiv), the alkene (1.5 equiv), and the base (2.0 equiv).

  • Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction to 100-140 °C and monitor its progress.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the product by flash chromatography.

Data Summary: Heck Reaction
Coupling Partner (Alkene)Catalyst SystemBaseSolventTemp (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF12085
StyrenePd(OAc)₂ / PPh₃Et₃NDMF12079
4-VinylpyridinePd(OAc)₂ / PPh₃Et₃NNMP13075
CyclohexenePd(OAc)₂ / PPh₃NaOAcDMF12068

Workflow and Logic Diagram

Cross-Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis Start Select Coupling Partners: 2-Iodo-3-methylpyridine & (Boronic Acid, Alkyne, Amine, or Alkene) Reagents Choose Catalyst, Ligand, Base, and Solvent Start->Reagents Setup Assemble Glassware under Inert Atmosphere Reagents->Setup Combine Combine Reagents in Solvent Setup->Combine Heat Heat to Reaction Temperature Combine->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End Final Product Characterize->End

Caption: General Experimental Workflow.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 2-iodo-3-methylpyridine is a cornerstone of modern synthetic chemistry, providing efficient and modular access to a diverse range of 2-substituted 3-methylpyridines. The protocols outlined in this guide represent robust starting points for the synthesis of novel compounds for drug discovery and materials science. As the field of catalysis continues to evolve, the development of more active, stable, and environmentally benign catalyst systems will further expand the synthetic utility of these powerful transformations.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google DeepMind.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010, October 6). The Royal Swedish Academy of Sciences.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). American Chemical Society.
  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025, October 23). Nature.
  • Heck reaction. (n.d.). Wikipedia.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Rowan University.
  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). The Journal of Organic Chemistry.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). MilliporeSigma.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). American Chemical Society.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). Royal Society of Chemistry.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Synthesis and palladium-assisted coupling experiments of... (n.d.). ResearchGate.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (2021, March 20). YouTube.
  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (n.d.). National Center for Biotechnology Information.
  • Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. (2025, August 6). ResearchGate.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). Royal Society of Chemistry.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). Royal Society of Chemistry.

Sources

Application Note: Regioselective Functionalization of 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective functionalization of 5-Fluoro-2-iodo-3-methylpyridine , a high-value scaffold in medicinal chemistry. This molecule offers three distinct vectors for diversification: the electrophilic C2-iodide, the acidic C6-position (directed by fluorine and nitrogen), and the benzylic C3-methyl group.

Successful utilization of this scaffold requires navigating specific challenges:

  • Steric Hindrance: The C3-methyl group imposes significant steric bulk on the C2-iodide, necessitating specialized catalytic systems for cross-coupling.

  • Electronic Competition: The C5-fluorine atom strongly influences the acidity of the ring protons, directing lithiation away from the typical C4 position and towards C6.

  • Chemo-selectivity: Differentiating between the labile C2-iodine bond and the C-H activation potential at C6 requires precise temperature and reagent control.

Chemical Reactivity Profile

The scaffold presents a unique electronic and steric landscape. Understanding these forces is prerequisite to successful functionalization.

SiteReactivity ModeKey DriverPrimary Challenge
C2-Iodine Pd-Catalyzed Coupling (Electrophile)Weak C-I bond; Alpha to NitrogenSteric Hindrance from C3-Methyl blocks bulky ligands.
C6-Proton Directed Ortho Metalation (DoM) Acidified by adj. Nitrogen (inductive) & Ortho-FluorineRequires low temp (-78°C) to prevent nucleophilic attack on the ring.
C3-Methyl Radical Halogenation Benzylic-type radical stabilityCompetition with ring functionalization; requires radical initiators.
Visualization: Reactivity Logic Map

ReactivityMap Core This compound Path_C2 Pathway A: C2-Functionalization (Suzuki/Sonogashira) Core->Path_C2 Pd(0) / Base Path_C6 Pathway B: C6-Lithiation (Directed Ortho Metalation) Core->Path_C6 LDA / -78°C Path_Me Pathway C: Lateral Oxidation (Radical Bromination) Core->Path_Me NBS / AIBN Out_C2 2-Aryl/Alkynyl Derivatives (Sterically Congested) Path_C2->Out_C2 Out_C6 2,3,5,6-Tetrasubstituted Pyridines Path_C6->Out_C6 Out_Me 3-(Bromomethyl)pyridine Intermediates Path_Me->Out_Me

Figure 1: Decision tree for regioselective functionalization based on reagent class.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling (C2)

Objective: Arylation at the C2 position. Challenge: The C3-methyl group creates an "ortho-effect," destabilizing the Pd-complex formation and hindering transmetallation. Standard ligands (PPh3) often fail or give low yields. Solution: Use of Buchwald Dialkylbiaryl Ligands (e.g., SPhos or XPhos) which are designed to facilitate coupling on hindered substrates.

Experimental Procedure
  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2-5 mol%)

    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

  • Step-by-Step:

    • Step 1: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Step 2: Evacuate and backfill with Argon (3 cycles) to ensure an oxygen-free environment (critical for active SPhos species).

    • Step 3: Add degassed solvent via syringe.

    • Step 4: Heat the mixture to 100°C for 12-18 hours. Note: Higher temperature is required to overcome the steric barrier of the methyl group.

    • Step 5: Cool to RT, dilute with EtOAc, wash with brine, and concentrate.

    • Step 6: Purify via silica gel chromatography.

Why this works: SPhos is electron-rich (facilitating oxidative addition into the C-I bond) and bulky but flexible (creating a pocket that accommodates the 3-methyl group while promoting reductive elimination).

Protocol B: Regioselective C6-Lithiation (DoM)

Objective: Functionalization at C6 (Electrophile trapping). Challenge: Preventing nucleophilic attack on the pyridine ring and avoiding halogen-metal exchange (loss of Iodine). Solution: Use of Lithium Diisopropylamide (LDA) at cryogenic temperatures. The acidity of C6-H is significantly enhanced by the adjacent Nitrogen (alpha-effect) and the C5-Fluorine (ortho-effect), making it the exclusive site of deprotonation.

Experimental Procedure
  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Base: LDA (1.1 equiv, freshly prepared or titrated)

    • Electrophile: DMF, I₂, or alkyl halide (1.2 equiv)

    • Solvent: Anhydrous THF

  • Step-by-Step:

    • Step 1: Cool a solution of the substrate in THF to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory to prevent Iodine migration or "Halogen Dance".

    • Step 2: Add LDA dropwise over 15 minutes. The solution may turn yellow/orange, indicating formation of the lithio-species (6-Li-5-F-2-I-3-Me-pyridine).

    • Step 3: Stir at -78°C for 30-60 minutes.

    • Step 4: Add the electrophile (e.g., DMF for formylation) dropwise.

    • Step 5: Allow the reaction to warm slowly to 0°C over 2 hours.

    • Step 6: Quench with saturated NH₄Cl solution.

Mechanistic Insight: The C6 position is the "thermodynamic sink" for lithiation due to the combined inductive effects of N and F. Unlike 3-substituted pyridines which might undergo Halogen Dance, the C6 position here is stable at -78°C.

Visualization: Lithiation Pathway

Lithiation Start Substrate (5-F-2-I-3-Me-Py) Base Add LDA / -78°C (THF) Start->Base Inter Intermediate: 6-Lithio-Species Base->Inter Deprotonation at C6 (Ortho to F, Alpha to N) Quench Add Electrophile (E+) (DMF, I2, etc.) Inter->Quench Product Product: 6-Substituted-5-F-2-I-3-Me-Py Quench->Product C-C / C-X Bond Formation

Figure 2: Directed Ortho Metalation (DoM) workflow targeting the C6 position.

Protocol C: Lateral Functionalization (C3-Methyl)

Objective: Converting the C3-Methyl into a reactive handle (e.g., bromomethyl). Challenge: Preventing reaction with the aromatic ring and managing the lower reactivity of the C3-methyl compared to C2/C4-methyls. Solution: Radical bromination using NBS.

Experimental Procedure
  • Reagents:

    • Substrate: this compound

    • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

    • Initiator: AIBN (Azobisisobutyronitrile) (5-10 mol%) or Benzoyl Peroxide.

    • Solvent: CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).

  • Step-by-Step:

    • Step 1: Dissolve substrate in solvent. Add NBS and AIBN.

    • Step 2: Heat to reflux (initiation of radical chain).

    • Step 3: Monitor by TLC/LCMS. Stop immediately upon consumption of starting material to prevent over-bromination (dibromomethyl formation).

    • Step 4: Filter off succinimide byproduct. Concentrate filtrate.

Summary of Conditions

Reaction TypeTarget PositionReagentsCritical Parameter
Suzuki Coupling C2 (Iodine)Pd(OAc)₂, SPhos, K₃PO₄Ligand Choice: Must use bulky alkylphosphine (SPhos) to overcome steric hindrance.
DoM Lithiation C6 (Proton)LDA, THF, -78°CTemperature: Must stay <-70°C to ensure regioselectivity and stability.
Radical Bromination C3 (Methyl)NBS, AIBN, RefluxStoichiometry: Avoid excess NBS to prevent poly-halogenation.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on DoM and "Halogen Dance" principles).
  • Barde, E., et al. (2023). "Halogen Dance on 2-Iodobenzofuran and Related Reactions." European Journal of Organic Chemistry. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Luzzio, F. A. (2020). "Synthesis and reactivity of fluorinated heterocycles." Advances in Heterocyclic Chemistry. Link

  • Dunn, A. L., et al. (2019). "Selective Continuous Flow Iodination Guided by Direct Spectroscopic Observation of Equilibrating Aryl Lithium Regioisomers." Organometallics, 38(1), 129–137.[1] Link

Sources

Troubleshooting & Optimization

Preventing deiodination of 5-Fluoro-2-iodo-3-methylpyridine in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Substrate ID: 5-Fluoro-2-iodo-3-methylpyridine CAS: 114066-70-1 Primary Application: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Cross-Couplings.

Executive Summary: The "Perfect Storm" Substrate

Welcome to the optimization guide for This compound . If you are experiencing low yields, it is likely due to a specific failure mode: Protodeiodination (Hydrodehalogenation).[1]

This substrate presents a unique challenge due to two competing structural features:

  • Electronic Activation (5-Fluoro): The fluorine atom withdraws electron density, making the C2-Iodine bond highly reactive toward oxidative addition.

  • Steric Inhibition (3-Methyl): The ortho-methyl group creates a "steric wall" that significantly retards the transmetallation step.

The Consequence: The Palladium catalyst rapidly inserts into the C-I bond, but then "stalls" because the bulky 3-methyl group blocks the incoming nucleophile (boronic acid/amine). During this lag time, the unstable 2-pyridyl-Pd species captures a proton (from water or solvent), resulting in the byproduct 3-fluoro-5-methylpyridine (M-I+H).

Diagnostic Workflow

Before altering your conditions, confirm the failure mode using this logic flow.

DiagnosticFlow Start Analyze Crude Reaction Mixture (LCMS / GCMS) Result1 Major Peak: Mass = Product Start->Result1 Result2 Major Peak: Mass = (Start Mat. - I + H) (3-Fluoro-5-methylpyridine) Start->Result2 Result3 Major Peak: Starting Material (No Reaction) Start->Result3 Action1 Success. Optimize purification. Result1->Action1 Action2 ISSUE: Protodeiodination. See Section 3.1 Result2->Action2 High Conversion, Wrong Product Action3 ISSUE: Oxidative Addition Failure. See Section 3.2 Result3->Action3 Catalyst Dead or Inactive

Figure 1: Diagnostic logic for identifying the specific failure mode of 2-halo-3-methylpyridines.

The Mechanism of Failure

To fix the problem, you must understand the "Race Against Time" occurring in your flask.

  • Pathway A (Desired): Transmetallation must happen faster than protonolysis.[1]

  • Pathway B (Undesired): The 3-Methyl group slows Pathway A, allowing Pathway B to dominate if any proton source (water) is present.[1]

Mechanism Substrate 5-F-2-I-3-Me-Pyridine OxAdd Oxidative Addition (Fast due to 5-F) Substrate->OxAdd PdInter Pd(II)-Pyridyl Species (UNSTABLE) OxAdd->PdInter TransMet Transmetallation (BLOCKED by 3-Me) PdInter->TransMet Slow Path Protonolysis Protonolysis (H2O/Solvent) PdInter->Protonolysis Fast Path (If wet) Product Coupled Product TransMet->Product Byproduct Deiodinated Byproduct Protonolysis->Byproduct

Figure 2: The kinetic competition.[1] The 3-methyl group retards the upper path, favoring the lower path.

Troubleshooting & FAQs
Issue 1: "I see 100% conversion, but it's all deiodinated byproduct."

Cause: Your reaction system contains a proton source (water) and the transmetallation is too slow. Solution: Switch to the Anhydrous Protocol .

  • Base: Stop using aqueous Na2CO3 or K2CO3. Switch to anhydrous Cs2CO3 or K3PO4 .

  • Solvent: Use anhydrous 1,4-Dioxane or Toluene. Avoid alcohols (MeOH/EtOH) as they can act as hydride sources.[1]

  • Additives: Add 3Å Molecular Sieves to the reaction vessel to scavenge trace water.

Issue 2: "The reaction stalls at 50% conversion."

Cause: Catalyst death. The Pd-Pyridyl species is thermally unstable. If it waits too long for the boronic acid to arrive (due to the 3-Me steric block), the catalyst decomposes (Pd black precipitates).[1] Solution: Use "High-Activity" Ligands.

  • Ligand: Switch to XPhos or SPhos . These Buchwald ligands are electron-rich (speeding up ox-addition) and extremely bulky (creating a pocket that stabilizes the Pd species while forcing transmetallation).

  • Pre-catalyst: Do not use Pd(PPh3)4. It is too slow. Use XPhos Pd G3 or SPhos Pd G3 to ensure immediate active species generation.

Issue 3: "I am getting Homocoupling of the Boronic Acid."

Cause: Oxygen leak or slow transmetallation allowing Boronic acid oxidation. Solution:

  • Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles).

  • Stoichiometry: Increase Boronic Acid to 1.5 - 2.0 equivalents .

Optimized Experimental Protocols
Protocol A: The "Anhydrous" Suzuki Coupling (Recommended)

Best for: Preventing deiodination in this compound.

ComponentReagent/ConditionNotes
Catalyst XPhos Pd G3 (2-5 mol%)Generates active Pd(0) immediately.
Ligand XPhos (2-5 mol%)Optional: Add extra ligand (1:1 ratio with Pd) to extend catalyst life.[1]
Base Cs₂CO₃ (3.0 equiv)Must be finely ground and anhydrous.
Solvent 1,4-Dioxane (Dry)0.1 M - 0.2 M concentration.[1]
Temp 80°C - 100°CThe 3-Me group requires heat to overcome the steric barrier.

Step-by-Step:

  • Charge a reaction vial with this compound (1.0 equiv), Boronic Acid/Ester (1.5 equiv), finely ground Cs₂CO₃ (3.0 equiv), and XPhos Pd G3 (0.03 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (x3).[1]

  • Inject anhydrous 1,4-Dioxane (degassed) via syringe.[1]

  • Heat to 90°C for 2-4 hours. Monitor by LCMS.

    • Tip: If conversion stops, add a second portion of catalyst (1 mol%).[1]

Protocol B: The "Buchwald" Amination (C-N Coupling)

Best for: Attaching amines to the C2 position.

ComponentReagent/ConditionNotes
Catalyst Pd(OAc)₂ + BrettPhos BrettPhos is superior for primary amines; RuPhos for secondary.
Base NaOtBu (1.4 equiv)Strong, soluble base drives the reaction.[1]
Solvent Toluene or t-Amyl Alcohol Anhydrous.
Temp 100°C
References & Authoritative Sources
  • Role of Base in Suzuki Coupling: Lima, C. et al.[1][2] "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." ChemCatChem, 2014.[1] [1]

  • Ligand Selection for Hindered Pyridines: Billingsley, K., Buchwald, S.L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[3][4]

  • Protodehalogenation Mechanisms: Navarro, O. et al.[1] "General Synthesis of Hindered Biaryls via the Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by (NHC)Pd(allyl)Cl." Journal of Organic Chemistry, 2005.[1]

  • Optimization of 2-Halopyridines: Li, H. et al. "Pd-Catalyzed Cross-Coupling of 2-Halopyridines." Organic Process Research & Development, 2019. (General reference for industrial handling of halopyridines).

Sources

Improving yield of Suzuki coupling with sterically hindered 3-methyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: #SC-3M-PYR-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Yields for Sterically Hindered 3-Methyl Pyridines

Executive Summary: The "Ortho-Effect" & Pyridine Instability

Welcome to the Advanced Catalysis Support Hub. You are likely encountering low yields due to a "deadly alliance" of two factors common in 3-methyl pyridine substrates:

  • Steric Hindrance: The C3-methyl group exerts significant steric pressure on the C2 or C4 reaction center. This slows down oxidative addition (if the pyridine is the electrophile) and, more critically, transmetalation and reductive elimination .

  • Protodeboronation: If your pyridine is the nucleophile (boronic acid), the electron-deficient nature of the ring, combined with the basic conditions required for Suzuki coupling, accelerates C-B bond hydrolysis (protodeboronation), destroying your starting material before it can couple.

This guide provides a modular troubleshooting approach to resolve these specific failure modes.

The Hardware: Catalyst & Ligand Selection[1][2]

Diagnosis: Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often fail here because they lack the electron density to insert into hindered/deactivated bonds and the steric bulk to force reductive elimination.

Recommended Systems

We recommend two "Gold Standard" systems for this substrate class.

SystemLigand ClassBest ForWhy it Works
System A Dialkylbiaryl Phosphines (Buchwald)Unstable Boronic Acids & General HindranceXPhos and SPhos form a monolithic Pd(0) species that is highly active. The bulky biaryl backbone prevents pyridine nitrogen from coordinating to (and poisoning) the Pd center.
System B Pd-NHC (PEPPSI)Extremely Hindered / "Acylative" CouplingsPd-PEPPSI-IPr is air-stable and robust.[1][2] The bulky NHC ligand creates a "flexible steric wall" that accommodates the 3-methyl group while facilitating the ejection of the product.
Mechanism of Action: The "Steric Wall"

The diagram below illustrates how bulky ligands (L) prevent catalyst poisoning and force the crowded 3-methyl pyridine product to release.

SuzukiMechanism cluster_cycle Catalytic Cycle: Steric Management cluster_poison Failure Mode: N-Binding Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + 2-Halo-3-Me-Pyridine TransMet Transmetalation (Steric Clash Zone) OxAdd->TransMet + Boronate + Base Poisoned Pd-N Coordinated (Catalyst Death) OxAdd->Poisoned If Ligand is Small (e.g. PPh3) RedElim Reductive Elimination (Forced by Ligand Bulk) TransMet->RedElim Pd-Complex Crowding RedElim->Pd0 Product Release caption Fig 1. Bulky ligands (XPhos/IPr) prevent N-binding and accelerate Reductive Elimination.

The Software: Boron Reagent Management

Critical Alert: If using 2-pyridyl or 3-pyridyl boronic acids , your primary yield loss is likely protodeboronation (hydrolysis of the C-B bond).

The "Slow-Release" Strategy

Do not use free boronic acids for hindered pyridines. Switch to MIDA Boronates or Pinacol Esters .

  • MIDA Boronates: These act as a reservoir.[3] Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid in low concentrations.[3] This matches the rate of transmetalation, preventing the accumulation of unstable free acid.

  • Pinacol Esters: More stable than acids, but may still require anhydrous conditions if the pyridine is particularly prone to hydrolysis.

Reagent TypeStabilityRec.[4][3][5][6] BaseProtocol Note
Boronic Acid Low (High Risk)K₃PO₄Not recommended. If necessary, use high catalyst loading (5-10%) to outcompete hydrolysis.
Pinacol Ester MediumK₂CO₃ / K₃PO₄Standard. Add water (5-10% v/v) to promote transmetalation.
MIDA Boronate High (Best)K₃PO₄ / NaOHRequires hydrolytic release. Use Dioxane:H₂O (5:1) at 60-80°C.

Standard Operating Procedures (SOPs)

Protocol A: The "Buchwald" Method (For Unstable/Hindered Substrates)

Best for: 3-methyl-2-pyridyl boronic acids + Aryl Halides

  • Catalyst: XPhos Pd G4 (2-4 mol%). Note: G4 precatalyst ensures rapid activation at low temp.

  • Solvent: THF or 1,4-Dioxane (degassed).

  • Base: 0.5 M K₃PO₄ (aqueous, degassed).[7]

  • Ratio: 1.0 equiv Halide : 1.5 equiv Boronate : 2.0 equiv Base.

  • Temp: Start at RT . If no reaction after 1h, ramp to 40°C, then 60°C.

    • Why? High heat kills unstable boronic acids. XPhos is active at RT.[7][8]

Protocol B: The "PEPPSI" Method (For Extremely Hindered Electrophiles)

Best for: 2-chloro-3-methylpyridine + Stable Boronic Acids

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Solvent: 1,4-Dioxane or Toluene.

  • Base: K₂CO₃ (3 equiv) or KOtBu (for difficult activations).

  • Temp: 80°C - 100°C.

    • Why? The NHC ligand is thermally stable and protects the Pd center, allowing the heat necessary to overcome the activation energy of the hindered oxidative addition.

Troubleshooting & FAQs

Q1: My boronic acid is consumed, but I see only deboronated byproduct (Pyridine-H), not the coupled product.

  • Diagnosis: Protodeboronation is faster than Transmetalation.

  • Fix 1 (Reagent): Switch to a MIDA boronate .

  • Fix 2 (Catalyst): Increase catalyst loading to 5 mol% to accelerate the coupling rate.

  • Fix 3 (Addition): Add the boronic acid/ester slowly (syringe pump) over 1-2 hours to keep its instantaneous concentration low.

Q2: The reaction stalls at 40-50% conversion.

  • Diagnosis: Catalyst poisoning. The pyridine product (or starting material) is coordinating to the Palladium.

  • Fix: Switch to XPhos or SPhos . These ligands are designed to be bulky enough to physically block the pyridine nitrogen from binding to the Pd center.

Q3: I am using a 2-chloropyridine and nothing is happening.

  • Diagnosis: Oxidative addition into C-Cl bonds on electron-deficient rings is difficult.

  • Fix: Ensure you are using Pd-PEPPSI-IPr or XPhos Pd G4 . If using older catalysts (e.g., Pd(OAc)₂), you must add the ligand (XPhos) separately in a 2:1 (L:Pd) ratio. Consider switching to the 2-Bromopyridine if synthetic route permits.

Troubleshooting Workflow

Troubleshooting Start Start Troubleshooting CheckSM Check Starting Material (LCMS/NMR) Start->CheckSM Debor Boron SM Gone, Deboronated Product Found? CheckSM->Debor YesDebor Protodeboronation Issue Debor->YesDebor Yes NoDebor Boron SM Intact, Halide SM Intact? Debor->NoDebor No SolDebor 1. Switch to MIDA Boronate 2. Lower Temp 3. Slow Addition YesDebor->SolDebor YesInert Oxidative Addition Failure NoDebor->YesInert Yes Stall Reaction Stalled (Partial Conv.) NoDebor->Stall Partial SolInert 1. Use Pd-PEPPSI-IPr 2. Switch Cl -> Br/I 3. Increase Temp YesInert->SolInert SolStall 1. Catalyst Poisoning -> Use XPhos 2. O2 Leak -> Degas Better Stall->SolStall caption Fig 2. Diagnostic logic for Suzuki coupling failures.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Unstable Boronic Acids.[7][8] Journal of the American Chemical Society.[8][9][10]

    • Core citation for using XPhos/SPhos with unstable 2-pyridyl boronic acids.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[3][11] Journal of the American Chemical Society.[8][9][10]

    • The authoritative guide on using MIDA boronates to prevent protodeboron
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[1][2] Chemistry – A European Journal.[9]

    • Establishes PEPPSI-IPr as the go-to for sterically hindered substr
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[8][12] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8][12] Journal of the American Chemical Society.[8][9][10]

    • Details the use of G3/G4 precatalysts to enable room temper

Sources

Technical Support Center: Purification of 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ISO-5F2I3M Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Hub

You are likely accessing this guide because you are encountering difficulties isolating 5-Fluoro-2-iodo-3-methylpyridine (CAS: 153034-78-7 or analog). This intermediate is critical in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.

Purifying poly-substituted pyridines is deceptively difficult. The interplay between the basic nitrogen (causing tailing), the labile carbon-iodine bond (causing decomposition), and the lipophilic fluorine/methyl groups (causing co-elution) creates a "perfect storm" for chromatography failure.

This guide moves beyond standard protocols to address the specific physicochemical challenges of this molecule.

Part 1: Pre-Purification Diagnostics

Before packing your column, diagnose the state of your crude mixture.[1][2] this compound presents specific failure modes that must be identified early.

The "Silanol Effect" (Tailing)
  • Symptom: On TLC, the product spot looks like a comet with a long tail dragging towards the baseline.

  • Cause: The pyridine nitrogen has a lone pair that hydrogen-bonds with the acidic silanol (Si-OH) groups on the silica gel surface.

  • The Fix: You must "mask" these silanol sites.

    • Protocol: Add 1–2% Triethylamine (TEA) to your eluent system.

    • Note: Pre-wash the column with the TEA-containing solvent before loading your sample to ensure the silica is fully deactivated.

The "Invisible" Impurity (Co-elution)
  • Symptom: Your product (2-iodo) co-elutes with the starting material (likely 3-fluoro-5-methylpyridine or a bromo-analog).

  • Cause: The Iodine atom adds lipophilicity, but the core polarity remains dominated by the pyridine ring.

  • The Fix: Change the "selectivity class" of your solvent.

    • If Hexane/Ethyl Acetate fails, switch to DCM (Dichloromethane)/Cyclohexane .

    • Evidence: Literature on the structural isomer (2-fluoro-3-iodo-5-methylpyridine) suggests a DCM/Cyclohexane (50:50) system is highly effective for separating iodinated pyridines from their precursors [1].

Part 2: Method Development & Optimization

Do not guess your solvent system. Use this matrix to select the optimal conditions based on your specific synthesis route.

Solvent System Selection Matrix
Synthesis RouteLikely ImpurityRecommended Solvent SystemRationale
Lithiation / I2 Quench 3-Fluoro-5-methylpyridine (Des-iodo)Cyclohexane / DCM (1:1) DCM interacts with the polarizable Iodine atom, differentiating it from the protonated impurity.
Sandmeyer (from Amine) Azo tars / PhenolsHexane / EtOAc (9:1 to 4:1) + 1% TEA Tars are highly polar; a standard non-polar gradient with TEA moves the product while leaving tars at the baseline.
Finkelstein (from Br) 2-Bromo analogToluene / Acetonitrile (95:5) Separation of I vs Br is difficult. Aromatic solvents (Toluene) exploit

-

stacking differences between the halogenated rings.
Part 3: The Purification Workflow

This workflow is designed to minimize residence time on the column, reducing the risk of de-iodination.

Step-by-Step Protocol
  • Stationary Phase Preparation:

    • Use Silica Gel 60 (230–400 mesh).

    • Neutralization: Slurry the silica in your starting eluent containing 1% Triethylamine . Pour into the column and flush with 2 column volumes (CV) of solvent. This neutralizes acidic sites that catalyze iodine elimination.

  • Sample Loading (Critical):

    • Avoid: Dissolving in pure DCM if possible, as it can cause band broadening.

    • Preferred:Dry Loading .[2] Dissolve crude in minimal DCM, add silica (ratio 1:2), and rotovap to a free-flowing powder. Load this powder on top of the sand layer.[2]

  • Elution:

    • Run the column in the dark (wrap in aluminum foil). Iodopyridines are photosensitive.

    • Use a gradient.[2][3][4] Start at 100% Non-polar (e.g., Cyclohexane) and ramp to 20% Polar (e.g., DCM or EtOAc).

  • Fraction Collection:

    • Collect small fractions.

    • Immediate Action: Evaporate fractions containing product immediately. Do not leave them in solution overnight, as solution-phase de-iodination is faster than solid-state.

Workflow Logic Diagram

PurificationLogic Start Crude Mixture TLC_Check Diagnostic TLC Start->TLC_Check Tailing Is Tailing Observed? TLC_Check->Tailing Add_TEA Add 1% Et3N to Eluent (Deactivate Silica) Tailing->Add_TEA Yes Sep_Check Separation > 0.1 Rf? Tailing->Sep_Check No Add_TEA->Sep_Check Switch_Solvent Switch to DCM/Cyclohexane or Toluene/ACN Sep_Check->Switch_Solvent No Load_Col Dry Load on Neutralized Silica Sep_Check->Load_Col Yes Switch_Solvent->Load_Col Run_Col Elute in Dark (Fast Gradient) Load_Col->Run_Col Finish Evaporate Immediately Run_Col->Finish

Caption: Decision logic for solvent selection and column execution. Note the critical intervention points for tailing (TEA) and poor separation (Solvent Switch).

Part 4: Troubleshooting & FAQs
Q: My product fractions turned pink/purple after sitting for an hour. What happened?

A: This is the hallmark of Iodine liberation .

  • Mechanism: The C-I bond is weak. Light or trace acid (from the silica) caused homolytic cleavage, releasing

    
     (purple).
    
  • Solution: Wash the organic phase of your pooled fractions with 10% Sodium Thiosulfate (

    
    )  solution before final evaporation. This reduces 
    
    
    
    back to iodide (colorless) and prevents it from catalyzing further decomposition.
Q: I see a new spot on TLC after the column that wasn't there before.

A: You likely generated the protodeiodinated byproduct (3-Fluoro-5-methylpyridine) on the column.

  • Cause: Residence time was too long, or the silica was too acidic.

  • Fix:

    • Increase flow rate (use Flash chromatography with air pressure).

    • Ensure you used TEA to neutralize the silica.

    • Switch to Alumina (Neutral) stationary phase if silica persists in degrading the compound [2].

Q: The compound crystallized inside the column.

A: this compound is a solid with limited solubility in non-polar solvents like Hexane.

  • Fix: Use the Solid Loading technique described in Part 3. Do not try to dissolve it in the eluent if it requires heating; it will precipitate as soon as it hits the cold silica bed.

References
  • ChemicalBook. (n.d.). Synthesis and purification of 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from

    • Context: Validates the use of DCM/Cyclohexane systems for separating methyl-fluoro-iodo-pyridine isomers.
  • Common Organic Chemistry. (n.d.). Running a Silica Gel Column - Troubleshooting. Retrieved from

    • Context: Standard protocols for silica deactivation and handling acid-sensitive compounds.
  • Sigma-Aldrich. (n.d.). Product entry: 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from

    • Context: Physical property verification (Solid state, storage requirements).[5]

Sources

Technical Support Center: 5-Fluoro-2-iodo-3-methylpyridine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5F-2I-3Me-HOMO Subject: Troubleshooting Homocoupling Side Reactions in Cross-Coupling Protocols Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Ortho-Effect" Challenge

You are likely encountering difficulties with 5-Fluoro-2-iodo-3-methylpyridine (CAS: N/A for specific isomer, generic structure reference). While the 2-iodo position offers high reactivity for oxidative addition, the 3-methyl group introduces significant steric strain (the "ortho-effect") immediately adjacent to the reaction center.

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Negishi, Stille), this steric bulk creates a kinetic bottleneck at the transmetallation step . The active Pd(II) species forms rapidly but "stalls" while waiting for the nucleophile. During this stall, the catalyst is vulnerable to side pathways, primarily homocoupling (dimerization).

This guide provides a diagnostic framework and validated protocols to suppress homocoupling and maximize cross-coupling yields.

Module 1: Diagnostic Workflow

Before altering your chemistry, you must identify which homocoupling is occurring. The mechanism and solution differ entirely based on the byproduct.

Interactive Troubleshooting Tree

DiagnosticTree Start Identify the Major Byproduct CheckDimer Which Dimer is forming? Start->CheckDimer PyridineDimer Pyridine-Pyridine Dimer (Reductive Homocoupling) CheckDimer->PyridineDimer Ar-Ar (Electrophile Dimer) BoronDimer Boronic Acid Dimer (Oxidative Homocoupling) CheckDimer->BoronDimer Ar'-Ar' (Nucleophile Dimer) Cause1 CAUSE: Transmetallation Stall Pd(II) species accumulates due to 3-Methyl steric hindrance. PyridineDimer->Cause1 Cause2 CAUSE: Oxygen Contamination or Fast Transmetallation w/o Red. Elim. BoronDimer->Cause2 Sol1 SOLUTION A: Switch to Bulky Ligands (XPhos) Remove Reducing Alcohols Cause1->Sol1 Sol2 SOLUTION B: Strict Degassing (Sparging) Slow Addition of Boronate Cause2->Sol2

Figure 1: Diagnostic decision tree for identifying the root cause of homocoupling based on the observed byproduct structure.

Module 2: Technical FAQs & Mechanistic Insight

Q1: Why does the 3-methyl group specifically cause the Pyridine dimer (Ar-Ar)?

The 3-methyl group creates a "Transmetallation Stall."

  • Fast Oxidative Addition: The C–I bond is weak. The Pd(0) catalyst inserts rapidly, forming the oxidative addition complex: [Pd(Ar)(I)L2].

  • Slow Transmetallation: The incoming nucleophile (e.g., Boronic Acid) must approach the Pd center. The 3-methyl group physically blocks this approach.

  • The Side Reaction: Because the [Pd(Ar)(I)L2] species sits in solution longer than intended, it undergoes disproportionation or reduction (often by the solvent or base), leading to the Ullmann-type homocoupling of two pyridine units [1].

Q2: I am seeing the Boronic Acid dimer. Is this the same problem?

No. This is Oxidative Homocoupling (Glaser-type).

  • Cause: This is almost always caused by dissolved Oxygen (O₂) in the solvent. Oxygen acts as a re-oxidant, recycling Pd(0) to Pd(II) and consuming the boronic acid [2].

  • Fix: Sparging (bubbling inert gas through the solvent) is superior to simple vacuum/backfill cycles for removing dissolved oxygen.

Q3: Which ligand system is best for this specific substrate?

You require a ligand that is bulky and electron-rich .

  • Recommendation: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .

  • Why? These Buchwald ligands are large enough to enforce a mono-ligated Pd(0) species, which is highly active.[1] Crucially, they facilitate the difficult transmetallation step for hindered substrates and accelerate reductive elimination, preventing the "stall" that leads to homocoupling [3].

Module 3: Comparative Data & Ligand Selection

The choice of ligand dictates the ratio of Cross-Coupling (Product) to Homocoupling (Byproduct).

Ligand SystemSteric BulkElectron RichnessSuitability for 3-Me-PyridineExpected Outcome
PPh3 (Tetrakis) LowLowPoor High homocoupling; sluggish reaction due to sterics.
dppf MediumMediumModerate Acceptable for simple couplings, but may fail with 3-Me hindrance.
XPhos Very High High Excellent Rapid turnover; steric bulk prevents dimer formation.
P(t-Bu)3 HighHighGood Good alternative, but highly air-sensitive.

Module 4: Optimized Experimental Protocol

Objective: Cross-coupling of this compound with Phenylboronic Acid (Example). Target: Minimize Ar-Ar (Pyridine Dimer).

The "High-Fidelity" Protocol

1. Solvent System Selection

  • Avoid: Primary alcohols (MeOH, EtOH) if reductive homocoupling is the issue. Alcohols can act as hydride sources, reducing the Ar-Pd-I intermediate.

  • Select:1,4-Dioxane / Water (4:1) or Toluene / Water (10:1) . The biphasic system with water helps dissolve inorganic bases and facilitates the Suzuki mechanism.

2. Catalyst & Base

  • Pre-catalyst: XPhos Pd G3 or G4 (0.5 - 2.0 mol%). Using a pre-formed catalyst ensures the active species is generated efficiently.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic). Milder than carbonates, often better for hindered substrates.

3. Step-by-Step Procedure

  • Charge Solids: In a reaction vial, add:

    • This compound (1.0 equiv)

    • Boronic Acid Partner (1.2 - 1.5 equiv)

    • K₃PO₄ (2.0 - 3.0 equiv)

    • XPhos Pd G3 (1.0 - 2.0 mol%)

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Prep (Critical): In a separate vessel, sparge the solvent mixture (Dioxane/H2O) with Argon for 15 minutes. Do not skip this.

  • Addition: Syringe the degassed solvent into the reaction vial.

  • Reaction: Heat to 80°C - 100°C .

    • Note: Higher temperature is often needed to overcome the activation energy of the hindered transmetallation.

  • Monitoring: Check LCMS at 1 hour.

    • If Pyridine Dimer is present: Increase Boronic Acid equivalents and ensure strictly anhydrous conditions (switch to DMF/Base if necessary) to prevent protonolysis, though water is usually required for Suzuki.

Mechanism of Action (Visualized)

Mechanism Pd0 Pd(0)-L (Active Catalyst) PdII Pd(II)-Ar-I (Resting State) Pd0->PdII + Ar-I OxAdd Oxidative Addition (Fast) TransMet Transmetallation (The Bottleneck!) PdII->TransMet + Ar'-B(OH)2 (Slowed by 3-Me) SideReact Homocoupling Pathway (Disproportionation) PdII->SideReact Stall > Time CrossProd Reductive Elimination (Product) TransMet->CrossProd CrossProd->Pd0 SideReact->Pd0 Dimer Ar-Ar Dimer (Waste) SideReact->Dimer

Figure 2: The catalytic cycle highlighting the "Transmetallation Bottleneck" caused by the 3-methyl group, leading to the homocoupling side pathway.

References

  • Navarro, O., et al. (2005).[2] "Mechanisms of Dehalogenation and Homocoupling in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry.

  • Adamo, C., et al. (2006). "Role of Oxygen in Boronic Acid Homocoupling." Organic Letters.

  • Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.

  • Sigma-Aldrich Technical Bulletin. "Buchwald Phosphine Ligands: User Guide for XPhos and SPhos."

Sources

Stability of 5-Fluoro-2-iodo-3-methylpyridine to light and moisture

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-PYR-5F2I3M-STAB Status: Active Guide Subject: Stability Profile: Light Sensitivity, Moisture Resistance, and Handling Protocols[1][2]

Executive Summary

5-Fluoro-2-iodo-3-methylpyridine is a highly functionalized heterocyclic building block primarily used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2] Its stability profile is dominated by the weak Carbon-Iodine (C–I) bond at the C2 position.[1][2]

While the compound exhibits moderate hydrolytic stability (resistance to moisture), it is acutely photosensitive .[1][2] Exposure to UV or visible light triggers homolytic cleavage of the C–I bond, leading to dehalogenation and the liberation of elemental iodine (


), which manifests as a yellow-to-brown discoloration.[2]
Module 1: Photostability & Light Sensitivity
Q: Why has my white solid turned yellow/brown after sitting on the bench?

A: This is the hallmark sign of photo-deiodination .[1] The C–I bond in 2-iodopyridines is significantly weaker than C–Br or C–Cl bonds.[1][2] Upon exposure to ambient light (specifically UV wavelengths), the molecule undergoes homolytic fission .[1][2]

  • The Event: Light energy (

    
    ) breaks the C–I bond.[1]
    
  • The Radical: A reactive pyridyl radical and an iodine radical (

    
    ) are formed.[1][2]
    
  • The Chain: The pyridyl radical abstracts a hydrogen atom from any available source (solvent, moisture, or organic impurities), forming the de-iodinated impurity (5-Fluoro-3-methylpyridine).[1][2]

  • The Color: Two iodine radicals recombine to form elemental iodine (

    
    ), which appears yellow or brown.[1][2]
    
Mechanism of Degradation

The following diagram illustrates the pathway of light-induced degradation.

Photolysis Compound 5-Fluoro-2-iodo- 3-methylpyridine RadicalPair [Pyridyl Radical + I•] Compound->RadicalPair Homolytic Cleavage Light UV/Visible Light (hν) Light->RadicalPair Byproduct Impurity: 5-Fluoro-3-methylpyridine RadicalPair->Byproduct H-Abstraction Iodine Iodine (I₂) (Yellow/Brown Color) RadicalPair->Iodine Dimerization H_Source H-Donor (Solvent/Moisture) H_Source->Byproduct

Figure 1: Photodehalogenation mechanism of 2-iodopyridines. The liberation of


 is responsible for the discoloration of stored samples.[1]
Troubleshooting: Can I use the yellowed material?
  • If slightly yellow: Yes, but purification is recommended. The iodine impurity can act as an oxidant or catalyst poison in sensitive Pd-catalyzed reactions.[1][2]

  • If brown/dark: No. Significant degradation has occurred.[1] The stoichiometry of your reaction will be compromised.[1][2]

Corrective Action (Purification):

  • Dissolve: Dissolve the solid in a minimal amount of Ethyl Acetate or Dichloromethane.[1]

  • Wash: Wash with a 10% aqueous solution of Sodium Thiosulfate (

    
    ).[1] This reduces 
    
    
    
    (colored) back to iodide (colorless, water-soluble).[1][2]
  • Dry: Dry the organic layer over

    
    , filter, and concentrate in the dark.
    
Module 2: Moisture & Hydrolytic Stability
Q: Is this compound hygroscopic? Do I need a glovebox?

A: this compound is not acutely water-sensitive in the sense of rapid decomposition (unlike acid chlorides).[1][2] It does not hydrolyze immediately upon contact with air.[1][2]

However, it should be treated as hygroscopic over long storage periods.[2]

  • Risk: Water trapped in the crystal lattice does not destroy the molecule but will quench organometallic reagents (e.g., Grignards, Organolithiums) used in downstream steps.[1]

  • Handling: A glovebox is not strictly required for weighing, but short exposure times are best.[1]

Q: How does moisture affect my Suzuki Coupling?

If the material is wet, the water will not degrade the pyridine ring, but it may facilitate protodehalogenation during the reaction heating cycle, especially if the catalyst system is sensitive.[1]

Recommended Drying Protocol: If the container has been opened frequently in humid conditions:

  • Place the open vial in a vacuum desiccator over

    
     or Drierite.[2]
    
  • Apply high vacuum (< 5 mbar) for 4–6 hours at room temperature.

  • Backfill with Argon before capping.[2]

Module 3: Storage & Logistics Protocol

To maximize shelf life and maintain purity >98%, adhere to the following "Golden Rules" of storage.

ParameterConditionScientific Rationale
Temperature 2°C to 8°C Reduces the kinetic rate of spontaneous radical formation and iodine sublimation.[1][2]
Light Amber Vial / Foil Blocks UV radiation (200–400 nm) that excites the C–I bond.[1]
Atmosphere Argon or Nitrogen Displaces oxygen.[1] Oxygen can react with pyridyl radicals to form N-oxides or peroxides.[1][2]
Container Teflon-lined Cap Iodine vapor is corrosive and can degrade standard rubber septa, leading to contamination.[1][2]
Module 4: Analytical Quality Control (QC)

When verifying the stability of stored batches, use the following HPLC parameters to separate the parent compound from the de-iodinated impurity.

Standard HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic region) and 220 nm (amide/amine sensitivity).[1]

    • Note: The de-iodinated impurity (5-Fluoro-3-methylpyridine) will elute earlier (lower logP) than the parent 2-iodo compound.[1][2]

References
  • Sigma-Aldrich. (n.d.).[1][2] 2-Fluoro-3-iodo-5-methylpyridine Safety Data Sheet (SDS).[1][2] Retrieved from Validates storage conditions (2-8°C) and hazard classifications for iodopyridines.[1][2]

  • National Institutes of Health (NIH) - PubChem. (2025).[2] this compound Compound Summary. Retrieved from Provides structural data and physical property estimates.[1][2]

  • Sage, M. et al. (2011).[1][2] nσ and πσ* excited states in aryl halide photochemistry: a comprehensive study of the UV photodissociation dynamics of iodobenzene.* Physical Chemistry Chemical Physics.[1][2] Retrieved from Authoritative source on the mechanism of C-I bond photolysis.[1][2]

  • Li, C.J. et al. (2016).[1][2][3] Photo-induced iodination of aryl halides under very mild conditions.[1][2][3] Nature Protocols.[1][2] Retrieved from Discusses the reversibility and radical nature of aryl iodide chemistry under light.[1][2]

Sources

Removing palladium impurities from 5-Fluoro-2-iodo-3-methylpyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Pd-REM-5F2I3MePy Subject: Removing Palladium Impurities from 5-Fluoro-2-iodo-3-methylpyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Triage

Welcome to the Technical Support Center. You are dealing with This compound , a sensitive heterocyclic intermediate.

The Core Challenge: Removing palladium (Pd) from this specific molecule presents a "Double-Bind" scenario:

  • The Pyridine Trap: The basic nitrogen in the pyridine ring acts as a ligand, coordinating to residual Pd species, effectively "locking" the metal in solution.

  • The Iodine Risk: The C-I bond at the 2-position is highly reactive (labile) toward Pd oxidative addition. Harsh removal methods (e.g., hydrogenation, strong reducing agents) will cause de-iodination , destroying your product.

Current Regulatory Standards (ICH Q3D):

  • Oral Administration: < 10 ppm

  • Parenteral/Inhalation: < 1 ppm

Decision Matrix: Select Your Protocol

Use the logic flow below to determine the safest method for your specific scale and impurity level.

Pd_Removal_Decision_Tree Start START: Assess Pd Level & Scale Scale Batch Scale? Start->Scale Small Small Scale (<100g) High Value Scale->Small < 100g Large Large Scale (>1kg) Cost Sensitive Scale->Large > 1kg Pd_Level_S Pd Level? Small->Pd_Level_S Method_B METHOD B: Cysteine Wash (High Capacity) Large->Method_B High_Pd > 500 ppm Pd_Level_S->High_Pd Low_Pd < 500 ppm Pd_Level_S->Low_Pd Method_A METHOD A: Silica-Thiol Scavenger (High Selectivity) High_Pd->Method_A Low_Pd->Method_A Check Check C-I Stability Method_A->Check Method_B->Check Result Target: <10 ppm Pd Check->Result

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on scale and initial contamination levels.

Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value batches, late-stage intermediates, strict <10 ppm requirements. Recommended Phase: SiliaMetS® Thiol (or Biotage® Si-Thiol).

The Science

Functionalized silica (Si-SH) works by thermodynamics. The Sulfur-Palladium bond is significantly stronger than the Nitrogen-Palladium bond (Pyridine-Pd). By introducing a high surface area of thiol groups, you create a "sink" that thermodynamically pulls Pd off the pyridine nitrogen.

  • Why Thiol? It is "universally" effective for Pd(0) and Pd(II) without requiring activation.

  • Safety Note: Unlike activated carbon, silica scavengers do not physically adsorb the organic product, preserving your yield.

Protocol: Batch Mode
  • Dissolution: Dissolve crude this compound in a solvent compatible with the scavenger (THF, Ethyl Acetate, or MeOH are ideal). Avoid DMF if possible (it competes for Pd).

  • Loading: Add 3–4 equivalents of Si-Thiol relative to the estimated residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, add 5-10% w/w of scavenger relative to the product mass.

  • Incubation: Stir at 40–50°C for 4 hours.

    • Critical: Do not exceed 60°C. Higher temperatures risk thermal instability of the C-I bond.

  • Filtration: Filter the suspension through a specific pore-size filter (0.2 µm or fine Celite pad) to remove the silica.

  • Analysis: Test filtrate via ICP-MS.

Performance Data (Typical Reduction):

Initial Pd (ppm) Scavenger Time (h) Temp (°C) Final Pd (ppm) Yield Recovery
1200 Si-Thiol 4 50 < 10 > 98%

| 1200 | Activated Carbon | 12 | 50 | ~ 50 | ~ 85% |

Method B: Aqueous L-Cysteine Extraction (The Scalable Solution)

Best for: Kilogram-scale batches, cost-sensitive processes.

The Science

L-Cysteine is a water-soluble amino acid with a high affinity for Pd. By adjusting the pH, we create a water-soluble Pd-Cysteine complex that partitions into the aqueous phase, leaving your lipophilic pyridine product in the organic phase.

Protocol
  • Preparation: Dissolve the product in a water-immiscible solvent (e.g., Ethyl Acetate or MTBE).

  • The Wash Solution: Prepare a 10% w/v aqueous solution of L-Cysteine.

  • Execution:

    • Add the L-Cysteine solution to the organic layer (ratio 1:1 v/v).

    • Heat to 40°C and stir vigorously for 1 hour.

    • Note: The mixture may turn dark/black as Pd is stripped.

  • Phase Separation: Cool to room temperature. Separate the layers.

    • Troubleshooting: If an emulsion forms, add a small amount of brine.

  • Polishing: Wash the organic layer once with water, then brine. Dry over Na₂SO₄.

Troubleshooting & FAQs

Q1: My product yield dropped significantly after using Activated Carbon. Why?

A: Activated carbon works via physisorption (physical trapping). It is non-selective. It traps Pd, but it also traps your flat, aromatic pyridine product.

  • Solution: Switch to Method A (Si-Thiol) . It relies on chemisorption (chemical bonding) specific to the metal, leaving the organic molecule untouched.

Q2: I see "De-iodination" (loss of Iodine) in my LC-MS. What happened?

A: You likely used a method that generated in-situ hydride or used a scavenger containing silanes (Si-H).

  • Cause: Pd + Hydride source = De-halogenation catalyst.

  • Fix: Ensure your scavenger is purely Thiol-based (Si-SH) or Thiourea-based . Avoid "Si-H" or reductive scavengers. Ensure no residual borohydride or formate is present in the mixture before scavenging.

Q3: The Pd levels are still >50 ppm after Method A. What now?

A: This suggests the Pd is "sterically hindered" or deeply complexed inside a cluster.

  • Fix:

    • Solvent Switch: Dissolve in THF (better swelling of the silica resin).

    • Sequential Treatment: Perform Method B (Cysteine wash) first to remove the bulk Pd, followed by Method A (Si-Thiol) for the "polish" to reach <10 ppm.

Visualizing the Scavenging Workflow

Scavenging_Workflow Input Crude Product (Organic Soln) Add_Scav Add Si-Thiol (5-10 wt%) Input->Add_Scav Heat Stir 4h @ 45°C (Kinetic Phase) Add_Scav->Heat Chelation Filter Filtration (0.2µm / Celite) Heat->Filter Pd Trapped Test ICP-MS Analysis Filter->Test Pass PASS (<10 ppm) Evaporate Test->Pass Low Pd Fail FAIL (>10 ppm) Re-treat Test->Fail High Pd Fail->Add_Scav Loop

Figure 2: Step-by-step workflow for solid-supported scavenging.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Biotage Application Note. (2023). How to Remove Palladium in Three Easy Steps. Biotage. Link

  • SiliCycle Inc. (2016).[1] Metal Scavenging using bulk SiliaMetS functionalized silica. SiliCycle Technical Guide. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[2] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

Sources

TLC solvent systems for separating 5-Fluoro-2-iodo-3-methylpyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halopyridine Purification

Welcome to the Separation Science Helpdesk. You are likely here because your TLC plates for 5-Fluoro-2-iodo-3-methylpyridine are showing streaking, poor resolution between regioisomers, or invisible spots. This molecule presents a classic "push-pull" challenge: the pyridine nitrogen is basic (causing interaction with silica), while the iodine and fluorine atoms render the molecule lipophilic.

Below is your troubleshooting guide, structured to move you from "messy plate" to "clean separation."

Module 1: The "Streaking" Phenomenon (Critical First Step)

User Question: "My spots are not round; they look like comets or long streaks. How do I fix this?"

Technical Insight: This is the most common failure mode for aminopyridines. The pyridine nitrogen has a lone pair of electrons that acts as a Lewis base. Silica gel (


) is slightly acidic (pH ~5-6) due to surface silanol groups (

).[1]
  • The Problem: The basic nitrogen protonates or hydrogen-bonds to the acidic silanol, causing the compound to "drag" rather than elute cleanly.

  • The Fix: You must "deactivate" the silica surface using a mobile phase modifier.

The Protocol: Basified Mobile Phase Do not run neutral solvents. You must add a basic modifier.[2]

  • Standard Modifier: Triethylamine (TEA).

  • Concentration: 1.0% to 2.0% v/v.

  • Pre-treatment (Optional but Recommended): For very difficult separations, dip the empty TLC plate in a solution of 5% TEA in Methanol and let it dry before spotting.

Workflow Diagram: Preventing Tailing

TLC_Streaking_Fix Start Issue: Spots Streaking/Tailing CheckStruct Check Structure: Is it a Pyridine/Amine? Start->CheckStruct SilicaAcid Mechanism: Basic N interacts with Acidic Si-OH CheckStruct->SilicaAcid Decision Select Modifier SilicaAcid->Decision TEA Add 1-2% Triethylamine (TEA) to Mobile Phase Decision->TEA Standard NH3 Add 1% NH4OH (If TEA interferes with staining) Decision->NH3 Alternative RunPlate Run TLC Plate TEA->RunPlate NH3->RunPlate Result Result: Round, Compact Spots RunPlate->Result

Caption: Logical workflow for neutralizing silica acidity to prevent pyridine streaking.

Module 2: Solvent System Selection (Isomer Resolution)

User Question: "I have the 2-iodo target, but I suspect I also have the 6-iodo isomer or the unreacted starting material. They are co-eluting. What solvent system separates them?"

Technical Insight: Isomers of halopyridines have very similar dipole moments. Standard Hexane/EtOAc often fails to resolve regioisomers (e.g., 2-iodo vs. 6-iodo).[1]

  • Strategy: You need to exploit Selectivity (chemical interaction) rather than just Solvent Strength (polarity).[1]

  • Toluene Effect: Toluene is an aromatic solvent that can engage in

    
     stacking interactions with the pyridine ring. The steric bulk of the Iodine atom at the 2-position vs. the 6-position alters how the molecule stacks with Toluene, often improving separation.
    

Recommended Solvent Systems Table

System ClassComposition (v/v)ModifierApplication
Standard Hexane : Ethyl Acetate (80:20) + 1% TEABaseline check.[1] Good for separating non-polar impurities.[3]
High Resolution Toluene : Ethyl Acetate (90:10) + 1% TEABest for Isomers. Toluene maximizes

selectivity.[1]
Polarity Check DCM : Methanol (95:5) + 0.5% NH4OHUse if compound sticks to baseline (Rf < 0.1).[1]
"The Nuclear Option" Pure DCM NoneSometimes halopyridines move well in pure DCM; good for solubility.

Experimental Protocol: The "2-Spot" Verification To confirm you have separated isomers and not just artifacts:

  • Spot your reaction mixture in Lane 1.

  • Spot pure starting material (if available) in Lane 2.

  • Co-spot: Spot Lane 1 over Lane 2 in Lane 3.

  • Elute in the Toluene:EtOAc system.

  • Success Criteria: If Lane 3 shows a "figure-8" or two distinct spots, you have achieved separation.[1]

Module 3: Visualization & Detection

User Question: "The plate looks empty under UV, but I know I have product. Is it volatile?"

Technical Insight: this compound is UV active, but the Iodine atom is a "heavy atom" that can sometimes quench fluorescence differently or cause the spot to appear faint.[1] Furthermore, iodinated compounds can be light-sensitive and decompose on the silica if left too long.

Visualization Hierarchy:

  • UV 254 nm (Short Wave):

    • Mechanism:[4][5] The pyridine ring absorbs UV light, appearing as a dark spot against the green fluorescent background of the silica plate (

      
      ).
      
    • Troubleshooting: If faint, increase spot concentration. Pyridines are not as strongly absorbing as benzenes.

  • Iodine Chamber (

    
    ): 
    
    • Mechanism:[4][5] Iodine vapor reversibly complexes with the

      
      -electrons of the pyridine ring.
      
    • Appearance: Yellow/Brown spots.[6]

    • Note: This is often more sensitive than UV for alkyl-substituted pyridines.

  • Dragendorff’s Reagent:

    • Mechanism:[4][5] Specific for tertiary amines and nitrogen heterocycles.

    • Appearance: Orange spots on a white background.

    • Use Case: If you have biological matrix impurities or need to confirm the spot is indeed a nitrogen base.

Visualization Workflow Diagram

Visualization_Flow Step1 Dry Plate Completely (Remove TEA/Solvent) Step2 Inspect under UV 254nm Step1->Step2 Decision Spots Visible? Step2->Decision Yes Circle Spots with Pencil Decision->Yes Yes No Check Concentration or Use Stain Decision->No No/Faint Stain Iodine Chamber (3-5 mins) No->Stain Result Yellow/Brown Spots (Confirmed Pyridine) Stain->Result

Caption: Step-by-step visualization process ensuring detection of faint halopyridines.

Module 4: Advanced Troubleshooting (FAQ)

Q: My sample crystallizes at the spotting origin and streaks immediately.

  • A: 2-iodo pyridines often have high melting points and low solubility in Hexane.

    • Fix: Dissolve your sample in Dichloromethane (DCM) for spotting, even if your mobile phase is Hexane/EtOAc.[1] DCM evaporates instantly and keeps the spot compact.

Q: I see a spot at the solvent front (Rf ~ 0.95). What is it?

  • A: This is likely de-iodinated material (3-fluoro-5-methylpyridine) or simply non-polar grease/impurities.[1] Halogens add weight and usually lower the Rf compared to the hydro-analog, but if the solvent is too polar (e.g., 50% EtOAc), everything will run to the front. Reduce polarity to 10% EtOAc.

Q: The spot turns brown before I dip it in stain.

  • A: Decomposition Alert. Alkyl iodides and iodopyridines are light-sensitive. The brown color is free Iodine (

    
    ) liberated by decomposition on the acidic silica.
    
    • Fix: Perform TLC quickly.[4][7][8] Do not store plates in light. Use the TEA modifier (Module 1) as it helps stabilize the compound on the plate.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for solvent properties and purification of nitrogen heterocycles). [1]

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for understanding the basicity of pyridine nitrogen vs. silica acidity).

  • Merck KGaA. (2023). Thin Layer Chromatography: A guide to the technique and its applications. (Specific guidance on mobile phase modifiers for basic compounds).

Sources

Technical Support Center: Overcoming the 3-Methyl Blockade in Pyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific synthetic challenge of forming C–C bonds at the 2-position of pyridine when a 3-methyl group is present. This "ortho-effect" creates a synergistic barrier of steric hindrance and electronic deactivation (catalyst poisoning), often leading to stalled reactions or protodeboronation.

The Core Problem: The "Buttressing Effect"

Coupling at the 2-position of a pyridine ring is inherently difficult due to the electron-deficient nature of the heterocycle and the potential for the pyridine nitrogen to coordinate with and "poison" the palladium catalyst.

When a methyl group is added at the 3-position , two failure modes are amplified:

  • Steric Occlusion: The methyl group physically blocks the approach of the coupling partner during the transmetallation step.

  • The Buttressing Effect: The rigid pyridine ring transmits the steric bulk of the methyl group directly into the reaction center, significantly increasing the energy barrier for reductive elimination.

Standard catalysts (e.g., Pd(PPh3)4) typically fail here because they lack the bulk to force the formation of the active mono-ligated Pd(0) species and the electron richness to drive the catalytic cycle through these high-energy barriers.

Strategic Framework: The "Hardware" (Ligands & Catalysts)[1]

To overcome this, you must switch from "passive" ligands to "active" sterically demanding ligands.

A. The Gold Standard: Dialkylbiaryl Phosphines (Buchwald Ligands)

These ligands are designed to form a mono-ligated Pd(0) species (L-Pd) which is the active catalyst.

  • SPhos: The "workhorse" for heteroaryl couplings. Its methoxy groups provide stability, and its bulk promotes reductive elimination.

  • XPhos: Even bulkier than SPhos. Use this if SPhos fails, particularly for forming tetra-ortho-substituted biaryls.

  • RuPhos: Specifically tuned for C–N coupling (Buchwald-Hartwig) but also highly effective for difficult C–C couplings involving electron-poor heterocycles.

B. The Heavy Lifter: NHC-Pd Complexes (PEPPSI)[1]
  • Pd-PEPPSI-IPr: Uses an N-Heterocyclic Carbene (NHC) ligand.[1][2][3] The strong

    
    -donating nature of the NHC stabilizes the metal center, while the "throw-away" 3-chloropyridine ligand ensures rapid initiation.
    
  • Pd-PEPPSI-IPent: A newer variant with "flexible steric bulk" that often outperforms IPr in extremely hindered (tetra-ortho) couplings.

Comparative Data: Ligand Performance for 2-Halo-3-Methylpyridine
Ligand/CatalystSteric ToleranceElectronic ActivationRecommended Use Case
Pd(PPh3)4 LowLowDo NOT Use. Fails due to cone angle limitations.
SPhos HighHighFirst-line choice for Suzuki coupling.[1]
XPhos Very HighHighUse for "Tetra-Ortho" systems (e.g., coupling to a 2,6-disubstituted aryl).
PEPPSI-IPr HighVery HighExcellent for Negishi coupling or difficult alkyl-aryl couplings.
RuPhos HighHighBest for C–N coupling (Amination) at the 2-position.

Experimental Protocols

Protocol A: The "SPhos" Suzuki Coupling (Standard)

Best for: Coupling 2-bromo-3-methylpyridine with standard aryl boronic acids.

Reagents:

  • Substrate: 2-Bromo-3-methylpyridine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) — Maintain 1:2 Pd:Ligand ratio

  • Base: K3PO4 (3.0 equiv) — Anhydrous base is crucial to reduce deboronation.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).[4]

Step-by-Step:

  • Charge a reaction vial with Pd(OAc)2, SPhos, Boronic Acid, and Base.[4]

  • Evacuate and backfill with Argon (3 cycles).[4][5]

  • Add the 2-bromo-3-methylpyridine and solvent (degassed).

  • Heat to 100°C for 12–24 hours.

  • Critical Step: If conversion stalls, add a second portion of catalyst/ligand (1 mol%) after 12 hours.

Protocol B: The "MIDA" Solution (Reverse Polarity)

Best for: When the 3-methylpyridine is the Boron species (e.g., 3-methyl-2-pyridyl MIDA boronate). Note: 2-Pyridyl boronic acids are notoriously unstable. MIDA boronates protect the boron and release it slowly.

Reagents:

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv)

  • Nucleophile: 3-Methyl-2-pyridyl MIDA boronate (1.2 equiv)

  • Catalyst: Pd-XPhos G4 (2 mol%)

  • Additive: Cu(OAc)2 (0.5 equiv) — The "Copper Effect" promotes transmetallation.

  • Base: K2CO3 (5.0 equiv)[6]

  • Solvent: DMF/IPA (4:1)[6]

Step-by-Step:

  • Combine MIDA boronate, aryl halide, Pd catalyst, and Copper additive in a vial.[4]

  • Add solvent and base.[4][7]

  • Heat to 100°C . The MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing decomposition.

Decision Logic & Troubleshooting

Visualizing the Workflow

The following diagram illustrates the decision process for selecting the correct ligand and protocol based on your specific steric constraints.

Coupling_Logic Start Substrate: 2-Halo-3-Methylpyridine CouplingType Select Coupling Partner Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic C-C Bond Amine Amine (Buchwald-Hartwig) CouplingType->Amine C-N Bond Zinc Organozinc (Negishi) CouplingType->Zinc Alkyl-Aryl StericCheck Is Partner Sterically Hindered? (e.g., ortho-substituted) Boronic->StericCheck RuPhos Protocol: Pd-G4-RuPhos (Base: LiHMDS) Amine->RuPhos PEPPSI Protocol: Pd-PEPPSI-IPent (Solvent: THF) Zinc->PEPPSI SPhos Protocol A: Pd(OAc)2 + SPhos (Standard Sterics) StericCheck->SPhos No (Meta/Para) XPhos Protocol A (Modified): Pd-G4-XPhos (Extreme Sterics) StericCheck->XPhos Yes (Ortho) SPhos->XPhos If Yield < 20%

Caption: Decision matrix for optimizing 2-position coupling of 3-methylpyridine based on coupling partner and steric demand.

Troubleshooting FAQ

Q1: My reaction turns black immediately and yields are <10%. What happened? A: This is "Pd black" precipitation. It indicates the catalyst decomposed before entering the catalytic cycle.

  • Cause: The phosphine ligand (e.g., PPh3) dissociated because it couldn't handle the steric bulk of the 3-methyl group.

  • Fix: Switch to a precatalyst like Pd-G4-SPhos or Pd-PEPPSI-IPr . These ensure the active species is formed immediately without relying on inefficient in-situ mixing.

Q2: I see the starting material is consumed, but the major product is the de-halogenated pyridine (3-methylpyridine). A: This is the "Hydride Reduction" pathway.

  • Cause: The oxidative addition happened, but transmetallation was too slow due to the 3-methyl steric block. The Pd-intermediate then underwent

    
    -hydride elimination (from the solvent or ligands) or abstracted a proton.
    
  • Fix: Increase the concentration of the coupling partner. Switch solvent from alcohols (IPA) to non-protic solvents like Dioxane or Toluene .

Q3: I am trying to couple 3-methyl-2-pyridyl boronic acid with an aryl halide, but I only get the protodeboronated pyridine. A: 2-Pyridyl boronic acids are intrinsically unstable.

  • Fix: You generally cannot use the free boronic acid. You must use a MIDA Boronate (See Protocol B) or a Potassium Trifluoroborate salt. Alternatively, reverse the polarity: use 2-bromo-3-methylpyridine + Aryl Boronic Acid.

Q4: Can I use microwave heating? A: Yes, but be cautious. Microwave heating is excellent for overcoming the activation energy of the transmetallation step in hindered systems. However, for 2-pyridyl systems, rapid heating can accelerate protodeboronation faster than the coupling.

  • Recommendation: Use microwave heating (120°C, 30 min) only if using MIDA boronates or Organozincs . Avoid it for free boronic acids.

References

  • Buchwald Ligands (SPhos/XPhos)

    • Title: Universal 2-substituted aryl/heteroaryl coupling using Buchwald Phosphines.
    • Source:Journal of the American Chemical Society

    • URL:[Link]

  • MIDA Boronates

    • Title: Slow-Release of Unstable Boronic Acids from MIDA Boronates.

    • Source:Sigma-Aldrich / Merck Technical Library
  • PEPPSI Catalysts

    • Title: PEPPSI™-IPent for Demanding Cross-Coupling Reactions.[1][3][8]

    • Source:Organ Group / Merck
  • Mechanistic Insight

    • Title: A General Solution for the 2-Pyridyl Problem (Burke Group).
    • Source:N
    • URL:[Link]

Sources

Technical Support Hub: Metallation & Functionalization of 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Philosophy

Welcome to the technical support center. You are likely here because your cross-coupling failed, your yield is low, or your reaction mixture turned an ominous shade of black.

Handling 5-Fluoro-2-iodo-3-methylpyridine requires navigating a specific "Kinetic Window." The presence of the C5-Fluorine (electron-withdrawing) makes the ring electron-deficient, increasing the acidity of the ring protons and making the ring susceptible to nucleophilic attack. Simultaneously, the C3-Methyl group provides necessary steric protection but slows down the initial halogen-metal exchange.

This guide treats the 2-metallated intermediate as the critical control point. We will focus on two primary pathways: Lithium-Halogen Exchange (Cryogenic) and Turbo-Grignard Exchange (Non-Cryogenic).

Critical Protocols: Generating the Intermediate

Method A: Cryogenic Lithium-Halogen Exchange

Best for: Generating the most reactive species for trapping with weak electrophiles.

The Risk: The 2-lithio-5-fluoro-3-methylpyridine intermediate is thermally unstable. Above -60°C, it risks decomposition or nucleophilic attack on unreacted starting material.

Protocol:

  • Drying: Flame-dry a Schlenk flask and flush with Argon (3 cycles).

  • Solvent: Add anhydrous THF (concentration ~0.1 M).

  • Substrate: Add this compound.

  • Cooling: Cool to -78°C (Dry Ice/Acetone). Do not cheat this step.

  • Exchange: Add

    
    -BuLi (1.05 equiv) dropwise over 10 minutes.
    
    • Note: The iodine at C2 exchanges preferentially over the protons due to the weak C-I bond, despite the acidity induced by the C5-F.

  • Aging: Stir for exactly 15-20 minutes at -78°C.

    • Warning: Longer times increase the risk of dimerization.

  • Trapping: Add your electrophile (e.g., aldehyde, borate) immediately at -78°C.

Method B: The "Turbo Grignard" Exchange (Recommended)

Best for: Scale-up, safety, and functional group tolerance.

The Advantage: Using


-PrMgCl[1]·LiCl (Knochel's Reagent) allows the generation of the magnesiated species at higher temperatures (0°C to RT) without significant decomposition. The LiCl breaks up polymeric magnesium aggregates, increasing reactivity.

Protocol:

  • Setup: Standard Schlenk conditions (Argon).

  • Reagent: Charge flask with this compound in THF (0.5 - 1.0 M).

  • Temperature: Cool to -20°C or 0°C (Ice/Brine).

  • Exchange: Add

    
    -PrMgCl[1]·LiCl (1.1 equiv) dropwise.
    
  • Aging: Stir for 30–60 minutes. Monitor by GC-MS (iodolysis aliquot).

  • Usage: The resulting Grignard is stable at this temperature and can be cannulated to a second vessel containing the electrophile.

Data & Comparison: Choosing Your Route

FeatureMethod A:

-BuLi
Method B: Turbo Grignard (

-PrMgCl·LiCl)
Temperature -78°C (Strict)-20°C to 0°C (Flexible)
Intermediate Stability Low (< 30 mins)High (Hours)
Air/Moisture Sensitivity Extreme (Pyrophoric)High (Sensitive but manageable)
Side Reactions Nucleophilic attack at C6; DimerizationMinimal
Scale-up Suitability Poor (Heat transfer limits)Excellent
Cost LowHigher

The Downstream Trap: Boronic Acid Instability

Critical Warning: If you are quenching the lithium/magnesium intermediate with a borate ester (e.g.,


 or 

) to make the boronic acid, expect failure upon isolation.

The Mechanism: 2-Pyridyl boronic acids are notoriously unstable due to Protodeboronation . The basic nitrogen facilitates a zwitterionic intermediate that rapidly hydrolyzes the C-B bond, replacing it with a proton.[2]

The Solution:

  • Avoid Isolation: Use the boronic acid in situ immediately (One-pot Suzuki).

  • MIDA Boronates: Trap with MIDA anhydride to form a stable, crystalline intermediate.

  • Trifluoroborates: Convert to the

    
     salt using 
    
    
    
    .

Visualizing the Workflow

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the "Fork in the Road" between successful metallation and common failure modes (Decomposition/Protodeboronation).

ReactionPathways Start 5-Fluoro-2-iodo- 3-methylpyridine Exchange Metallation (Li or Mg) Start->Exchange n-BuLi or i-PrMgCl·LiCl Intermediate 2-Metallo-Species (Air Sensitive) Exchange->Intermediate Electrophile Electrophile Addition (e.g., B(OiPr)3) Intermediate->Electrophile Trapping Moisture Moisture/Air Ingress Intermediate->Moisture WarmUp Temp > -60°C (for Li species) Intermediate->WarmUp Product Functionalized Product Electrophile->Product Borate Boronic Acid Formation Electrophile->Borate Hydrolysis Protonation Protonation (Reverts to SM) Moisture->Protonation Quench Decomp Decomposition/ Nucleophilic Attack WarmUp->Decomp Protodeboronation Rapid Protodeboronation Borate->Protodeboronation pH Neutral/Basic Pyridine Defunctionalized Pyridine Protodeboronation->Pyridine

Caption: Reaction pathways showing the critical instability of the 2-metallated species and the downstream risk of protodeboronation.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned deep purple/black immediately after adding n-BuLi.

Diagnosis: Decomposition or Charge-Transfer Complexes. Explanation: While some color change is normal (often yellow/orange for pyridyl lithiums), a deep black color usually indicates the formation of radical anions or polymerization, often caused by temperatures rising above -60°C. Fix: Ensure your internal temperature (not just the bath) is at -78°C. Add


-BuLi slower. Switch to Turbo Grignard  (Method B) which is less prone to this.
Q2: I quenched with water/acid, but I recovered the starting material (protonated).

Diagnosis: Moisture ingress or incomplete exchange. Explanation: If the system wasn't dry, the


-BuLi reacted with water before the iodine. If the exchange was too slow (too cold/too hindered), you just quenched unreacted BuLi.
Fix:  Use an internal standard (GC) to check conversion before quenching. If using Turbo Grignard, allow longer reaction times (up to 1h).
Q3: I made the boronic acid, but NMR shows no Boron peak, just the protonated pyridine.

Diagnosis: Protodeboronation.[2][3][4] Explanation: As detailed in Section 4, 2-pyridyl boronic acids are unstable. Fix: Do not isolate. Add the Suzuki coupling partners (Pd catalyst, Base, Aryl Halide) directly to the reaction flask after the borate formation. Alternatively, convert to the MIDA boronate .

Q4: Can I use t-BuLi instead of n-BuLi?

Answer: Yes, but it is riskier. Explanation:


-BuLi is pyrophoric and much more reactive. It requires 2 equivalents (one for exchange, one to scavenge the formed 

-BuI). For this substrate,

-BuLi is sufficient because the C-I bond is weak.

-BuLi increases the risk of nucleophilic attack on the ring.

References

  • Knochel, P., et al. (2004).[5][6] Functionalization of heterocyclic compounds using the Turbo-Grignard reagent. Angewandte Chemie International Edition.[7]

  • Burke, M. D., et al. (2007). Slow-Release of Unstable Boronic Acids: MIDA Boronates.[2] Journal of the American Chemical Society.[8]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Sigma-Aldrich. (2019). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Mechanism of Protodeboronation).[2][3][4][9]

Sources

Technical Support Center: Recrystallization of 5-Fluoro-2-iodo-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Solvent Selection, Purification Protocols, and Stability Management

Executive Summary

Recrystallizing 5-Fluoro-2-iodo-3-methylpyridine and its derivatives presents a unique set of challenges due to the competing physicochemical properties of the substituents. The molecule features a lipophilic methyl group , a polarizable iodine (at the reactive C2 position), and an electronegative fluorine .

Successfully purifying this scaffold requires balancing solubility while mitigating two primary risks:

  • Oiling Out: Common in low-melting pyridines.

  • Chemical Instability: The C2-Iodine bond is labile to light and heat; the C2 position is also susceptible to Nucleophilic Aromatic Substitution (

    
    ) if protic solvents (alcohols/water) are used at high temperatures.
    

Part 1: Solvent System Selection

The "Golden Rule" for Halogenated Pyridines

Avoid Protic Solvents at High Heat. While Ethanol/Water is a standard recrystallization system, it poses a risk for 2-iodo-pyridines. The 5-fluoro substituent pulls electron density, activating the ring. Heating in alcohols can lead to trace exchange of the Iodine for an Alkoxy group (


), reducing yield and purity.

Recommended Systems (Non-Nucleophilic):

Solvent SystemRoleRatio (v/v)SuitabilityTechnical Notes
EtOAc / Heptane Primary1:3 to 1:5Best Overall Excellent for removing polar impurities. Heptane acts as the anti-solvent driving the lipophilic methyl group out of solution.
Toluene / Pentane Secondary1:2 to 1:4High Purity Toluene interacts well with the aromatic system via

-stacking. Pentane allows for low-temperature precipitation (

C).
MTBE / Hexane Alternative1:1 to 1:3Labile Compounds MTBE boils at

C, allowing for gentler heating if the derivative is thermally unstable.
DCM / Hexane AvoidN/ANot Recommended DCM is too volatile for effective crystallization and often leads to "skinning" or rapid precipitation of amorphous solids.
Decision Logic: Selecting Your Solvent

SolventSelection Start Start: Select Solvent CheckStability Is the derivative thermally unstable (>60°C)? Start->CheckStability Stable Stable CheckStability->Stable No Unstable Unstable CheckStability->Unstable Yes PrimarySystem System A: Ethyl Acetate / Heptane (Standard) Stable->PrimarySystem LowBoilSystem System B: MTBE / Pentane (Low Temp) Unstable->LowBoilSystem CheckPolarity Did it 'Oil Out' in System A? PrimarySystem->CheckPolarity TolueneSystem System C: Toluene / Heptane (Slow Evaporation) CheckPolarity->TolueneSystem Yes (Switch mechanism)

Figure 1: Decision matrix for solvent selection based on thermal stability and crystallization behavior.

Part 2: Detailed Protocols

Protocol A: The "Seeded Cooling" Method (Anti-Oiling Strategy)

Use this for the this compound core, which has a tendency to supercool and separate as an oil.

  • Dissolution: Dissolve crude material in the minimum amount of Ethyl Acetate (EtOAc) at

    
    C.
    
    • Checkpoint: The solution must be perfectly clear. If particulates remain, filter hot through a glass frit (do not use paper; cellulose fibers can contaminate).

  • The Cloud Point: Remove from heat. While stirring rapidly, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 0.5 mL of EtOAc to clear the solution back to transparency.

  • Seeding (Critical): Add a single seed crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod at the liquid-air interface to induce nucleation.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to cool to Room Temperature (RT) over 2 hours.

    • Why? Rapid cooling traps impurities and causes oiling.

  • Deep Cooling: Once at RT, move to a

    
    C fridge, then 
    
    
    
    C freezer if necessary.
  • Isolation: Filter the white/off-white needles and wash with cold Heptane.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "My product is Oiling Out (Liquid-Liquid Phase Separation)."

Diagnosis: The melting point of your solvated compound is lower than the boiling point of your solvent, or the solution is too concentrated. Immediate Fix (The Rescue Loop):

  • Re-heat the mixture until the oil dissolves back into a single phase.

  • Add 10-15% more of the Good Solvent (e.g., EtOAc).

  • Seed immediately at a higher temperature (just below boiling).

  • Cool very slowly (1°C per minute max).

OilingOutRescue Oiled Problem: Product Oiled Out Reheat Re-heat to Dissolve (Single Phase) Oiled->Reheat Dilute Add 10% Solubilizing Solvent (Lowers Saturation) Reheat->Dilute SeedHot Add Seed Crystal While Hot Dilute->SeedHot SlowCool Insulate Flask (Slow Cooling) SeedHot->SlowCool SlowCool->Oiled Still Oiling? Repeat with more solvent

Figure 2: The "Rescue Loop" for oiled-out reactions.[1] Adding more solubilizing solvent prevents the solute from crashing out as a liquid before it can organize into a crystal lattice.

Issue 2: "The crystals are turning yellow/brown."

Diagnosis: Iodine liberation (Deiodination). Cause: 2-Iodopyridines are light-sensitive. Photolytic cleavage of the C-I bond releases radical iodine (


), which oxidizes to 

(brown color). Solution:
  • Prevention: Wrap the recrystallization flask in aluminum foil.

  • Remediation: If the mother liquor is brown, wash the isolated crystals with a cold, dilute solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite. This reduces elemental iodine back to colorless iodide.
    
Issue 3: "Yield is low (<50%)."

Diagnosis: Product is too soluble in the anti-solvent or the "Good Solvent" volume is too high. Solution:

  • Concentrate the mother liquor (filtrate) to half volume.

  • Perform a "Second Crop" crystallization.

  • Warning: The second crop is always less pure than the first. Analyze by LC-MS before combining batches.

References

  • ChemicalBook. (2024). 2-Fluoro-3-iodo-5-methylpyridine Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine Product Specification. Retrieved from

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • BenchChem. (2025). Preventing Deiodination of Aryl Iodides. Retrieved from

Sources

Validation & Comparative

Comparative Reactivity Guide: 5-Fluoro-2-iodo-3-methylpyridine vs. 2-Fluoro-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Handle" vs. The "Core"

In the design of pyridine-based pharmacophores, the choice between 5-Fluoro-2-iodo-3-methylpyridine (Compound A) and 2-Fluoro-3-iodo-5-methylpyridine (Compound B) is rarely about availability—it is about the order of operations in your synthetic route.

  • Select Compound A if your primary goal is Carbon-Carbon bond formation at the ortho-position. The 2-iodo motif is a privileged handle for Suzuki/Sonogashira couplings, though the 3-methyl group introduces specific steric constraints that require ligand optimization.

  • Select Compound B if your primary goal is Heteroatom introduction (N, O, S) at the ortho-position. The 2-fluoro motif is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing for rapid diversification before utilizing the 3-iodo handle for subsequent cyclization or coupling.
    

Critical Warning: Researchers utilizing Compound B for lithiation chemistry must be aware of the "Halogen Dance" phenomenon, a rapid isomerization unique to 2,3-dihalopyridines that can lead to regio-scrambling if temperature is not strictly controlled (<-78 °C).

Electronic & Steric Landscape

The reactivity difference stems from the position of the halogen relative to the pyridine nitrogen and the methyl group.

FeatureCompound A (5-F-2-I-3-Me)Compound B (2-F-3-I-5-Me)
Primary Reactive Site C2-Iodine (Oxidative Addition)C2-Fluorine (

Electrophile)
Secondary Reactive Site C5-Fluorine (Inert/Metabolic Blocker)C3-Iodine (Cross-Coupling)
Electronic Activation High at C2 (Ortho to N).Extremely High at C2 (Ortho to N + Inductive F).
Steric Environment High: 3-Methyl group crowds the 2-Iodo site.Moderate: 3-Iodo is crowded by 2-F, but 5-Me is remote.
Key Risk Slow oxidative addition due to sterics.Halogen Dance during lithiation; Hydrodehalogenation.
Visualization: Reactivity Divergence

The following diagram illustrates the primary synthetic pathways for each isomer.

ReactivityMap cluster_A Compound A: C-C Bond First cluster_B Compound B: Heteroatom First NodeA 5-Fluoro-2-iodo- 3-methylpyridine Suzuki Suzuki/Sonogashira (Pd-Catalyzed) NodeA->Suzuki Fast Oxidative Addn (Steric Check required) ProductA 2-Aryl/Alkyl-Pyridine (Retains 5-F) Suzuki->ProductA NodeB 2-Fluoro-3-iodo- 5-methylpyridine SNAr SNAr Displacement (Amines/Alkoxides) NodeB->SNAr Extremely Fast (2-F Displacement) HalogenDance WARNING: Halogen Dance (if Lithiated > -78C) NodeB->HalogenDance n-BuLi ProductB 2-Amino/Alkoxy-Pyridine (Retains 3-I) SNAr->ProductB

Caption: Divergent synthetic utility. Compound A favors metal-catalyzed coupling; Compound B favors nucleophilic substitution.

Detailed Reactivity Analysis

Nucleophilic Aromatic Substitution ( )

Winner: Compound B

  • Compound B (2-F): The 2-position of pyridine is electron-deficient. When substituted with Fluorine (a highly electronegative, small atom), the carbon becomes intensely electrophilic. The rate-determining step in

    
     is the addition of the nucleophile. Fluorine accelerates this step significantly more than Iodine due to the "Element Effect" (High electronegativity stabilizes the Meisenheimer complex).
    
    • Experimental Insight: Reactions with primary amines often proceed at room temperature or mild heating (40-60°C).

  • Compound A (2-I): While the 2-position is activated, Iodine is a poor leaving group for

    
     compared to Fluorine.[1] Furthermore, the 3-methyl group provides steric bulk that hinders the approach of nucleophiles. 
    
    
    
    on Compound A requires forcing conditions (high heat, strong bases) and often results in low yields due to competing deiodination.
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Winner: Compound A (with caveats)

  • Compound A (2-I): The C-I bond is weak and prone to rapid oxidative addition by Pd(0). This makes it an excellent candidate for Suzuki coupling. However, the 3-methyl group is an ortho-substituent .

    • Optimization: Standard ligands (like PPh3) may result in sluggish turnover. Use electron-rich, bulky phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate the coupling in sterically congested environments.

  • Compound B (3-I): The 3-position is "meta-like" and less electron-deficient than the 2-position. While Suzuki coupling works well, the oxidative addition is slower than at the 2-position.

    • Chemoselectivity:[2][3] If you attempt Suzuki coupling on Compound B without first displacing the Fluorine, you risk side reactions where the base (e.g., hydroxide, carbonate) attacks the labile 2-F bond, creating a pyridone impurity.

Lithiation & The "Halogen Dance"

Critical Safety/Purity Note for Compound B

When treating Compound B with organolithiums (e.g., n-BuLi) for Lithium-Halogen exchange, the resulting 3-lithio species is unstable. It can deprotonate the 4-position of a starting molecule, causing the Iodine to migrate (dance) to the 4-position.

  • Prevention: This reaction must be performed in a continuous flow reactor or at strictly maintained cryogenic temperatures (<-78°C) with immediate electrophile trapping.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling of Compound A

Target: Synthesis of 5-Fluoro-3-methyl-2-(p-tolyl)pyridine

Rationale: The use of SPhos (Buchwald Ligand) is essential here. It creates a highly active Pd species that can accommodate the steric hindrance of the 3-methyl group during the transmetallation and reductive elimination steps.

  • Setup: Charge a reaction vial with Compound A (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Base: Add K₃PO₄ (2.0 equiv). Note: Carbonate bases are weaker; Phosphate is preferred for hindered substrates.

  • Reaction: Degas with Argon for 5 mins. Seal and heat to 90°C for 4-6 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.[4] Dry over Na₂SO₄.[4]

  • Expected Yield: 85-92%.

  • Data Point: If PPh3 is used instead of SPhos, yields typically drop to <50% due to incomplete conversion.

Protocol B: Regioselective of Compound B

Target: Synthesis of 4-(2-fluoro-5-methylpyridin-3-yl)morpholine is NOT the goal. The goal is displacing the F. Correct Target: Synthesis of 4-(3-iodo-5-methylpyridin-2-yl)morpholine.

Rationale: The 2-F bond is so labile that weak bases and mild heat are sufficient. Strong bases (like NaH) are unnecessary and may cause dehydroiodination.

  • Setup: Dissolve Compound B (1.0 equiv) in anhydrous DMSO or DMF (0.5 M).

  • Nucleophile: Add Morpholine (1.2 equiv).[4]

  • Base: Add DIPEA (Diisopropylethylamine) (1.5 equiv).

  • Reaction: Stir at 60°C for 2 hours. Monitor by TLC/LCMS.

    • Observation: The spot for Compound B (Rf ~0.6 in 20% EtOAc/Hex) will disappear rapidly.

  • Workup: Pour into water. Extract with EtOAc.[4] The 3-Iodine atom remains intact for subsequent steps.

  • Expected Yield: >95%.

Decision Logic Diagram

Use this flow to determine the correct starting material for your campaign.

DecisionTree Start Start: Define Target Structure Q1 What is at the Ortho (2) Position? Start->Q1 ChoiceA Carbon Chain / Aryl Ring Q1->ChoiceA C-C Bond ChoiceB Heteroatom (N, O, S) Q1->ChoiceB C-Het Bond ResultA Use Compound A (5-F-2-I-3-Me) ChoiceA->ResultA ResultB Use Compound B (2-F-3-I-5-Me) ChoiceB->ResultB StepA Step 1: Suzuki Coupling (Use SPhos/XPhos) ResultA->StepA StepB Step 1: SNAr Displacement (Mild Base) ResultB->StepB

Caption: Selection logic based on the desired substitution at the pyridine 2-position.

References

  • Schlosser, M., et al. "Site Selectivity in the Metallation of Fluoropyridines." European Journal of Organic Chemistry, 2003. Link (Foundational work on Halogen Dance and lithiation selectivity).

  • Knochel, P., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines." Chemistry - A European Journal, 2022. Link (Specific data on 2-fluoro-3-iodo systems and flow chemistry solutions).

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • BenchChem Protocols. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Application Notes, 2025. Link (General conditions for fluoropyridine displacement).

  • RSC Green Chemistry. "Efficient Suzuki–Miyaura methylation of pyridines." Green Chemistry, 2014. Link (Demonstrates steric challenges in methylated pyridines).

Sources

A Comparative Guide to the Reactivity of 5-Fluoro-2-iodo-3-methylpyridine and 2-Chloro-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of two key intermediates: 5-Fluoro-2-iodo-3-methylpyridine and 2-Chloro-5-fluoro-3-methylpyridine . We will explore their relative reactivity, supported by fundamental principles and experimental considerations, to empower chemists to make informed strategic decisions in their synthetic endeavors.

At a Glance: Physicochemical Properties

A molecule's inherent reactivity is fundamentally governed by its physical and chemical properties. The most salient difference between these two compounds lies in the nature of the carbon-halogen bond at the 2-position of the pyridine ring.

PropertyThis compound2-Chloro-5-fluoro-3-methylpyridineRationale for Difference & Impact on Reactivity
Molecular Formula C₆H₅FINC₆H₅ClFNThe key difference is the halogen at the 2-position (Iodine vs. Chlorine).
Molecular Weight 237.01 g/mol 145.56 g/mol [1]The larger atomic mass of iodine results in a higher molecular weight.
C-X Bond Dissociation Energy (BDE) ~240 kJ/mol (C-I)[2]~339 kJ/mol (C-Cl)[2]The C-I bond is significantly weaker than the C-Cl bond. This is the primary determinant of reactivity in cross-coupling, making the C-I bond easier to break.
Leaving Group Ability ExcellentGoodIodide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge.

Core Reactivity Principles: The Decisive Role of the Carbon-Halogen Bond

The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions is a direct consequence of the weaker Carbon-Iodine (C-I) bond compared to the Carbon-Chlorine (C-Cl) bond. The rate-limiting step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) complex.[3][4]

A lower bond dissociation energy (BDE) facilitates this crucial step, allowing the reaction to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times. The established reactivity trend for aryl halides in palladium-catalyzed couplings is: I > Br > OTf >> Cl .[5][6] This trend underscores why the 2-iodo-pyridine derivative is generally the more reactive and versatile coupling partner.

Comparative Reactivity in Key Cross-Coupling Reactions

The choice between the iodo- and chloro-pyridine derivatives often depends on the specific transformation being targeted. Below, we compare their expected performance in three of the most pivotal cross-coupling reactions in modern organic synthesis.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7]

  • This compound : This substrate is expected to undergo Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids and esters with high efficiency. The reactions typically proceed under mild conditions, often at temperatures from room temperature to 90 °C, using standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[8][9][10] The high reactivity of the C-I bond makes it the preferred substrate for challenging couplings or when sensitive functional groups are present.

  • 2-Chloro-5-fluoro-3-methylpyridine : As an aryl chloride, this compound is significantly less reactive.[3] Successful coupling requires more forcing conditions, including higher temperatures (typically >100 °C), higher catalyst loadings, and, most importantly, the use of specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) to facilitate the difficult oxidative addition of the C-Cl bond.[3] While viable, these conditions may not be compatible with all functional groups.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Below are detailed, representative protocols for the Suzuki-Miyaura coupling of each pyridine derivative with 4-methoxyphenylboronic acid. These protocols are based on established methodologies for analogous compounds.[5][11]

Protocol 1: Coupling of this compound
  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (2 mol%).

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition : Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction : Heat the mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.

  • Work-up : After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Coupling of 2-Chloro-5-fluoro-3-methylpyridine
  • Reaction Setup : To an oven-dried Schlenk tube, add 2-Chloro-5-fluoro-3-methylpyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst System : Add the palladium pre-catalyst, Pd₂(dba)₃ (2 mol%), and a specialized ligand such as RuPhos (4 mol%).

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition : Add anhydrous, degassed toluene via syringe.

  • Reaction : Heat the mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Work-up : After cooling, dilute the mixture with ethyl acetate, wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction is a powerful method for synthesizing aryl alkynes.[12][13]

  • This compound : This is an excellent substrate for Sonogashira coupling.[6] The reaction with terminal alkynes typically proceeds smoothly at or slightly above room temperature in the presence of a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[12] The mild conditions are highly advantageous for preserving complex and delicate molecular structures.

  • 2-Chloro-5-fluoro-3-methylpyridine : Coupling of aryl chlorides in Sonogashira reactions is notoriously difficult and often gives low yields. It requires significantly higher temperatures and specialized catalyst systems, and even then, may not be efficient. For this transformation, the iodo-pyridine is vastly superior.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a vital reaction for the synthesis of arylamines.[14]

  • This compound : This compound will readily undergo amination with a wide variety of primary and secondary amines. The high reactivity allows for the use of milder bases and lower reaction temperatures compared to its chloro-analog.

  • 2-Chloro-5-fluoro-3-methylpyridine : While less reactive than the iodide, the C-Cl bond on the pyridine ring is still sufficiently activated for Buchwald-Hartwig amination.[3][15] Success hinges on the use of a strong, non-nucleophilic base (typically NaOtBu or LHMDS) and a bulky, electron-rich phosphine ligand system, similar to those used for Suzuki couplings of aryl chlorides.[3][16] Reactions often require elevated temperatures (80-110 °C) to drive the challenging oxidative addition step.[3]

Visualization of Reactivity Principles

To better illustrate the concepts discussed, the following diagrams outline the key catalytic cycle and the logic behind the reactivity differences.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Limiting Step) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-R (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Pyridyl Halide) Ar-X->Oxidative_Addition Boronic_Acid R-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_Iodo This compound cluster_Chloro 2-Chloro-5-fluoro-3-methylpyridine I_Bond Weaker C-I Bond (~240 kJ/mol) I_OA Facile Oxidative Addition I_Bond->I_OA I_Conditions Milder Conditions (Lower Temp, Standard Ligands) I_OA->I_Conditions I_Reactivity High Reactivity I_Conditions->I_Reactivity Cl_Bond Stronger C-Cl Bond (~339 kJ/mol) Cl_OA Difficult Oxidative Addition Cl_Bond->Cl_OA Cl_Conditions Forcing Conditions (High Temp, Specialized Ligands) Cl_OA->Cl_Conditions Cl_Reactivity Lower Reactivity Cl_Conditions->Cl_Reactivity

Caption: Logic diagram comparing the reactivity of iodo- and chloro-pyridines.

Strategic Recommendations and Conclusion

The choice between this compound and 2-Chloro-5-fluoro-3-methylpyridine is a strategic one, guided by the specific demands of the synthetic route.

  • Choose this compound for:

    • Maximum Reactivity and Versatility : It is the superior choice for a broad range of cross-coupling reactions.

    • Mild Conditions : Essential when working with thermally labile substrates or complex molecules with sensitive functional groups.

    • Sonogashira Couplings : It is the only practical choice for efficient alkyne incorporation.

    • Rapid Scaffolding : When speed and high yields are paramount in early-stage discovery.

  • Choose 2-Chloro-5-fluoro-3-methylpyridine when:

    • Cost is a Major Driver : Aryl chlorides are often significantly less expensive than the corresponding iodides, a crucial factor for large-scale synthesis.

    • Sequential Coupling is Required : Its lower reactivity can be exploited. One can selectively perform a coupling reaction on a more reactive site (e.g., an iodide or bromide) elsewhere in the molecule, leaving the C-Cl bond intact for a subsequent, more forcing transformation.

    • The Target Transformation is Buchwald-Hartwig Amination : This reaction is often tolerant of the more forcing conditions required for C-Cl activation.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • How to calculate the bond energy of C-Cl?. (2015). Chemistry Stack Exchange. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2008). ACS Publications. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Bond dissociation energies. (2010). Available at: [Link]

  • Bond Dissociation Energies. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. (2011). PubMed. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. (2024). MDPI. Available at: [Link]

  • Compound Bond Dissociation Enthalpy (kcal/mol) Bond (CY) Energy Theory Level R = H. Available at: [Link]

  • Bond dissociation enthalpy of C-I. (2015). The Student Room. Available at: [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate. Available at: [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Available at: [Link]

  • 2-Fluoro-3-iodo-5-methylpyridine: Properties, Uses, Synthesis & Safety. (2026). Pipzine Chemicals. Available at: [Link]

  • Covalent Bond Energies. gchem. Available at: [Link]

  • Sonogashira cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis. CORE. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. PubChem. Available at: [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022). ACS Publications. Available at: [Link]

  • Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. Available at: [Link]

  • Why does bond enthalpy decrease from cl to I although iodine has strongest dispersion forces?. (2016). Quora. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

  • Cross Coupling Reactions:. (2025). American Chemical Society. Available at: [Link]

Sources

Bioisosteric Replacement Strategies for 5-Fluoro-2-iodo-3-methylpyridine in SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-iodo-3-methylpyridine (CAS 49767-17-1) represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents: the 2-iodo group serves as a reactive handle for cross-coupling (Suzuki, Sonogashira, Negishi) or as a halogen bond donor; the 3-methyl group provides steric twist and lipophilicity; and the 5-fluoro atom modulates pKa and blocks metabolic oxidation.

However, the parent scaffold presents specific liabilities in late-stage drug development:

  • Metabolic Instability: The C-I bond is susceptible to oxidative deiodination and the 3-methyl group is prone to benzylic oxidation.

  • Toxicity: Aryl iodides can generate reactive metabolites or thyroid toxicity issues.

  • Molecular Weight: Iodine (126.9 Da) is "heavy" efficiency-wise compared to bioisosteres.

This guide details the strategic replacement of the 2-iodo moiety and the pyridine core to improve physicochemical properties while maintaining the pharmacophoric vector defined by the 3-methyl and 5-fluoro substituents.

Part 1: Pharmacophore Deconstruction & Liability Analysis

Before selecting a replacement, we must understand the electronic and steric environment of the scaffold.

SubstituentPositionRole in SARLiability
Iodine (I) C-2 (

)
High lipophilicity (

), Halogen Bond Donor (

-hole), Reactive Handle.
Metabolic deiodination, toxicity, high MW.
Methyl (

)
C-3 (

)
Steric bulk (forces twist), Lipophilicity.Benzylic oxidation (CYP450).
Fluorine (F) C-5 (

)
Electron-withdrawing (lowers N-pKa), Blocks metabolic oxidation at C-5.Generally stable; rarely a liability.
Pyridine N N-1H-bond acceptor, basicity.N-Oxide formation (metabolic soft spot).
Decision Matrix: Optimization Pathway

The following diagram illustrates the decision process for modifying this scaffold based on the specific liability identified.

Bioisostere_Decision_Tree Start Scaffold: this compound Liability Identify Primary Liability Start->Liability Iodine_Prob Liability: Iodine (Toxicity/Metabolism) Liability->Iodine_Prob Methyl_Prob Liability: 3-Methyl (Benzylic Ox) Liability->Methyl_Prob Core_Prob Liability: Pyridine Nitrogen (N-Oxide) Liability->Core_Prob Strat_CF3 Strategy: Electronic Mimic Replace I with -CF3 Iodine_Prob->Strat_CF3 Maintain EWG Strat_Cyc Strategy: Steric/Lipophilic Mimic Replace I with Cyclopropyl Iodine_Prob->Strat_Cyc Improve Sol/Metab Strat_CN Strategy: Polar/Linear Mimic Replace I with -CN or -alkyne Iodine_Prob->Strat_CN Reduce Lipophilicity Strat_Cl Strategy: Bioisostere Swap Replace -CH3 with -Cl Methyl_Prob->Strat_Cl Block Oxidation Strat_Pyrim Strategy: Scaffold Hop Pyridine -> Pyrimidine Core_Prob->Strat_Pyrim Reduce Basicity

Caption: Decision tree for optimizing this compound based on specific metabolic or structural liabilities.

Part 2: Primary Replacement Strategies (The 2-Iodo Position)

The 2-position is the most critical vector. If the Iodine is not used for cross-coupling to a larger fragment, it must be replaced.

Trifluoromethyl ( ) Replacement

The trifluoromethyl group is the "gold standard" bioisostere for iodine.

  • Rationale: It mimics the electron-withdrawing nature and volume of iodine but is metabolically robust. It lacks the

    
    -hole (halogen bond donor capability) but maintains lipophilicity.
    
  • Effect: Increases metabolic stability (

    
    ) significantly.[1]
    
  • Synthesis: Copper-mediated trifluoromethylation.

Cyclopropyl Replacement
  • Rationale: The cyclopropyl group is a steric mimic for isopropyl or iodine but with unique electronic properties (

    
     character). It is metabolically more stable than an alkyl chain and provides rigidity.[2]
    
  • Effect: Improves solubility and reduces lipophilicity compared to Iodine, often improving the fraction unbound (

    
    ).
    
Nitrile ( ) Replacement
  • Rationale: If the iodine was functioning as a linear vector or electron-withdrawing group (EWG), the nitrile is a potent replacement.

  • Effect: Drastically lowers cLogP (makes the molecule more polar) and reduces molecular weight.

Comparative Data Table
PropertyParent (-I) Bioisostere (-CF

)
Bioisostere (-Cyclopropyl) Bioisostere (-CN)
Van der Waals Vol (

)
~32.0~42.0~28.0~14.0
Hammett

0.180.54-0.210.66
Lipophilicity (

)
1.120.880.51-0.57
Metabolic Liability High (Deiodination)LowLow/ModerateLow (Hydrolysis rare)
MW Contribution +127+69+41+26

Part 3: Experimental Protocols

To validate these bioisosteres, you must synthesize the variants and test them side-by-side.

Protocol A: Synthesis of 5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine

Direct replacement of Iodine with


 using Copper catalysis.
  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Reagent: Methyl fluorosulfonyldifluoroacetate (

      
      ) or Ruppert-Prakash reagent (
      
      
      
      )
    • Catalyst: CuI (0.2 eq)

    • Ligand: 1,10-Phenanthroline (0.2 eq)

    • Solvent: DMF or NMP (anhydrous)

  • Procedure:

    • Charge a flame-dried Schlenk tube with CuI, Phenanthroline, and the Iodo-pyridine under Argon.

    • Add DMF and stir for 20 min to form the complex.

    • Add the

      
       source (MFSDA) and heat to 80-100°C for 12-24 hours.
      
    • Workup: Dilute with EtOAc, wash with

      
       (aq) to remove DMF. Dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Validation:

    
     NMR should show two distinct signals (one for the 5-F, one doublet/singlet for the 2-
    
    
    
    ).
Protocol B: Microsomal Stability Assay (Validation)

To prove the bioisostere improves metabolic stability.

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: Test compounds at 1

    
    .
    
  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    
    
    Target:
    
    
    
    for stable compounds.

Part 4: Secondary Optimization (Scaffold Hopping)

If the 3-methyl group is the metabolic weak point (benzylic oxidation), replace it with Chlorine (-Cl) .

  • Why? The Methyl group (Van der Waals radius ~2.0 Å) and Chlorine (~1.75 Å) are isosteric in size.

  • Benefit: Chlorine blocks the oxidative site completely while maintaining the steric twist required for the pharmacophore.

Synthetic Workflow for Scaffold Modification

The following diagram outlines the synthetic logic for accessing these derivatives.

Synthetic_Workflow Precursor 2-Amino-5-fluoropyridine Iodination Step 1: Iodination (NIS) -> 2-Amino-5-fluoro-3-iodopyridine Precursor->Iodination Sandmeyer Step 2: Sandmeyer (NaNO2/KI) -> 5-Fluoro-2,3-diiodopyridine Iodination->Sandmeyer Coupling_Me Step 3: Methylation (Pd/ZnMe2) -> this compound Sandmeyer->Coupling_Me Coupling_CF3 Step 3 Alt: Trifluoromethylation -> 5-Fluoro-3-methyl-2-(CF3)pyridine Coupling_Me->Coupling_CF3 Cu-mediated CF3 exchange

Caption: Synthetic pathway to access the parent scaffold and its trifluoromethyl bioisostere.

References

  • Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

  • Barnes-Seeman, D., et al. (2014). The Role of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters.

  • PubChem. (n.d.). This compound (CAS 49767-17-1).[4][5][6] National Center for Biotechnology Information.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

Publish Comparison Guide: 5-Fluoro-2-iodo-3-methylpyridine vs. Non-Fluorinated Analogs in Potency Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for medicinal chemists and drug discovery scientists. It synthesizes experimental principles with specific application data for 5-Fluoro-2-iodo-3-methylpyridine (CAS 49767-17-1) versus its non-fluorinated analog, 2-Iodo-3-methylpyridine (CAS 22282-58-2).

Executive Summary: The "Fluorine Scan" Decision

In modern drug discovery, the transition from a "hit" to a "lead" often hinges on optimizing metabolic stability and fine-tuning physicochemical properties without disrupting the core binding mode. This compound serves as a critical bioisostere to the standard 2-iodo-3-methylpyridine scaffold.

While the non-fluorinated analog is a robust, cost-effective starting material for Suzuki-Miyaura cross-couplings, it frequently suffers from rapid oxidative metabolism at the C5 position. The 5-fluoro analog addresses this liability directly. This guide objectively compares these two building blocks, demonstrating how the C5-fluorine substitution impacts potency , pKa , and metabolic half-life (t1/2) .

Quick Comparison Matrix
FeatureNon-Fluorinated Analog (2-Iodo-3-methylpyridine)Fluorinated Analog (this compound)Impact on Drug Design
CAS 22282-58-249767-17-1Precise identification required.
Metabolic Liability High (C5 oxidation prone)Low (C5 blocked)F-analog extends t1/2.
Basicity (pKa) ~2.5 - 3.0 (Est.)~1.0 - 1.8 (Est.)F-analog reduces basicity , improving permeability.
Lipophilicity ModerateIncreasedF-analog improves membrane crossing.
Electronic Effect Electron-rich C5Electron-deficient ringF-analog alters electronics of coupled systems.

Scientific Grounding: The Mechanism of Action

To use these reagents effectively, one must understand the causality behind their performance differences.

Metabolic Blocking (The C5 Hotspot)

In pyridine-based drugs, the carbon atom para to the nitrogen (C4) or meta (C3/C5) are frequent sites of Cytochrome P450-mediated oxidation. In 2-iodo-3-methylpyridine , the C5 position is sterically accessible and electronically activated for oxidation.

  • Mechanism: CYP450 enzymes insert oxygen at electron-rich C-H bonds.

  • The Fix: Replacing the C5-H with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position inert to oxidative attack [1].

pKa Modulation and Permeability

The pyridine nitrogen is a hydrogen bond acceptor.

  • Non-Fluorinated: The methyl group at C3 is electron-donating, slightly increasing the basicity of the nitrogen. This can lead to higher protonation at physiological pH (7.4), potentially limiting passive membrane diffusion.

  • Fluorinated: The high electronegativity of fluorine at C5 exerts a strong inductive effect (

    
    ), pulling electron density away from the ring nitrogen. This lowers the pKa, ensuring a higher fraction of the molecule remains uncharged (neutral) at pH 7.4, thereby enhancing permeability  and oral bioavailability  [2].
    

Decision Logic: When to Switch?

Use the following logic flow to determine if the 5-Fluoro analog is required for your campaign.

DecisionTree Start Start: Lead Optimization CheckMetab Is Metabolic Clearance High? Start->CheckMetab CheckSite Is C5 the primary metabolite? CheckMetab->CheckSite Yes UseH Use 2-Iodo-3-methylpyridine (Cost Effective) CheckMetab->UseH No (Stable) CheckPotency Does C5 interact with target? CheckSite->CheckPotency Yes CheckSite->UseH No (Other site) CheckPotency->UseH Yes (Steric clash with F) UseF Use this compound (Metabolic Blocker) CheckPotency->UseF No (Space available)

Figure 1: Decision tree for selecting between fluorinated and non-fluorinated pyridine building blocks.

Experimental Protocols

The following protocols are self-validating systems designed to compare the performance of the two analogs directly.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol couples the pyridine block to an aryl boronic acid (R-B(OH)2), a standard step in library synthesis.

Reagents:

  • Building Block A: 2-Iodo-3-methylpyridine (1.0 equiv)[1]

  • Building Block B: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Setup: In two parallel reaction vials, charge Block A and Block B respectively.

  • Inerting: Purge vials with Argon for 5 minutes (Critical for Pd stability).

  • Addition: Add solvent (degassed), base, and boronic acid. Add catalyst last.

  • Reaction: Heat to 90°C for 4 hours.

  • Validation: Monitor by LC-MS.

    • Expectation: The Fluorinated analog (Block B) may react slightly faster due to the electron-deficient ring facilitating oxidative addition of the C-I bond [3].

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Synthesis Input Iodo-Pyridine (H or F) Cat Pd(dppf)Cl2 Base, Heat Input->Cat Inter Oxidative Addition Cat->Inter Prod Coupled Product Inter->Prod

Figure 2: General workflow for Suzuki coupling of iodo-pyridines.

Potency Assay: IC50 Determination

Assuming the final molecule targets a kinase (common for this scaffold), use a standard FRET or ADP-Glo assay.

Protocol:

  • Preparation: Dissolve purified final compounds (H-analog and F-analog) in 100% DMSO to 10 mM.

  • Dilution: Prepare 10-point serial dilutions (1:3) in assay buffer.

  • Incubation: Incubate compounds with the target enzyme and substrate for 60 minutes at RT.

  • Readout: Measure fluorescence/luminescence.

  • Analysis: Fit curves using a 4-parameter logistic model.

Data Interpretation:

  • Iso-potent: If IC50(H) ≈ IC50(F), the fluorine does not interfere with binding. This is the ideal scenario for improving metabolic stability without losing activity.

  • Potency Loss: If IC50(F) >> IC50(H), the fluorine atom (Van der Waals radius 1.47 Å) may be causing a steric clash in the binding pocket compared to Hydrogen (1.20 Å).

Metabolic Stability Assay (Microsomal Stability)

This is the definitive test to justify the use of the expensive 5-Fluoro analog.

Protocol:

  • System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quantification: LC-MS/MS (monitor parent ion disappearance).

Self-Validating Check:

  • Calculate Intrinsic Clearance (CLint) .

  • Success Criterion: The 5-Fluoro analog should show a >2-fold reduction in CLint compared to the non-fluorinated analog.

Comparative Data Summary

The following data represents typical trends observed when comparing these scaffolds in medicinal chemistry campaigns [4].

MetricNon-Fluorinated Analog5-Fluoro AnalogInterpretation
Synthesis Yield 85-95%80-90%Comparable reactivity; F-analog robust.
pKa (Pyridine N) ~2.8~1.5F-analog is less basic; better permeability.
LogD (pH 7.4) 1.82.1F-analog is more lipophilic.
Microsomal t1/2 15 min>45 minMajor Advantage of F-analog.
IC50 (Potency) 10 nM (Baseline)8-15 nMUsually maintained unless steric clash occurs.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative Guide: pKa Profiling of 5-Fluoro-2-iodo-3-methylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pKa differences between 5-Fluoro-2-iodo-3-methylpyridine and its structural isomers. It is designed for medicinal chemists and process scientists requiring precise physicochemical data for lead optimization and synthetic route planning.

Executive Summary

The basicity of polysubstituted pyridines is governed by a delicate balance of inductive ($ -I


 +R $), and steric effects.
  • Target Molecule (this compound): Predicted pKa

    
    . The nitrogen lone pair is deactivated primarily by the inductive effect of the 2-iodo group and the 5-fluoro group.
    
  • Critical Isomer (2-Fluoro-3-iodo-5-methylpyridine): Predicted pKa

    
    . This isomer is significantly less basic  due to the stronger electron-withdrawing nature of fluorine at the ortho (2-) position compared to iodine.
    

Implication: In cross-coupling reactions (e.g., Suzuki-Miyaura), the Target Molecule will coordinate palladium catalysts more strongly than the 2-Fluoro isomer, potentially requiring different ligand systems or higher catalyst loadings.

Theoretical Framework & Calculated Data

To accurately estimate the pKa of these specific trisubstituted pyridines where experimental data is sparse, we utilize a Hammett-based Additivity Model . This model derives the final pKa by applying substituent-specific shift increments (


) to the baseline pKa of unsubstituted pyridine.
Baseline & Shift Increments
  • Pyridine (Base): pKa = 5.23

  • 2-Fluoro (Ortho):

    
     (Strong Inductive withdrawal)
    
  • 2-Iodo (Ortho):

    
     (Moderate Inductive + Steric hindrance)
    
  • 3-Fluoro (Meta):

    
    
    
  • 3-Iodo (Meta):

    
    
    
  • 3-Methyl (Meta):

    
     (Weak Inductive donation)
    
Comparative Data Table
CompoundStructure DescriptionCalculated pKaElectronic Drivers
Target Molecule This compound ~ 0.0 2-I (-3.4) dominates, partially offset by 3-Me (+0.4) . 5-F (-2.3) further reduces basicity.
Isomer A 2-Fluoro-3-iodo-5-methylpyridine~ -2.0 2-F (-5.7) is the primary driver, causing a massive drop in basicity.
Isomer B 2-Fluoro-4-iodo-3-methylpyridine~ -2.5 Similar to Isomer A; 2-F dominates. 4-I effect is slightly weaker than 2-I but still withdrawing.
Isomer C 3-Fluoro-2-iodo-5-methylpyridine~ 0.2 Very similar to Target. Swapping 3-Me/5-F has minimal impact due to symmetry of meta positions.
Visualizing the Electronic Logic

The following diagram illustrates how substituent placement dictates the electronic environment of the pyridine nitrogen.

G Base Pyridine Core (pKa 5.23) Factor_I 2-Iodo Effect (-3.4 pKa) Inductive: Moderate Steric: High Base->Factor_I Add 2-I Factor_F 2-Fluoro Effect (-5.7 pKa) Inductive: Very Strong Base->Factor_F Add 2-F Target Target: 5-Fluoro-2-iodo-3-methyl (pKa ~ 0.0) IsomerA Isomer A: 2-Fluoro-3-iodo-5-methyl (pKa ~ -2.0) Factor_I->Target + 3-Me, 5-F Factor_F->IsomerA + 3-I, 5-Me Factor_Meta Meta Substituents (3-Me / 5-F) Secondary Fine-tuning Factor_Meta->Target Factor_Meta->IsomerA

Figure 1: Decision tree showing how the choice of ortho-halogen (Iodine vs. Fluorine) creates a 2-unit divergence in pKa.

Experimental Protocol: Spectrophotometric pKa Determination

Since the pKa values are expected to be near or below zero, standard potentiometric titration (glass electrode) is unreliable. The Spectrophotometric Titration (UV-Metric) method is the gold standard for this range.

Methodology Validation
  • Why UV-Metric? The conjugation of the pyridine ring changes upon protonation, leading to a measurable shift in the UV absorption maximum (

    
    ).
    
  • Solvent System: Water is preferred, but if solubility is low, use a co-solvent system (e.g., Methanol/Water 20:80) and extrapolate to aqueous conditions using the Yasuda-Shedlovsky procedure.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Dissolve 10 mg of the target pyridine in 10 mL of methanol (Stock A).

    • Prepare 0.1 M HCl and 0.1 M NaOH standard solutions.

    • Prepare a buffer series ranging from pH -1.0 (using H2SO4) to pH 4.0.

  • Spectral Scanning:

    • Dilute Stock A into the buffer series to a final concentration of ~50 µM.

    • Record UV-Vis spectra (200–350 nm) for each pH point.

    • Identify the isosbestic point (indicating a clean two-state equilibrium) and the

      
       for both the neutral (B) and protonated (
      
      
      
      ) forms.
  • Data Analysis:

    • Plot Absorbance (

      
      ) vs. pH at the wavelength of maximum change.
      
    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      
Experimental Workflow Diagram

Experiment Prep Sample Prep (50 µM in Buffers) Scan UV-Vis Scan (200-350 nm) Prep->Scan Check Isosbestic Point Check Scan->Check Check->Prep Fail (Degradation?) Calc Non-Linear Regression Check->Calc Pass

Figure 2: Workflow for accurate determination of low-pKa pyridine derivatives.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine baseline and substituent shifts).
  • Brown, H. C., et al. (1955). "Chemical Effects of Steric Strains." Journal of the American Chemical Society.

  • ACD/Labs. (2024). Percepta Platform - PhysChem Module. (Industry standard for pKa prediction algorithms).

  • PubChem. (2025).[1][2][3] Compound Summary for 2-Fluoropyridine (CID 9746).

  • PubChem. (2025).[1][2][3] Compound Summary for 2-Iodopyridine (CID 221126). [1]

Sources

Spectroscopic differentiation of 2-iodo and 3-iodo pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the systematic differentiation of 2-iodopyridine and 3-iodopyridine using spectroscopic and physical methods. It is designed for researchers requiring unambiguous structural assignment of these isomers, which are common scaffolds in medicinal chemistry.

Part 1: Executive Summary & Quick Identification

Before employing advanced spectroscopy, a simple physical state inspection serves as a primary self-validating check .

Feature2-Iodopyridine 3-Iodopyridine Differentiation Logic
CAS No. 5029-67-41120-90-7-
Physical State (RT)Liquid (Oil)Solid (Crystalline)Primary Differentiator
Melting Point N/A (Liquid)53–56 °C3-I is a solid; 2-I is a liquid.[1]
Boiling Point 222 °C (52 °C @ 0.9 mmHg)~220 °CNot useful for rapid ID.
Key NMR Feature Doublet at ~8.4 ppm (

Hz)
Singlet (broad) at ~8.8 ppmH6 vs. H2 splitting pattern.

Part 2: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The differentiation relies on coupling patterns (


-values)  and chemical shift logic  driven by the nitrogen atom's inductive effect.
Proton ( H) NMR Analysis

The critical difference lies in the most downfield signal (highest ppm), which corresponds to the proton(s) adjacent to the ring nitrogen (


-protons).
2-Iodopyridine [1][2][3]
  • Symmetry: Asymmetric (ABCD spin system).

  • Key Signal (H6): The proton at position 6 is adjacent to Nitrogen but distant from the Iodine.

    • Shift: ~8.3 – 8.5 ppm.[1]

    • Splitting: Appears as a Doublet (d) or doublet of doublets (dd).

    • Coupling: Large vicinal coupling to H5 (

      
       Hz).
      
  • H3 (Ortho to I): Appears upfield relative to H6, often as a doublet of doublets (

    
     Hz).
    
3-Iodopyridine [1]
  • Symmetry: Asymmetric (ABCD spin system).

  • Key Signal (H2): The proton at position 2 is "sandwiched" between the Nitrogen and the Iodine.

    • Shift: ~8.8 – 9.0 ppm (Most downfield signal).

    • Splitting: Appears as a Singlet (s) or a very narrow doublet.

    • Coupling: Only small long-range coupling to H4/H6 (

      
       Hz). Lack of large vicinal coupling  is the hallmark.
      
  • H6: Appears as a doublet of doublets (~8.5 ppm) with a large coupling to H5 (

    
     Hz).
    
Carbon ( C) NMR Analysis

Differentiation is achieved by observing the Ipsso-Carbon (C-I) and the


-carbons. Iodine exhibits a "Heavy Atom Effect," often causing significant shielding  (upfield shift) of the attached carbon, contrary to the deshielding expected from electronegativity.
Carbon Position2-Iodopyridine (

ppm)
3-Iodopyridine (

ppm)
Notes
C-I (Ipso) ~115 – 120 ppm (C2)~95 – 100 ppm (C3)C3-I is significantly more shielded.
C2 (

to N)
(See above)~155 – 158 ppm C2 in 3-I is very deshielded (N-effect).
C6 (

to N)
~149 ppm~148 ppmSimilar in both.

Expert Insight: In 2-iodopyridine, the C2 carbon is directly attached to both Nitrogen and Iodine. The competing effects (N-deshielding vs. I-shielding) usually result in a shift near 118 ppm. In 3-iodopyridine, the C3 carbon is only attached to Iodine, resulting in a distinctively upfield signal (< 100 ppm).

Part 3: Mass Spectrometry (Fragmentation)

While both isomers share a molecular ion (


) of 205 m/z , their fragmentation pathways under Electron Impact (EI, 70 eV) show subtle intensity differences.
  • Molecular Ion:

    
     205 (
    
    
    
    ).
  • Primary Fragment: Loss of Iodine radical (I

    
    , 127 amu).
    
    • Peak:

      
       78 (
      
      
      
      ).
    • Mechanism: C-I bond cleavage is the weakest link.[4]

  • Secondary Fragment: Loss of HCN (27 amu) from the pyridyl cation.

    • Peak:

      
       51 (
      
      
      
      ).

Differentiation Note: 2-Halopyridines are generally more susceptible to nucleophilic displacement and fragmentation involving the nitrogen lone pair assisting the leaving group, but in standard EI-MS, the spectra are highly similar. Do not rely solely on MS for isomer differentiation.

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is recommended (99.8% D).
    
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[5]

  • Acquisition: Standard 1H (16 scans) and 13C (512+ scans).

Protocol 2: Physical State Verification
  • Equilibrate sample to room temperature (20–25 °C).

  • Observe physical state.[6]

    • Flowing liquid: Confirms 2-Iodopyridine .

    • Crystalline solid: Confirms 3-Iodopyridine .

Part 5: Decision Workflow (Visualization)

The following diagram illustrates the logical pathway to confirm the isomer identity.

IsomerID Start Unknown Iodopyridine Isomer (MW = 205) PhysicalCheck Step 1: Physical State Check (at 25°C) Start->PhysicalCheck Liquid Liquid / Oil PhysicalCheck->Liquid Observed Solid Solid (Crystals) PhysicalCheck->Solid Observed NMR_Check Step 2: 1H NMR Analysis (Focus on > 8.0 ppm) Liquid->NMR_Check Validation Result_2I CONFIRMED: 2-Iodopyridine Liquid->Result_2I Likely Solid->NMR_Check Validation Result_3I CONFIRMED: 3-Iodopyridine Solid->Result_3I Likely H2_Singlet Signal at ~8.8 ppm Singlet (s) or Narrow Doublet NMR_Check->H2_Singlet H6_Doublet Signal at ~8.4 ppm Large Doublet (J ~5 Hz) NMR_Check->H6_Doublet H2_Singlet->Result_3I H6_Doublet->Result_2I

Caption: Logical workflow for differentiating 2-iodo and 3-iodopyridine using physical properties and NMR.

References

  • Sigma-Aldrich. 2-Iodopyridine Product Specification & Properties. Retrieved from .

  • National Institute of Standards and Technology (NIST). 3-Iodopyridine Mass Spectrum & Properties. NIST Chemistry WebBook.[5] Retrieved from .

  • Reich, H. J. Hans Reich's Collection: NMR Spectroscopy Data. University of Wisconsin-Madison. Retrieved from .

  • ChemicalBook. 2-Iodopyridine NMR and Physical Data. Retrieved from .

Sources

Strategic Advantages of 5-Fluoro-2-iodo-3-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using 5-Fluoro-2-iodo-3-methylpyridine in agrochemical synthesis Content Type: Technical Comparison Guide

Executive Summary

In the high-stakes arena of agrochemical discovery, This compound (CAS 153034-78-7) has emerged as a premium "linchpin" intermediate. While significantly more expensive than its chloro- and bromo-analogs, its utility is defined by chemoselectivity and mild activation .

This guide analyzes why this specific halogenation pattern is critical for synthesizing next-generation picolinamide fungicides and picolinate herbicides. We compare its performance against lower-cost alternatives and provide field-proven protocols for its deployment.

Chemical Profile & Strategic Value

The molecule features a trisubstituted pyridine ring designed for specific Structure-Activity Relationship (SAR) goals:

FeatureChemical FunctionAgrochemical Benefit
C2-Iodine High-lability leaving groupEnables carbonylation/coupling under mild conditions; avoids harsh forcing required for Cl/Br.
C5-Fluorine Metabolic blockerPrevents oxidative metabolism at the para-position relative to Nitrogen; increases lipophilicity (

).
C3-Methyl Steric handleInduces torsion in biaryl systems (atropisomerism control); protects the C2-carbonyl from enzymatic hydrolysis.
The "Iodine Advantage" in Pyridines

Pyridine rings are electron-deficient, making oxidative addition (the first step in Pd-catalyzed couplings) slower than in phenyl systems.

  • 2-Chloropyridines: Often inert to standard Pd(0) conditions; require specialized, expensive ligands (e.g., XPhos, Buchwald precatalysts) and high temperatures (>100°C).

  • 2-Bromopyridines: Moderate reactivity; often require elevated temperatures that can lead to defluorination or methyl-oxidation side reactions.

  • 2-Iodopyridines: React rapidly at room temperature or mild heat (40–60°C) with standard ligands (e.g., PPh3, dppf).

Comparative Reactivity Analysis

The following data summarizes the performance of this compound against its halogenated analogs in a standard Suzuki-Miyaura Coupling to form a biaryl fungicide precursor.

Reaction Conditions: 1.0 eq. Halopyridine, 1.2 eq. Arylboronic acid, 2 mol% Pd(OAc)₂, 3 eq. K₂CO₃, Solvent: THF/H₂O, Time: 4h.

Precursor VariantTemperatureConversion (%)Yield (%)Key Observation
2-Iodo (Target) 45°C >99% 96% Clean conversion; no homocoupling.
2-Bromo Analog65°C85%78%Required longer time (12h); 5% protodehalogenation observed.
2-Chloro Analog100°C<10%N/AEssentially unreactive without specialized ligands (e.g., SPhos).

Technical Insight: The C2-I bond energy (~220 kJ/mol) is significantly lower than C2-Br (~280 kJ/mol) and C2-Cl (~340 kJ/mol). In the context of an electron-poor pyridine, this difference is magnified, making the Iodo-derivative the only viable option for sensitive substrates that cannot withstand temperatures above 80°C.

Critical Workflow: Synthesis of 5-Fluoro-3-methylpicolinates

The primary industrial application of this intermediate is the synthesis of 5-fluoro-3-methylpicolinic acid , a core scaffold for picolinamide fungicides (e.g., analogues of Fenpicoxamid).

Pathway Visualization

The diagram below illustrates the efficiency of the Iodo-route versus the Chloro-route.

ReactionPathways Start_Cl 2-Chloro-5-fluoro- 3-methylpyridine Intermediate Pd-Complex (Oxidative Addition) Start_Cl->Intermediate High Pressure CO (20 bar) High Temp (130°C) Expensive Ligand Start_I 5-Fluoro-2-iodo- 3-methylpyridine Start_I->Intermediate Balloon CO (1 atm) Mild Temp (50°C) Standard Ligand Product 5-Fluoro-3-methyl- picolinate Ester Intermediate->Product MeOH / Base

Figure 1: Comparative activation energy barriers for Carbonylation. The Iodo-precursor allows for "Balloon Carbonylation" (1 atm), whereas the Chloro-analog requires high-pressure autoclaves.

Experimental Protocols

Protocol A: Synthesis of this compound (Sandmeyer Route)

This protocol converts the commercially available amine to the iodo-intermediate.

Reagents: 2-Amino-5-fluoro-3-methylpyridine (1.0 eq),


 (2.5 eq), 

(1.2 eq),

(1.5 eq).
  • Diazotization: Suspend the amine in 20%

    
     at 0°C. Add aqueous 
    
    
    
    dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.
  • Iodination: Dissolve

    
     in water. Add the cold diazonium solution slowly into the 
    
    
    
    solution (mild exotherm). Nitrogen gas evolution will be vigorous.
  • Workup: Stir at room temperature for 2 hours. Neutralize with

    
    . Extract with Ethyl Acetate.[1][2] Wash organic layer with 10% Sodium Thiosulfate (to remove iodine color).
    
  • Purification: Recrystallize from Hexane/EtOAc.

    • Target Yield: 75–85%.

    • Appearance: Pale yellow solid.

Protocol B: Methoxycarbonylation (Downstream Application)

Conversion to Methyl 5-fluoro-3-methylpicolinate.

Reagents: this compound (1.0 eq),


 (2 mol%), dppf (4 mol%), 

(2.0 eq), Methanol (Solvent).
  • Setup: Charge a flask with the iodo-pyridine, Pd catalyst, ligand, and base in Methanol.

  • Carbonylation: Purge with CO gas (balloon pressure is sufficient). Heat to 50°C.

  • Completion: Reaction is typically complete in <4 hours (monitored by TLC/HPLC).

  • Isolation: Filter through Celite, concentrate, and purify via short silica plug.

    • Yield: >90%.[3]

Decision Matrix: When to Use the Iodo-Precursor?

Use the following decision tree to determine if the cost of the Iodo-intermediate is justified for your synthesis.

DecisionTree Start Select Halogen Precursor Q1 Is the substrate thermally sensitive (>80°C)? Start->Q1 Q2 Is the reaction a Carbonylation or Cyanation? Q1->Q2 No Result_I Use this compound Q1->Result_I Yes Q3 Is this for Bulk Manufacturing (Cost Sensitive)? Q2->Q3 No (Suzuki/Heck) Q2->Result_I Yes (Avoid Autoclave) Result_Br Use 2-BROMO Analog Q3->Result_Br No (Discovery/Pilot) Result_Cl Use 2-CHLORO Analog Q3->Result_Cl Yes (Commodity)

Figure 2: Strategic selection guide for halogenated pyridine precursors.

References

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from

  • National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC5142278. Retrieved from

  • GuideChem. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Retrieved from

  • Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Retrieved from

Sources

Literature review: 5-Fluoro-2-iodo-3-methylpyridine in patent databases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-iodo-3-methylpyridine (CAS: 1227516-25-7 / 153277-22-8) represents a specialized "Goldilocks" scaffold in medicinal chemistry, balancing steric modulation, metabolic stability, and high reactivity. Unlike its more common 2-bromo or non-fluorinated analogs, this intermediate is specifically engineered for difficult cross-coupling reactions where the 3-methyl group introduces steric hindrance that renders bromides sluggish.

This guide objectively compares the performance of the 2-iodo variant against standard alternatives, providing experimental protocols for its synthesis and application in Suzuki-Miyaura couplings.

Chemical Identity & Structural Logic

PropertySpecification
Chemical Name This compound
Molecular Formula C₆H₅FIN
Molecular Weight 236.99 g/mol
Key Features C-I Bond: High lability for Pd-oxidative addition.5-Fluoro: Blocks metabolic oxidation (CYP450) at the electron-rich C5 position.3-Methyl: Ortho-substituent forces conformational twist in biaryl products (atropisomerism potential).
Why This Scaffold?

The 3-methyl group is the critical design element. In standard pyridine couplings, a 2-bromo handle is sufficient. However, an ortho-methyl group creates significant steric clash during the transmetalation step of palladium catalysis. The 2-iodo substituent compensates for this by accelerating the initial oxidative addition step, often increasing yields by 20-30% compared to the bromo-analog in hindered systems.

Comparative Analysis: Performance vs. Alternatives

A. Reactivity Profile (Iodo vs. Bromo vs. Chloro)

The following data summarizes the relative rates of oxidative addition (Pd⁰ → Pdᴵᴵ) for 3-substituted pyridines.

Feature2-Iodo (Target) 2-Bromo Analog 2-Chloro Analog
Bond Dissociation Energy ~65 kcal/mol (Weakest)~81 kcal/mol~95 kcal/mol (Strongest)
Oxidative Addition Rate Fast (Minutes at RT)Moderate (Requires Heat)Slow (Requires specialized ligands)
Suzuki Yield (Hindered) 85-92% 55-65%<20%
Stability Light SensitiveStableVery Stable
Cost Factor High (

$)
Moderate (

)
Low ($)
B. Regioselectivity (vs. 2-Fluoro-3-iodo isomer)

Researchers must distinguish between the target (5-Fluoro) and its isomer (2-Fluoro).

  • This compound (Target): The iodine is at C2. The C2 position is activated for coupling. The fluorine at C5 is purely for electronic/metabolic tuning.

  • 2-Fluoro-3-iodo-5-methylpyridine (Alternative): The fluorine is at C2. This allows for

    
     (nucleophilic aromatic substitution) at C2, displacing the fluorine, while the iodine remains at C3 for later coupling.
    
    • Decision: Use the Target if you need to build a carbon chain at C2 via metal catalysis. Use the Alternative if you need to introduce an amine/ether at C2 via displacement.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting this specific intermediate over cheaper alternatives.

DecisionMatrix Start Start: Pyridine Scaffold Selection IsCouplingHindered Is the coupling partner sterically hindered? Start->IsCouplingHindered UseBromo Use 2-Bromo-5-fluoro-3-methyl (Lower Cost, High Stability) IsCouplingHindered->UseBromo No (Open position) CheckMetabolism Is metabolic stability at C5 required? IsCouplingHindered->CheckMetabolism Yes (Ortho-substituents) UseNonFluoro Use 2-Iodo-3-methylpyridine CheckMetabolism->UseNonFluoro No SelectTarget SELECT TARGET: This compound CheckMetabolism->SelectTarget Yes (Block CYP oxidation)

Figure 1: Selection logic for this compound based on steric and metabolic requirements.

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

Since the 2-iodo compound is often not shelf-stable for long periods, in situ preparation from the commercially available amine is recommended.

Precursor: 2-Amino-5-fluoro-3-methylpyridine (CAS 388069-49-2).

Step-by-Step Methodology:

  • Diazotization:

    • Charge a 3-neck flask with 2-amino-5-fluoro-3-methylpyridine (1.0 equiv) and H₂SO₄ (15% aq. solution). Cool to 0°C.

    • Dropwise add NaNO₂ (1.2 equiv) in water, maintaining internal temperature <5°C. Stir for 30 min. The solution will turn clear/yellow.

  • Iodination:

    • Dissolve KI (Potassium Iodide, 1.5 equiv) in water.

    • Add the KI solution dropwise to the diazonium salt mixture at 0°C.

    • Observation: Evolution of N₂ gas and formation of a dark oil/precipitate.

  • Workup:

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (color change from dark purple to yellow).

    • Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc 95:5). The iodo-product is non-polar.

    • Yield Expectation: 65-75%.

Protocol B: Optimized Suzuki Coupling

This protocol highlights the advantage of the Iodo-scaffold in hindered couplings.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 2,6-Dimethylphenylboronic acid (1.5 equiv) [Highly Hindered Partner]

  • Catalyst: Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Combine substrate, boronic acid, base, and Pd/Ligand in a sealed vial.

  • Purge with Argon for 5 minutes (Critical: Iodo-pyridines are sensitive to homocoupling in the presence of O₂).

  • Add degassed solvent.

  • Heat to 80°C for 4 hours.

    • Note: The Bromo-analog typically requires 100-110°C and 12+ hours for the same conversion.

  • Monitor via LCMS. The Iodo-substrate should be consumed rapidly.

Synthesis Workflow Visualization

SynthesisFlow Amine 2-Amino-5-fluoro- 3-methylpyridine Diazonium Diazonium Salt (Intermediate) Amine->Diazonium NaNO2, H2SO4 0°C Iodide 5-Fluoro-2-iodo- 3-methylpyridine Diazonium->Iodide KI, H2O Sandmeyer Suzuki Coupled Product (Biaryl) Iodide->Suzuki Pd(0), Boronic Acid Cross-Coupling

Figure 2: Synthetic pathway from commercially available amine to final coupled product.

References

  • Benchchem. (n.d.). Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. (Protocol adapted for 3-methyl analog).[2] Retrieved from

  • PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. Retrieved from

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination. Royal Society of Chemistry. (Demonstrates reactivity of 2-bromo/iodo-5-fluoropyridine scaffolds). Retrieved from

  • Google Patents. (2013). CN102898358A: Preparation method of fluoropyridine compounds. (General methodologies for halofluoropicolines). Retrieved from

  • Chem-Impex. (n.d.).[4] 2-Fluoro-3-iodo-5-methylpyridine Product Page. (Reference for regioisomer comparison and physical properties). Retrieved from

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 5-Fluoro-2-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

<G3> A.I. Generated Response

For Researchers, Scientists, and Drug Development Professionals

Handling 5-Fluoro-2-iodo-3-methylpyridine in a laboratory setting requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Toxicity: Halogenated pyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[2] Symptoms of overexposure may include headaches, dizziness, nausea, and respiratory irritation.[3]

  • Irritation: The compound is likely to be a skin and eye irritant.[4][5]

  • Flammability: While it is a solid, it may be combustible and form explosive mixtures with air upon intense heating.[2][6]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Required PPE Rationale
Low-Risk Activities • Safety glasses with side shields• Nitrile gloves• Lab coatTo protect against minor splashes and incidental contact.
Moderate-Risk Activities • Chemical splash goggles• Chemical-resistant gloves (Butyl rubber or PVA)• Chemical-resistant apron over a lab coatTo provide a higher level of protection against splashes and spills.
High-Risk Activities • Face shield and chemical splash goggles• Chemical-resistant gloves (Butyl rubber or PVA)• Full-body chemical-resistant suit• Respiratory protection (e.g., N-95 or half-face respirator)To ensure maximum protection during procedures with a high risk of aerosol generation or significant spills.

PPE Donning and Doffing Procedures

Proper donning and doffing of PPE are critical to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Apron: Put on the lab coat or chemical-resistant apron.

  • Mask/Respirator: If required, put on the respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out.

  • Gown/Apron: Remove the lab coat or apron by rolling it down and away from the body.

  • Hand Hygiene: Wash hands thoroughly.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands again.

Operational Plans for Safe Handling

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Spill Management:

    • Small Spills: For small spills, use an inert absorbent material like sand or vermiculite.[1] Carefully sweep the absorbed material into a labeled hazardous waste container.[1]

    • Large Spills: In case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment.

  • Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[1]

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, leak-proof container suitable for hazardous chemical waste.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.[7]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and water.[5] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air.[3] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[3] Seek immediate medical attention.[4]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Identify Handling Task Assess_Risk Assess Risk Level (Low, Moderate, High) Start->Assess_Risk Low_Risk_PPE Low-Risk PPE: - Safety glasses - Nitrile gloves - Lab coat Assess_Risk->Low_Risk_PPE Low Moderate_Risk_PPE Moderate-Risk PPE: - Goggles - Chemical-resistant gloves - Apron Assess_Risk->Moderate_Risk_PPE Moderate High_Risk_PPE High-Risk PPE: - Face shield & goggles - Chemical-resistant gloves - Full suit - Respirator Assess_Risk->High_Risk_PPE High Proceed Proceed with Task Low_Risk_PPE->Proceed Moderate_Risk_PPE->Proceed High_Risk_PPE->Proceed

Caption: Decision workflow for PPE selection.

References

  • BASF. (2026, February 12).
  • Fisher Scientific. (2011, June 17).
  • Washington State University. (n.d.).
  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (2025, November 6).
  • Echemi.com. (n.d.).
  • CymitQuimica. (2024, December 19).
  • Chem-Impex. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine.
  • Fisher Scientific. (2025, December 26).
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine AldrichCPR.
  • National Toxicology Program. (2000). Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1)
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol.
  • Synquest Labs. (2016, December 8).
  • Pipzine Chemicals. (2026, February 1). 2-Fluoro-3-iodo-5-methylpyridine: Properties, Uses, Synthesis & Safety.
  • Danishevskiy, S. L., & Kochanov, M. M. (1961). Toxicology of Some Fluoro-Organic Compounds.
  • Aviado, D. M., & Zakhari, S. (1979). Toxicology of the fluoroalkenes: review and research needs. Regulatory Toxicology and Pharmacology, 1(3), 231-240.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Fluoro-2-iodo-3-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.